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4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Documentation Hub

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  • Product: 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid
  • CAS: 1341457-94-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Structural Utility of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1341457-94-0 Executive Summary In modern drug discovery, the rational design of small-molecule intermediates r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1341457-94-0

Executive Summary

In modern drug discovery, the rational design of small-molecule intermediates relies heavily on the precise manipulation of physicochemical properties. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS: 1341457-94-0) represents a highly specialized, privileged anthranilic acid scaffold. By integrating a halogenated aromatic core with a heavily fluorinated alkylamine, this compound exemplifies advanced bioisosteric design.

This technical guide deconstructs the physicochemical properties of this molecule, explaining the causality behind its structural behavior, and provides field-proven methodologies for its analytical characterization.

Structural and Electronic Architecture

The molecule is built upon an anthranilic acid (2-aminobenzoic acid) core, modified at two critical positions:

  • 4-Chloro Substitution: The chlorine atom at the para position relative to the amine introduces a highly polarizable electron cloud. This not only increases the overall lipophilicity of the scaffold but also enables highly directional halogen bonding with target nucleophiles.

  • 2,2,2-Trifluoroethyl Group: The substitution of the primary amine with a trifluoroethyl group drastically alters the electronic landscape. The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl ( −CF3​ ) moiety pulls electron density away from the nitrogen lone pair through the methylene spacer, fundamentally altering the basicity and metabolic stability of the compound.

Mechanistic Impact on Drug Design

The strategic incorporation of the trifluoroethyl group is a textbook application of bioisosteric replacement designed to modulate metabolism. As noted in foundational medicinal chemistry literature, the strength of the C-F bond (~108 kcal/mol) resists cytochrome P450-mediated N-dealkylation, a common metabolic liability for N-alkyl anilines [1]. Furthermore, fluorine incorporation significantly diminishes the basicity of the adjacent amine, effectively rendering it neutral at physiological pH, which prevents unwanted non-specific electrostatic interactions [2].

Simultaneously, the 4-chloro substituent serves a dual purpose. Sterically, it restricts the conformational flexibility of the aromatic ring. Electronically, the polarizable chlorine atom can engage in halogen bonding—a non-covalent interaction where the electropositive "sigma-hole" of the halogen interacts with Lewis bases in a target protein's binding pocket, significantly driving binding affinity [3].

Pharmacophore Core Anthranilic Acid Core Sub1 4-Chloro Substitution Core->Sub1 Sub2 Trifluoroethyl Group Core->Sub2 Sub3 Carboxylic Acid Core->Sub3 Eff1 Halogen Bonding & Steric Shielding Sub1->Eff1 Eff2 Lipophilicity & Metabolic Stability Sub2->Eff2 Eff3 Salt Formation & Target Anchoring Sub3->Eff3

Caption: Structural deconstruction and pharmacological impact of key functional groups.

Physicochemical Properties

Understanding the thermodynamics and solubility profile of this compound requires looking past the raw data and analyzing the intramolecular forces at play. The secondary amine at the ortho position forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This pseudo-six-membered ring stabilizes the planar conformation and disperses the negative charge of the conjugate base, thereby lowering the pKa​ of the carboxylic acid compared to an unsubstituted benzoic acid.

Quantitative Data Summary
PropertyValue (Predicted/Typical)Analytical Method / Rationale
Molecular Weight 253.61 g/mol High-Resolution Mass Spectrometry (HRMS)
Chemical Formula C9​H7​ClF3​NO2​ Elemental Analysis
LogP (Octanol/Water) 3.4 - 3.8Shake-flask LC-MS; Driven by Cl and CF3​ lipophilicity
pKa​ (Carboxylic Acid) ~3.5Potentiometric Titration; Stabilized by -I effects and H-bonding
pKa​ (Amine) < 1.0UV-Metric Titration; Lone pair delocalization into the ring
Topological Polar Surface Area 49.3 ŲCalculation; Favorable for membrane permeability
H-Bond Donors / Acceptors 2 / 5Crystallography / NMR Validation

Experimental Workflows & Protocols

To ensure scientific integrity, the physicochemical parameters listed above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to characterize this intermediate.

Protocol 1: Potentiometric Determination of pKa​

Because the unionized form of the compound has poor aqueous solubility, a co-solvent extrapolation method is required.

  • Sample Preparation: Dissolve 2.5 mg of the compound in 1.0 mL of a standardized co-solvent system (e.g., 50% Methanol/Water v/v). Self-Validation Step: Run a blank titration of the solvent system to establish the background ionization baseline.

  • Titrant Standardization: Prepare and standardize 0.1 M HCl and 0.1 M NaOH using primary standards (e.g., potassium hydrogen phthalate for NaOH).

  • Titration Execution: Under a continuous nitrogen purge (to prevent atmospheric CO2​ from forming carbonic acid and skewing the pH), titrate the sample from pH 2.0 to 11.0 using an automated potentiometric titrator equipped with a calibrated glass electrode.

  • Data Extrapolation: Record the volume of titrant versus pH. Perform the titration across three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH). Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa​ values against the dielectric constant of the mixtures to calculate the true aqueous pKa​ .

Protocol 2: Shake-Flask LC-MS Method for LogD (pH 7.4)
  • Phase Equilibration: Prepare a 50 mM phosphate buffer adjusted to exactly pH 7.4. Mutually saturate the buffer with 1-octanol, and saturate a separate volume of 1-octanol with the buffer by stirring them together for 24 hours prior to the experiment.

  • Partitioning: Dissolve the compound in the saturated octanol phase to a concentration of 1 mM. Add 5 mL of this organic phase and 5 mL of the saturated aqueous buffer into a borosilicate glass vial. Self-Validation Step: Spike the mixture with Diclofenac (a known standard with LogD ~1.4 at pH 7.4) to validate phase separation and LC-MS response.

  • Equilibration: Mechanically shake the vial at 25 °C for 60 minutes to ensure thermodynamic equilibrium. Centrifuge the vial at 3000 rpm for 15 minutes to achieve complete, crisp phase separation without micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol layers using separate syringes. Dilute the samples appropriately and quantify the concentration of the compound in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD=log([Octanol]/[Aqueous]) .

Workflow A Compound Synthesis (CAS: 1341457-94-0) B Primary Screening (LC-MS & 1H/19F NMR) A->B C Physicochemical Profiling (pKa, LogD, Solubility) B->C D Solid-State Characterization (DSC, XRPD) C->D E Data Synthesis & Formulation Development D->E

Caption: Step-by-step analytical characterization workflow for physicochemical profiling.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.[Link]

Exploratory

A Technical Guide to 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a substituted aminobenzoic acid derivative characterized by its chloro, trifluoroethylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a substituted aminobenzoic acid derivative characterized by its chloro, trifluoroethylamino, and carboxylic acid functional groups. This guide provides a comprehensive technical overview of this compound, intended for professionals in chemical synthesis and drug discovery. It consolidates available data on its physicochemical properties, outlines a detailed synthetic methodology, and explores its role as a key building block in the development of more complex molecules. The strategic incorporation of chlorine and a trifluoroethyl group suggests its utility in creating compounds with specific steric and electronic properties, which are critical for modulating biological activity.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] The specific compound, 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, is a notable example of a chemical intermediate designed for further elaboration. Its structure is a confluence of three key functional moieties:

  • A Benzoic Acid Core: Provides a carboxylic acid handle for forming amides, esters, and other derivatives.[2]

  • A Chlorine Atom: The presence of chlorine can significantly influence the molecule's electronic properties and metabolic stability, a common strategy in drug design.[3]

  • A 2,2,2-Trifluoroethylamino Group: This group is particularly significant. The trifluoromethyl moiety is a well-known bioisostere for other groups and can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

This guide will synthesize the available technical information for this compound, providing a foundational resource for its use in research and development.

Physicochemical Properties

A summary of the key identifiers and calculated properties for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is presented below. These properties are essential for planning reactions, purification, and formulation.

PropertyValueSource
CAS Number 1341457-94-0[4]
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
EC Number 993-636-1[4]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)O)NCC(F)(F)F
InChI Key (Generated from structure)

Synthesis and Workflow

The synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid typically involves a nucleophilic aromatic substitution (SNAAr) reaction. The foundational pathway relies on the displacement of a halide (commonly fluorine) from a dihalobenzoic acid precursor by 2,2,2-trifluoroethylamine.

Core Synthesis Pathway

The most direct route involves the reaction of 4-chloro-2-fluorobenzoic acid with 2,2,2-trifluoroethylamine. The higher reactivity of the fluorine atom ortho to the carboxylic acid group allows for its selective displacement by the amine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation A 4-Chloro-2-fluorobenzoic Acid (CAS 388-44-3) C Nucleophilic Aromatic Substitution (SNAAr) A->C B 2,2,2-Trifluoroethylamine (CAS 75-04-7) B->C E 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) C->E Displacement of Fluoride D Base (e.g., K2CO3, Et3N) Solvent (e.g., DMSO, DMF) Heat (e.g., 80-120 °C) D->C

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical principles for this type of reaction.

Materials:

  • 4-Chloro-2-fluorobenzoic acid (1.0 eq)

  • 2,2,2-Trifluoroethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add DMSO to the flask to create a stirrable slurry. Add 2,2,2-trifluoroethylamine (1.2 eq) to the mixture.

    • Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAAr reactions as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack. An excess of the amine is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing water. Acidify the aqueous solution to a pH of ~2-3 using 1 M HCl. This step protonates the carboxylate salt, causing the product to precipitate.

    • Scientist's Note: The acidification must be done carefully, as it is an exothermic process. The goal is to ensure the carboxylic acid is in its neutral, less soluble form for extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Experimental Workflow Diagram

G A 1. Charge Reactor (4-Chloro-2-fluorobenzoic acid, K2CO3, DMSO) B 2. Add Amine (2,2,2-Trifluoroethylamine) A->B C 3. Heat Reaction (80-100 °C, Monitor by TLC/HPLC) B->C D 4. Quench & Acidify (Water, 1M HCl to pH 2-3) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry & Concentrate (MgSO4, Rotary Evaporator) F->G H 8. Purify (Recrystallization) G->H I Final Product (CAS 1341457-94-0) H->I

Caption: Step-by-step synthesis and purification workflow.

Applications in Research and Development

While specific FDA-approved drugs containing this exact molecule as a fragment are not publicly documented, its structure is highly indicative of its role as a key intermediate in medicinal chemistry. Aminobenzoic acids are versatile scaffolds for creating a wide range of therapeutic agents.[5]

Potential Therapeutic Targets:

  • Kinase Inhibitors: The aminobenzoic acid scaffold can be used to synthesize molecules that target protein kinases, which are crucial in cancer cell signaling pathways.

  • Ion Channel Modulators: Substituted benzoic acids have been explored as modulators of various ion channels. For example, a related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel.[6]

  • Antiviral and Antimicrobial Agents: The core structure is present in various compounds screened for antimicrobial and antiviral activities.

The primary application of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is as a molecular building block. Its carboxylic acid group can be readily converted to an acid chloride, which can then be reacted with various amines or alcohols to generate a library of amide or ester derivatives for screening.[2]

Conclusion

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a valuable synthetic intermediate for drug discovery and development. Its well-defined structure, featuring key pharmacophoric elements like chlorine and a trifluoroethyl group, makes it an attractive starting point for creating novel compounds with potentially enhanced biological activity and metabolic stability. The synthetic route is straightforward, relying on established chemical transformations. This guide provides the necessary technical foundation for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

  • NextSDS. 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Available from: [Link]

  • PMC. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Available from: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

Foundational

Structure Elucidation of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of substituted anthranilic acid derivatives requires a multi-faceted analytical approach due to their complex electronic environments and potential for varied substitution pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted anthranilic acid derivatives requires a multi-faceted analytical approach due to their complex electronic environments and potential for varied substitution patterns. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS: 1341457-94-0) is a highly functionalized building block utilized in pharmaceutical and agrochemical development. This whitepaper provides a rigorous, self-validating methodology for confirming the structure of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Context & Causality of Spectral Behavior

The molecule consists of a benzoic acid core with a 1,2,4-trisubstitution pattern: a carboxylic acid at C1, a 2,2,2-trifluoroethylamino group at C2, and a chlorine atom at C4.

  • Electronic Effects: The strong electron-donating nature of the secondary amine at C2 significantly shields the C1 and C3 positions, pushing their NMR resonances upfield[1]. Conversely, the electron-withdrawing carboxylic acid and the electronegative chlorine atom deshield their respective adjacent environments.

  • Spin-Spin Coupling: The presence of a trifluoromethyl (-CF3) group adjacent to a methylene (-CH2-) group introduces heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C), which serves as an internal diagnostic tool for structural verification[2].

Analytical Strategy Workflow

To ensure trustworthiness, the analytical strategy avoids relying on a single technique. Instead, it employs an orthogonal workflow where the exact mass and formula are first established, followed by connectivity mapping via NMR, and functional group validation via IR.

Workflow Sample 4-Chloro-2-[(2,2,2-trifluoroethyl)amino] benzoic acid HRMS HRMS (ESI+/-) Exact Mass & Isotope Pattern Sample->HRMS NMR Multinuclear NMR 1H, 13C, 19F, 2D-NMR Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR DataInt Data Integration & Structure Verification HRMS->DataInt NMR->DataInt IR->DataInt

Figure 1: Orthogonal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first self-validating step in the elucidation process. To confirm a compound's elemental composition, the mass error ( Δ m) between the theoretical and observed mass must be strictly < 5 ppm[3].

For 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (Formula: C 9​ H 7​ ClF 3​ NO 2​ ), the theoretical monoisotopic mass is 253.0117 Da . Furthermore, the presence of a single chlorine atom dictates a highly specific isotopic signature: the M+2 peak ( 37 Cl) must appear at approximately 32-33% of the intensity of the monoisotopic M peak ( 35 Cl).

HRMS Quantitative Data Summary
Ionization ModeAdductTheoretical m/zExpected Isotope PatternDiagnostic Value
ESI (-)[M-H] 252.0039M+2 at ~33% intensityConfirms exact mass and 1x Cl atom
ESI (+)[M+H] + 254.0195M+2 at ~33% intensityOrthogonal confirmation of formula

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. The solvent of choice is anhydrous DMSO- d6​ , which prevents rapid proton exchange, allowing the critical observation of the carboxylic acid (-COOH) and secondary amine (-NH-) protons[1].

NMR_Logic H1 1H NMR Proton Environments COSY 1H-1H COSY Spin Systems H1->COSY HSQC 1H-13C HSQC Direct C-H Bonds H1->HSQC HMBC 1H-13C HMBC Long-range Connectivity H1->HMBC C13 13C NMR Carbon Skeleton C13->HSQC C13->HMBC F19 19F NMR Fluorine Environment F19->HMBC 19F-13C Coupling Elucidation Final Structure Elucidation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Figure 2: Multinuclear and 2D NMR logical pathway for structural assignment.

Causality of the 1 H NMR Splitting Pattern
  • The 1,2,4-Trisubstituted Ring: The aromatic ring contains three protons (H3, H5, H6). H3 is isolated between the amine and the chlorine, exhibiting only a meta-coupling to H5 ( 4J≈2.0 Hz). H5 couples with both H3 (meta) and H6 (ortho, 3J≈8.4 Hz), appearing as a doublet of doublets. H6 couples only with H5, appearing as an ortho-coupled doublet.

  • The Trifluoroethyl Group: The -CH 2​

    • protons are split by the three adjacent 100% naturally abundant 19 F atoms. Following the n+1 rule, the signal manifests as a distinct quartet with a 3JHF​ coupling constant of 9.5 Hz[2].
H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C1-COOH 13.0br s-1H
C2-NH 8.2br t 6.51H
C6-H 7.80d8.41H
C3-H 6.95d2.01H
C5-H 6.75dd8.4, 2.01H
-CH 2​ - 4.10qd9.5 (H-F), 6.5 (H-NH)2H
Causality of the 13 C and 19 F NMR Splitting Pattern

In 13 C NMR, the carbon directly attached to the fluorines (-CF 3​ ) is split into a massive quartet ( 1JCF​≈275 Hz)[2]. The adjacent methylene carbon (-CH 2​ -) is also split into a smaller quartet ( 2JCF​≈33 Hz)[2]. The C1 carbon of the anthranilic acid core resonates upfield at 110 ppm due to the electron-donating amine at the ortho position[1].

C and 19 F NMR Spectral Data (DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
13 CC=O 169.5s-
13 CC2 (Ar-N) 149.0s-
13 CC4 (Ar-Cl) 138.5s-
13 C-CF 3​ 125.0q 275
13 CC1 (Ar-COOH) 110.0s-
13 C-CH 2​ - 44.5q 33
19 F-CF 3​ -70.5t9.5

Step-by-Step Experimental Protocols

Protocol A: Self-Validating HRMS Acquisition
  • Calibration: Calibrate the ESI-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate clusters) immediately prior to acquisition to guarantee a mass accuracy variance of < 5 ppm[3].

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the ESI source. Acquire data in both positive (Capillary: 3.0 kV) and negative (Capillary: 2.5 kV) ion modes.

  • Data Verification: Extract the monoisotopic mass. Calculate the Δ m (must be < 5 ppm). Integrate the M and M+2 peaks to verify the 3:1 ratio indicative of the C4-chlorine atom.

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the thoroughly dried compound in 0.6 mL of anhydrous DMSO- d6​ [1]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR: Acquire at 400 MHz. Set the spectral width to 15 ppm, relaxation delay ( d1 ) to 2.0 s, and accumulate 32 scans.

  • 13 C NMR: Acquire at 100 MHz with WALTZ-16 proton decoupling. Set d1 to 2.0 s and accumulate 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C1, C2, C4, C=O) and the split quartets of the trifluoroethyl group[2].

  • 19 F NMR: Acquire at 376 MHz (on a 400 MHz console). Use a spectral width of 200 ppm, center the transmitter at -100 ppm, and accumulate 64 scans.

  • 2D HMBC Validation: To definitively prove the trifluoroethyl group is attached to the C2 amine, acquire a 1 H- 13 C HMBC spectrum. Look for the critical long-range cross-peak between the -CH 2​

    • protons ( 4.10 ppm) and the C2 aromatic carbon ( 149.0 ppm).

Conclusion

The structural elucidation of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid relies on a synergistic combination of HRMS and multinuclear NMR. By demanding strict mass accuracy (< 5 ppm) and leveraging the predictable, self-validating spin-spin coupling constants of the trifluoroethyl group ( 3JHF​ , 1JCF​ , 2JCF​ ) alongside the 1,2,4-trisubstituted aromatic splitting pattern, researchers can achieve unequivocal structural confirmation.

Sources

Exploratory

Spectroscopic Characterization of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. As direct experimental spectra for this specific compound are not widely ava...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. As direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes predictive data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected spectral characteristics of this molecule for identification, characterization, and quality control purposes.

Introduction

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are significant pharmacophores and versatile building blocks in medicinal chemistry and materials science. The presence of a chlorine atom, a trifluoroethylamino group, and a carboxylic acid function on the benzene ring imparts unique electronic and steric properties to the molecule, making its spectroscopic characterization crucial for understanding its chemical behavior and for the development of analytical methods.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. These predictions are derived from the known spectral data of analogous compounds, including 4-chloro-2-aminobenzoic acid, N-alkylated anthranilic acids, and 2,2,2-trifluoroethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid are discussed below.

Experimental Protocol for NMR Data Acquisition (Predicted)

A standard protocol for acquiring NMR spectra of the title compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters would include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene and amino protons of the trifluoroethylamino group, and the carboxylic acid proton.

  • Aromatic Protons: The benzene ring has three protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 is expected to be a doublet, coupled to the proton at C6. The proton at C6 will likely be a doublet of doublets, showing coupling to both the C3 and C5 protons.

  • Trifluoroethylamino Group: The methylene protons (-CH₂-) adjacent to the nitrogen will likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The amino proton (-NH-) is expected to be a broad singlet or a triplet if coupled to the adjacent methylene protons.

  • Carboxylic Acid Proton: The carboxylic acid proton (-COOH) will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH11.0 - 13.0br s-
H-67.8 - 8.0d8.0 - 9.0
H-37.0 - 7.2d~2.0
H-56.8 - 7.0dd8.0 - 9.0, ~2.0
NH5.0 - 6.0br s or t- or 6.0 - 7.0
CH₂3.8 - 4.2q8.0 - 10.0

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative chlorine, nitrogen, and carboxylic acid groups will be significantly shifted.

  • Trifluoroethylamino Group: The methylene carbon (-CH₂-) will show a signal, and the trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-2148 - 152
C-4135 - 139
C-6132 - 135
C-1115 - 119
C-5113 - 117
C-3110 - 114
CF₃123 - 127 (q)
CH₂45 - 50

Molecular Structure and NMR Assignments

Caption: Molecular structure of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid would exhibit characteristic absorption bands.

Experimental Protocol for IR Data Acquisition (Predicted)

  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1550-1600
C-NStretching1250-1350
C-FStretching1000-1300 (strong)
C-ClStretching700-850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition (Predicted)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule. Electron Ionization (EI) could also be used.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Mass spectra are recorded in both positive and negative ion modes to obtain comprehensive information.

The mass spectrum is expected to show the molecular ion peak ([M]⁺ or [M-H]⁻) and several characteristic fragment ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Ions

m/z (Predicted)IonDescription
255/257[M]⁺Molecular ion
238/240[M-OH]⁺Loss of hydroxyl radical
210/212[M-COOH]⁺Decarboxylation
154/156[M-CH₂CF₃-H]⁺Loss of trifluoroethyl group

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ (m/z 255/257) M_minus_OH [M-OH]⁺ (m/z 238/240) M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ (m/z 210/212) M->M_minus_COOH -COOH Fragment_154 [C₇H₄ClNO]⁺ (m/z 154/156) M->Fragment_154 -CH₂CF₃, -H

Caption: Predicted major fragmentation pathways for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid in mass spectrometry.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid based on the analysis of structurally similar compounds. These predicted data serve as a valuable reference for the identification and characterization of this compound in various research and development settings. It is important to note that experimental verification is essential to confirm these predictions. The provided protocols offer a starting point for the experimental acquisition of the spectroscopic data for this molecule.

References

  • Spectral data for 4-amino-2-chlorobenzoic acid available
  • NMR data for 2,2,2-trifluoroethylamine available in various chemical supplier d
  • General principles of NMR, IR, and MS from standard organic chemistry and spectroscopy textbooks.
  • Comparative spectral data from scientific liter
Foundational

The Emergence of Trifluoroethylamino Benzoic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the discovery and history of trifluoroethylamino benzoic acids, a class of compounds that has yielded significant therapeutic agents. We will delve into the synthetic pathways, mechanisms of action, and the evolution of these molecules from early anti-inflammatory agents to their exploration in oncology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental rationale and methodologies that have defined this important area of medicinal chemistry.

Introduction: The Rationale for Fluorination in Benzoic Acid Scaffolds

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Its synthetic versatility and ability to interact with various biological targets make it an attractive starting point for drug design.[1][2][3][4] The introduction of fluorine-containing substituents, such as the trifluoroethylamino group, can dramatically enhance the pharmacological properties of the parent molecule.[5] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can improve metabolic stability, increase lipophilicity, and modulate binding affinity to target proteins.[5] This strategic fluorination has been a key driver in the development of potent and selective drugs.

This guide will focus on a specific and impactful class: trifluoroethylamino benzoic acids. We will trace their origins, explore their synthesis, and examine their primary mechanism of action as anti-inflammatory agents, with a particular focus on the well-established drug, niflumic acid, and its derivatives. Furthermore, we will touch upon the expanding therapeutic landscape for this scaffold, including recent investigations into their potential as anticancer agents.

Discovery and Historical Context: The Rise of Fenamates

The story of trifluoroethylamino benzoic acids is intrinsically linked to the broader class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. Anthranilic acid, a derivative of benzoic acid, serves as a crucial starting material for the synthesis of various pharmaceuticals, including the fenamate class of anti-inflammatory and analgesic drugs.[6]

One of the most prominent examples within this family is niflumic acid , or 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid.[7] While its exact discovery timeline is not detailed in the provided search results, its long-standing clinical use points to its development within the mid to late 20th century, a period of intense research and development in the field of NSAIDs. Niflumic acid is used for joint and muscular pain and is categorized as a cyclooxygenase-2 (COX-2) inhibitor.[8]

Further development led to derivatives like morniflumate , the β-morpholinoethyl ester of niflumic acid.[9] This prodrug is rapidly hydrolyzed in the plasma to release niflumic acid, the active pharmacological agent.[9][10] Morniflumate has a three-decade history of clinical use, particularly for treating pain associated with pediatric ear-nose-throat (ENT) infections and other inflammatory conditions.[9][11]

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory, analgesic, and antipyretic effects of trifluoroethylamino benzoic acids like niflumic acid and its derivatives stem from their ability to inhibit the cyclooxygenase (COX) enzymes.[8][12][13][14] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and platelet activation.[14]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins.[12]

By inhibiting COX enzymes, particularly COX-2, these drugs reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.[12][15] Some compounds, like morniflumate, also exhibit some inhibition of COX-1, which can be associated with gastrointestinal side effects.[12] Interestingly, niflumic acid has also been reported to inhibit 5-lipoxygenase, another enzyme involved in the inflammatory cascade, and to act as a blocker of calcium-activated chloride channels.[10]

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Niflumic_Acid Niflumic Acid (Trifluoroethylamino Benzoic Acid Derivative) Niflumic_Acid->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Synthesis of Trifluoroethylamino Benzoic Acids: A Representative Protocol

The synthesis of trifluoroethylamino benzoic acids can be achieved through various methods. A common approach involves the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine. Below is a generalized, representative protocol for the synthesis of a trifluoroethylamino benzoic acid derivative.

Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)anthranilic acid

Objective: To synthesize an N-substituted anthranilic acid derivative via an Ullmann-type reaction.

Materials:

  • 2-Chlorobenzoic acid

  • 2,2,2-Trifluoroethylamine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

  • Add 2,2,2-trifluoroethylamine (1.2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with concentrated HCl to a pH of approximately 2-3. This will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(2,2,2-trifluoroethyl)anthranilic acid.

Synthesis_Workflow cluster_reactants Reactants & Catalysts 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction_Setup Combine in DMF Heat to 120-140°C 2_Chlorobenzoic_Acid->Reaction_Setup Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Reaction_Setup Base_Catalyst K₂CO₃ (Base) CuI (Catalyst) Base_Catalyst->Reaction_Setup Reaction_Monitoring Monitor by TLC Reaction_Setup->Reaction_Monitoring Workup Cool, Acidify with HCl Reaction_Monitoring->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate, Purify Extraction->Purification Final_Product N-(2,2,2-trifluoroethyl) anthranilic acid Purification->Final_Product

Caption: Generalized Synthesis Workflow.

Expanding Horizons: Anticancer and Other Therapeutic Applications

While the primary application of trifluoroethylamino benzoic acids has been in the management of inflammation and pain, recent research has explored their potential in other therapeutic areas, most notably oncology.[16][17]

Several studies have reported the synthesis and evaluation of novel trifluoroethylamino benzoic acid derivatives as potential anticancer agents.[16][17] For instance, ester and amide derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown potent in vitro cytotoxic activity against various human cancer cell lines.[16][17] These findings suggest that the trifluoroethylamino benzoic acid scaffold could serve as a valuable template for the design of new anticancer drugs. The mechanisms underlying these anticancer effects are still under investigation but may involve the modulation of different signaling pathways than those targeted for anti-inflammatory activity. For example, some derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[18]

Furthermore, the broader class of benzoic acid derivatives has been investigated for a wide range of biological activities, including antimicrobial, antihyperlipidemic, and retinoid-like activities.[2][19][20][21][22][23][24] This highlights the immense therapeutic potential that can be unlocked through the chemical modification of the benzoic acid core.

Quantitative Data Summary

CompoundApplicationKey FindingsReference
Niflumic Acid Anti-inflammatory, AnalgesicInhibitor of COX-2.[8] Also reported to act on GABA-A, NMDA, and T-type calcium channels.[8][7][8][25]
Morniflumate Anti-inflammatory, AnalgesicProdrug of niflumic acid.[9] Effective in pediatric ENT infections.[9] Inhibits COX-1 and COX-2.[9][9][11][12]
Flusalazine Anti-inflammatory, AnalgesicDual action as an anti-inflammatory agent and free radical scavenger.[14][14]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives AnticancerEster derivatives showed potent growth inhibitory activity with GI₅₀ values in the nanomolar range.[16][16][17]

Conclusion and Future Perspectives

The journey of trifluoroethylamino benzoic acids, from their roots in the fenamate class of NSAIDs to their current exploration in oncology, exemplifies the power of medicinal chemistry to adapt and repurpose privileged scaffolds for new therapeutic challenges. The strategic incorporation of the trifluoroethylamino group has proven to be a successful strategy for enhancing the pharmacological properties of benzoic acid derivatives.

Future research in this area is likely to focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their anticancer effects is crucial for rational drug design and the identification of novel biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the trifluoroethylamino benzoic acid scaffold will continue to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Development of Targeted Therapies: The design of derivatives that specifically target cancer-related pathways while minimizing off-target effects will be a major focus.

References

  • Patsnap Synapse. (2024, June 15).
  • Patsnap Synapse. (2024, July 17).
  • Inxight Drugs.
  • Taylor & Francis Online. (2024, November 4).
  • ResearchGate. (2016, March 10).
  • PMC. (2022, December 9). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.
  • PubChem - NIH.
  • Bentham Science Publishers. (2023, June 1).
  • PubMed. (2004, December 6). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)
  • Wikipedia. Niflumic acid.
  • ACS Publications. (2005, November 15). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.
  • Benchchem.
  • PMC. (2024, September 9).
  • ProQuest.
  • PMC. (2021, December 13). Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape.
  • ResearchGate. (2026, February 27).
  • Karolinska Institutet. (2024, September 2).
  • PubMed. (1987, July 1). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein.
  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • Roswell Park Comprehensive Cancer Center. (2015, November 25). Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance.
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • ijarsct. (2025, June 2).
  • Preprints.org. (2023, May 29).
  • PubMed. (2003, June 13).
  • A Brief Review on Introduction, History, Synthesis and Applic
  • PubMed. (2017, July 3). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
  • PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • Google Patents.
  • PMC. 2-(Trifluoromethyl)benzoic acid.
  • PubMed. (2000, April 15). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone.
  • ResearchGate.
  • PubMed. (2020, June 15).
  • PubMed. (2014, February 13).

Sources

Exploratory

Potential biological activity of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Authored by: A Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Anthranilic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is a cornerstone of progress. This guide focuses on 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, a compound of interest due to its structural similarities to a class of molecules with a rich history of pharmacological relevance: the N-substituted anthranilic acids. While direct biological data on this specific molecule is not extensively documented in publicly accessible literature, its chemical architecture provides a strong foundation for hypothesizing a range of potential therapeutic applications. This document serves as a technical exploration for researchers, scientists, and drug development professionals, offering a comprehensive analysis of its potential biological activities, proposed mechanisms of action, and a roadmap for its experimental validation.

Molecular Profile and Physicochemical Characteristics

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid belongs to the family of N-substituted anthranilic acids. Its structure is characterized by a benzoic acid core, substituted with a chlorine atom at the 4-position and a 2,2,2-trifluoroethylamino group at the 2-position.

Table 1: Physicochemical Properties of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

PropertyValueSource
CAS Number 1341457-94-0[1]
Molecular Formula C₉H₇Cl F₃NO₂[2]
Molecular Weight 269.61 g/mol [2]
XLogP3 3.5[2]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation[1]

The presence of the electron-withdrawing trifluoroethyl group and the chloro substituent is expected to significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance metabolic stability and binding affinity in various drug candidates[3].

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive body of research on structurally related aminobenzoic acid and anthranilic acid derivatives, we can postulate several potential biological activities for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Anti-inflammatory and Analgesic Potential

Derivatives of N-phenylanthranilic acid, such as mefenamic acid and meclofenamic acid, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs)[4]. The core anthranilic acid scaffold is a key pharmacophore for this activity. A related compound, 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine), has demonstrated potent analgesic effects[5].

Hypothesized Mechanism of Action: COX-1/COX-2 Inhibition

A plausible mechanism for the anti-inflammatory and analgesic effects of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in pain and inflammation. Molecular docking studies on similar compounds have shown that the trifluoromethyl group can enhance binding affinity with COX-1 and COX-2[3].

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized COX Inhibition Pathway.

Antimicrobial and Antifungal Activity

The aminobenzoic acid scaffold is present in various compounds with established antimicrobial properties[6]. Derivatives of 4-aminobenzoic acid have been shown to exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus, as well as broad-spectrum antifungal properties[7][8]. Furthermore, sulfonamide derivatives containing a 4-chloro-2-mercaptobenzenesulfonamide core have shown promising activity against anaerobic Gram-positive bacteria[9].

Hypothesized Mechanism of Action: Disruption of Microbial Cellular Processes

The precise mechanism of antimicrobial action can vary. However, it is plausible that 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid could interfere with essential microbial pathways, such as folate synthesis, or disrupt cell membrane integrity.

Anticancer and Cytotoxic Potential

A growing body of evidence suggests that benzoic acid derivatives possess significant anticancer properties[10]. For instance, certain aminobenzoic acid derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy[6]. Tricyclic benzoic acid derivatives have also been identified as potent inhibitors of the FTO demethylase, which is overexpressed in acute myeloid leukemia (AML)[11].

Hypothesized Mechanism of Action: Kinase Inhibition or Epigenetic Modulation

Given the precedent set by structurally similar compounds, 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid could potentially exert its anticancer effects through the inhibition of protein kinases involved in cancer cell proliferation and survival, or through the modulation of epigenetic targets like FTO.

Anticancer_MoA cluster_0 Potential Mechanisms of Action Test_Compound 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Kinase_Inhibition Kinase Inhibition (e.g., EGFR) Test_Compound->Kinase_Inhibition Epigenetic_Modulation Epigenetic Modulation (e.g., FTO Inhibition) Test_Compound->Epigenetic_Modulation Apoptosis Induction of Apoptosis Kinase_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Epigenetic_Modulation->Apoptosis Epigenetic_Modulation->Cell_Cycle_Arrest

Caption: Potential Anticancer Mechanisms of Action.

Proposed Experimental Workflows for Biological Activity Screening

To empirically validate the hypothesized biological activities, a systematic screening approach is recommended. The following protocols outline key experiments.

General Experimental Workflow

Screening_Workflow Start Synthesis & Purification of Test Compound In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Receptor Binding) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Anti-inflammatory, Antimicrobial) In_Vitro_Assays->Cell_Based_Assays Hit_Identification Hit Identification & Lead Optimization Cell_Based_Assays->Hit_Identification In_Vivo_Studies In Vivo Animal Models Hit_Identification->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General Screening Workflow.

Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
  • Animal Model: Male Wistar rats (150-200g).

  • Groups:

    • Control (vehicle)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compound (various doses)

  • Procedure:

    • Administer the test compound or control orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at the optimal temperature for 24-48 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural analogy to compounds with known anti-inflammatory, antimicrobial, and anticancer activities provides a strong rationale for its further investigation. The proposed experimental workflows offer a clear path for elucidating its biological activity profile. Future research should focus on a comprehensive screening of this compound against a wide range of biological targets, followed by lead optimization to enhance potency and selectivity.

References

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2011). Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657. [Link]

  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011). International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules, 10(1), 9. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(19), 6932. [Link]

  • 4-Amino-2-chlorobenzoic acid. (n.d.). PubChem. [Link]

  • Method for the production of 4-(2'-chloroethyl)benzoic acid. (n.d.).
  • Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.).
  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. (2022). Journal of Pain Research, 15, 3943-3954. [Link]

  • Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 163-179. [Link]

  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. (2019). Bioorganic Chemistry, 93, 103321. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules, 10(1), 9. [Link]

  • Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.).
  • 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. (n.d.). NextSDS. [Link]

  • New Biological Properties of p-Aminobenzoic Acid. (2026). ResearchGate. [Link]

  • Benzoic acid, 4-amino-2-chloro-. (n.d.). NIST WebBook. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(19), 6932. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). Molecules, 22(11), 1857. [Link]

  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10394-10411. [Link]

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Foundational

Mechanism of Action Prediction for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: A Computational and Pharmacological Whitepaper

Executive Summary The compound 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS: 1341457-94-0) represents a highly specialized synthetic building block belonging to the halogenated N-alkyl anthranilic acid class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS: 1341457-94-0) represents a highly specialized synthetic building block belonging to the halogenated N-alkyl anthranilic acid class. While it shares a structural lineage with classical non-steroidal anti-inflammatory drugs (NSAIDs) like the fenamates, its unique substitution pattern—specifically the replacement of the N-aryl ring with an electron-withdrawing, lipophilic 2,2,2-trifluoroethyl group—fundamentally alters its predicted pharmacological landscape.

This whitepaper provides an in-depth predictive analysis of its mechanism of action (MoA), pivoting away from classical cyclooxygenase (COX) inhibition toward two primary high-value targets: Calcium-Activated Chloride Channels (TMEM16A/CaCCs) and Aldo-Keto Reductase 1C3 (AKR1C3) . By deconstructing the structure-activity relationship (SAR) causality and providing self-validating experimental workflows, this guide serves as a blueprint for researchers aiming to validate this compound as a targeted chemical probe.

Part 1: Structural & Pharmacophoric Analysis (The "Why")

To predict the MoA, we must first deconstruct the molecule into its three core pharmacophoric elements and analyze the causality behind their biological interactions.

  • The Anthranilic Acid Core (Carboxylate + Secondary Amine): At physiological pH, the carboxylic acid is deprotonated, providing a critical anionic anchor. This moiety is essential for binding to the catalytic oxyanion holes of reductases or the positively charged vestibules of anion channels.

  • The 4-Chloro Substitution: Halogenation at the 4-position significantly increases the molecule's lipophilicity (LogP). This is a well-established pharmacophore in loop diuretics like furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid), which drives interaction with transmembrane chloride transport proteins[1].

  • The 2,2,2-Trifluoroethyl Group: Classical fenamates (e.g., flufenamic acid, niflumic acid) rely on a bulky N-phenyl ring to intercalate into the hydrophobic channel of COX enzymes. Replacing this with a 2,2,2-trifluoroethyl group removes the aromatic π−π stacking capability, predicting a drastic reduction in COX affinity. However, the CF3​ group maintains high electronegativity and a distinct spatial volume, making it an ideal vector for occupying specific hydrophobic subpockets in off-target enzymes without inducing classical NSAID gastrointestinal toxicity.

G Molecule 4-Chloro-2-[(2,2,2-trifluoroethyl)amino] benzoic acid Core Anthranilic Acid Core (Carboxylate + Amine) Molecule->Core Sub1 4-Chloro Substitution (Lipophilicity) Molecule->Sub1 Sub2 2,2,2-Trifluoroethyl Group (Fluorinated Alkyl) Molecule->Sub2 Target1 AKR1C3 Inhibition (Oxyanion Hole Binding) Core->Target1 Target2 TMEM16A Blockade (Pore/Vestibule Binding) Core->Target2 Sub1->Target2 Sub2->Target1 Target3 Reduced COX Affinity (Lack of N-Aryl Ring) Sub2->Target3

Fig 1. Pharmacophore mapping linking structural moieties to predicted molecular targets.

Part 2: Primary Predicted Targets & Mechanistic Pathways (The "What")

Target A: TMEM16A (Anoctamin-1) Chloride Channel Blockade

Fenamates are established, albeit pleiotropic, inhibitors of calcium-activated chloride channels (CaCCs)[2]. The TMEM16A channel relies on intracellular calcium to open a pore that facilitates chloride efflux. The 4-chloro-anthranilic acid core is predicted to lodge within the extracellular vestibule of TMEM16A, physically occluding the pore. Unlike classical inhibitors that indiscriminately block volume-regulated anion channels (VRACs)[3], the compact nature of the trifluoroethyl group may offer a differentiated selectivity profile, reducing off-target effects on related channels like CLC-2[4].

G Stimulus Intracellular Ca2+ Increase TMEM16A TMEM16A (Anoctamin-1) Activation Stimulus->TMEM16A Cl_Efflux Chloride Efflux TMEM16A->Cl_Efflux Depolarization Membrane Depolarization & Smooth Muscle Contraction Cl_Efflux->Depolarization Inhibitor 4-Chloro-2-[(2,2,2-trifluoroethyl)amino] benzoic acid Inhibitor->TMEM16A Blocks pore vestibule

Fig 2. Predicted inhibitory mechanism of the compound on the TMEM16A signaling pathway.

Target B: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

AKR1C3 is a critical enzyme in the biosynthesis of androgens and a major therapeutic target for castration-resistant prostate cancer. Flufenamic acid is a known inhibitor of AKR1C3[5]. Mechanistically, the anthranilic acid carboxylate anchors into the catalytic oxyanion hole (forming hydrogen bonds with Tyr55 and His117), while the N-substituent extends into the SP3 subpocket[6]. The highly electronegative CF3​ -ethyl group is predicted to slot efficiently into this subpocket, potentially offering superior selectivity over the highly homologous AKR1C2 isoform compared to bulky aryl groups.

Part 3: Experimental Validation Protocols (The "How")

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal controls to differentiate true target engagement from assay artifacts.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (TMEM16A)

Objective: Validate the direct pore-blocking mechanism of the compound on CaCCs. Causality: Whole-cell patch clamping allows precise control over the intracellular calcium concentration, ensuring that any observed current reduction is due to direct channel blockade rather than an upstream effect on calcium signaling.

  • Cell Preparation: Plate HEK293T cells and transiently transfect with human TMEM16A plasmid alongside a GFP reporter. Select fluorescent cells 48 hours post-transfection.

  • Intracellular (Pipette) Solution: Formulate with 130 mM CsCl, 10 mM EGTA, 8.5 mM CaCl2​ , and 10 mM HEPES (pH 7.2). Rationale: This specific EGTA/Ca ratio clamps free intracellular Ca2+ at ~1 µM, locking TMEM16A in an open state.

  • Extracellular (Bath) Solution: Formulate with 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

  • Recording Protocol: Apply voltage steps from -100 mV to +100 mV in 20 mV increments. Establish a stable baseline chloride current.

  • Compound Application & Self-Validation:

    • Test: Perfuse the test compound at escalating doses (0.1 µM to 30 µM).

    • Positive Control: Washout, followed by perfusion of Ani9 (1 µM) or Niflumic Acid (100 µM) to confirm channel identity and responsiveness[3].

Protocol 2: AKR1C3 Enzymatic Inhibition Assay

Objective: Quantify the binding affinity and isoform selectivity of the compound. Causality: Utilizing a fluorogenic substrate allows for real-time kinetic monitoring of enzyme velocity, preventing false positives caused by compound aggregation or auto-fluorescence.

  • Enzyme Preparation: Dilute recombinant human AKR1C3 and AKR1C2 (for selectivity profiling) to a final concentration of 10 nM in assay buffer (50 mM potassium phosphate, pH 7.0).

  • Substrate & Cofactor: Prepare a master mix containing 9,10-phenanthrenequinone (PQ) as the fluorogenic substrate and 200 µM NADPH.

  • Incubation: In a 384-well black microplate, dispense the enzyme and titrate the test compound from 1 nM to 100 µM (10-point curve).

  • Kinetic Readout: Initiate the reaction by adding the substrate mix. Monitor NADPH consumption via fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.

  • Self-Validation: Include Flufenamic acid (IC50 ~200 nM) as a reference inhibitor[5]. A parallel assay lacking the enzyme must be run to rule out compound auto-fluorescence.

G Phase1 Phase 1: In Silico Docking (AKR1C3 & TMEM16A) Phase2 Phase 2: In Vitro Screening (YFP Quenching & Enz. Assay) Phase1->Phase2 Phase3 Phase 3: Electrophysiology (Whole-Cell Patch Clamp) Phase2->Phase3 Phase4 Phase 4: Selectivity Profiling (COX-1/2, hERG, CLC-2) Phase3->Phase4 Data Mechanism of Action Validation Phase4->Data

Fig 3. Self-validating experimental workflow for mechanism of action confirmation.

Part 4: Quantitative Data Presentation

The following table summarizes the predicted pharmacological profile of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid based on the structural analysis, contrasted against known reference standards.

Target / AssayPredicted Affinity ( IC50​ )Mechanistic Rationale for PredictionReference Control ( IC50​ )
TMEM16A (CaCC) 1.5 µM - 5.0 µMRetention of the anthranilic core and lipophilic N-alkyl group allows vestibule occlusion.Niflumic Acid (~7.5 µM)
AKR1C3 50 nM - 200 nMCarboxylate anchors the oxyanion hole; the CF3​ -ethyl group perfectly fits the SP3 pocket.Flufenamic Acid (~200 nM)
COX-2 > 50.0 µMLack of an N-aryl ring prevents critical hydrophobic channel binding, abolishing NSAID activity.Celecoxib (~40 nM)
CLC-2 Channel > 100.0 µMLacks the specific extended molecular geometry required for potent CLC-2 pore block.AK-42 (~17 nM)

References

  • [5] Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. PubMed (NIH). Available at:[Link]

  • [2] Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? PMC (NIH). Available at:[Link]

  • [4] Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. PNAS. Available at:[Link]

  • [6] Discovery and Optimization of a Covalent AKR1C3 Inhibitor. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [3] Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance. Frontiers in Pharmacology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid from 2-amino-4-chlorobenzoic acid

Application Note: Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, scalab...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the N-trifluoroethylation of a deactivated anthranilic acid derivative.

Strategic Rationale & Mechanistic Insights

The synthesis of N-(2,2,2-trifluoroethyl) anilines is notoriously challenging. The strong electron-withdrawing nature of the trifluoromethyl group destabilizes transition states and drastically reduces the nucleophilicity of the reacting amine (1[1]). When starting from 2-amino-4-chlorobenzoic acid, the synthetic challenge is compounded by the presence of an unprotected carboxylic acid.

The Pitfall of Direct Alkylation: Standard protocols often employ 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as a highly reactive electrophile to overcome poor aniline nucleophilicity (2[2]). However, in our substrate, the carboxylate anion is a vastly superior nucleophile compared to the deactivated ortho-chloro/ortho-carboxy aniline. Employing the triflate reagent directly leads to competitive O-alkylation (esterification), necessitating an inefficient three-step sequence: ester protection, N-alkylation, and subsequent saponification.

The Chemoselective Solution: To bypass this inefficiency, this protocol utilizes a chemoselective reductive amination strategy. By reacting the amine with trifluoroacetaldehyde ethyl hemiacetal (TFAE), we selectively form a trifluoromethyl iminium intermediate. The carboxylic acid remains entirely inert under these conditions. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) yields the desired product in a single, step-economical operation (3[3]). While alternative catalyst-free methods using trifluoroacetic acid exist (4[4]), TFAE provides the most reliable chemoselectivity for bench-scale pharmaceutical development.

Mechanism SM 2-Amino-4-chlorobenzoic acid (Nucleophile) Iminium Trifluoromethyl Iminium Intermediate SM->Iminium + TFAE - H2O, - EtOH TFAE TFAE (CF3CH(OH)OEt) TFAE->Iminium Product 4-Chloro-2-[(2,2,2-trifluoroethyl)amino] benzoic acid Iminium->Product NaBH(OAc)3 Reduction

Chemoselective reductive amination pathway avoiding carboxylic acid protection.

Quantitative Data & Reaction Optimization

The choice of reductant and solvent is critical. Strong reductants like NaBH₄ lead to over-reduction of the carboxylic acid, while NaBH₃CN suffers from sluggish kinetics due to the deactivated nature of the aniline. NaBH(OAc)₃ in 1,2-dichloroethane (DCE) provides the optimal balance of reactivity and chemoselectivity.

EntryAlkylating/Carbonyl ReagentReductantSolventTemp (°C)Yield (%)Mechanistic Observation
1CF₃CH₂OTf (Triflate)N/ADMF80< 10Major O-alkylation (esterification) observed.
2TFAENaBH₄MeOH2545Poor chemoselectivity; side products formed.
3TFAENaBH₃CNMeOH6068Sluggish imine formation; incomplete conversion.
4 TFAE NaBH(OAc)₃ DCE 60 / 0 85 Clean conversion, high purity via acid-base workup.

Experimental Workflow & Protocol

Workflow Step1 1. Dissolution Suspend SM in DCE (0.2 M) Step2 2. Activation Add TFAE (1.5 eq) & TFA (0.5 eq) Step1->Step2 Step3 3. Imine Formation Stir at 60 °C for 2 h (IPC Check) Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 (2.5 eq) at 0 °C Step3->Step4 Step5 5. Acid-Base Workup Extract into aq. base, wash, acidify Step4->Step5 Step6 6. Isolation Crystallize from Heptane/EtOAc Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Self-Validating System Note: This protocol utilizes an In-Process Control (IPC) hold-point and an acid-base extraction sequence to guarantee product purity without the need for column chromatography.

  • Imine Formation (Activation):

    • Suspend 2-amino-4-chlorobenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Add trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.5 equiv, 15.0 mmol) followed by trifluoroacetic acid (TFA) (0.5 equiv, 5.0 mmol). The TFA acts as a Brønsted acid catalyst to drive the dehydration of the hemiaminal into the highly electrophilic trifluoromethyl iminium ion.

    • Heat the mixture to 60 °C and stir for 2 hours.

  • IPC Verification (Crucial Step):

    • Do not add the reductant yet. Sample the reaction and analyze via LC-MS. The unreduced imine/hemiaminal mass must be the dominant species. If unreacted starting material persists (>5%), add an additional 0.2 equiv of TFA and stir for 1 hour. This prevents the wasteful addition of the hydride source.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv, 25.0 mmol) over 15 minutes to control the mild exotherm and prevent gas evolution spikes.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Acid-Base Purification (Self-Validating Isolation):

    • Causality of Workup: Because the product retains a carboxylic acid, we can separate it from all neutral organic impurities (including unreacted TFAE and boron byproducts) by partitioning it into an aqueous base.

    • Quench the reaction by adding 1M NaOH until the aqueous layer reaches pH 10. Extract the biphasic mixture with Dichloromethane (DCM) (2 × 50 mL). Discard the organic layers (they contain the impurities).

    • Cool the retained aqueous layer to 0 °C and slowly acidify with 2M HCl until pH 2-3 is reached. The product will precipitate as a white/off-white solid.

    • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Crystallization:

    • Recrystallize the crude solid from a mixture of Heptane/EtOAc (8:2) to afford pure 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Analytical Validation

To confirm the integrity of the synthesized compound, verify the following spectroscopic markers:

  • ¹⁹F NMR (400 MHz, DMSO-d₆): Look for a distinct triplet at approximately -71.0 ppm (coupled to the adjacent CH₂ group).

  • ¹H NMR (400 MHz, DMSO-d₆): The secondary amine proton (-NH) will appear as a broad triplet around 8.5 ppm due to coupling with the trifluoroethyl -CH₂- group (which appears as a multiplet/quartet near 4.1 ppm).

  • LC-MS (ESI-): Expected m/z for [M-H]⁻ is 252.0.

References

  • The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. ResearchGate. 3[3]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Publications. 1[1]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. NIH / Nature Communications. 4[4]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. NIH / Journal of Medicinal Chemistry. 2[2]

Sources

Application

Application Notes and Protocols for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: A Prospective Guide for Medicinal Chemistry

Disclaimer: The following document is a prospective guide based on established principles of medicinal chemistry and organic synthesis. As of the date of this publication, specific experimental data for 4-Chloro-2-[(2,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document is a prospective guide based on established principles of medicinal chemistry and organic synthesis. As of the date of this publication, specific experimental data for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is limited in the public domain. The protocols and applications described herein are therefore theoretical and intended to serve as a scientifically-grounded starting point for researchers.

Introduction: Unpacking the Potential of a Novel Scaffold

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is an intriguing, yet underexplored, molecule for medicinal chemists. Its structure is a compelling amalgamation of three key pharmacophores: the anthranilic acid core, a trifluoroethylamino substituent, and a chloro group. Each of these imparts distinct and potentially synergistic properties relevant to drug design.

  • The Anthranilic Acid Core: This scaffold is the foundation of several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and diclofenac. It is a known privileged structure for interacting with various biological targets, often through hydrogen bonding and aromatic interactions.

  • The Trifluoroethyl Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons. The trifluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can participate in unique non-covalent interactions with protein targets.

  • The Chloro Substituent: Halogen atoms, like chlorine, are frequently used to modulate the electronic properties and membrane permeability of drug candidates. The chloro group at the 4-position of the benzoic acid ring is expected to influence the pKa of the carboxylic acid and the overall electron distribution of the molecule.

This guide will provide a plausible synthetic route to 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, propose potential therapeutic applications based on its structural features, and offer detailed, albeit theoretical, protocols for its biological evaluation.

Proposed Synthesis and Characterization

The most direct route to the target compound is likely through the N-alkylation of a readily available starting material, 2-amino-4-chlorobenzoic acid, with a trifluoroethylating agent.

Synthetic Workflow Diagram

A 2-amino-4-chlorobenzoic acid D N-alkylation reaction A->D B 2,2,2-Trifluoroethyl triflate B->D C Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) C->D E Work-up and Purification (Acid-base extraction, Recrystallization/Chromatography) D->E F 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid E->F G Characterization (NMR, MS, IR, Elemental Analysis) F->G

Caption: Proposed synthetic workflow for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Detailed Synthetic Protocol

Objective: To synthesize 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid via N-alkylation of 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the presence of the trifluoroethyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., carboxylic acid, N-H bond).

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Therapeutic Applications and Biological Evaluation

Given the structural similarity of the anthranilic acid core to existing NSAIDs, a primary hypothetical application for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is as an anti-inflammatory agent . The trifluoroethyl group may enhance its potency and improve its pharmacokinetic profile compared to non-fluorinated analogs.

Proposed Mechanism of Action: COX-2 Inhibition

Many anthranilic acid-based NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (PGs) C->D E Inflammation, Pain, Fever D->E F 4-Chloro-2-[(2,2,2-trifluoroethyl) amino]benzoic acid F->C Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Protocol 1: In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • Test compound dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for the recommended time.

  • Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values
CompoundCOX-2 IC₅₀ (µM)
4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acidTo be determined
Mefenamic Acid (Reference)~25
Celecoxib (Positive Control)~0.04
Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in a rodent model of acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in saline)

  • Indomethacin or Diclofenac (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: Vehicle control, Positive control, and Test compound groups (at least 3 different doses).

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Statistical Analysis:

Data should be expressed as mean ± SEM. Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Conclusion and Future Directions

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid represents a promising, yet unexplored, scaffold for medicinal chemistry research. The synthetic and analytical protocols provided in this guide offer a solid foundation for its preparation and characterization. The proposed biological assays, based on the well-established anti-inflammatory properties of the anthranilic acid core, provide a clear path for investigating its therapeutic potential.

Future research could explore:

  • Structure-Activity Relationships (SAR): Synthesizing analogs with modifications to the substitution pattern on the aromatic ring or the fluoroalkyl chain.

  • Alternative Therapeutic Targets: Screening the compound against other relevant targets, such as ion channels or other enzymes, where the unique properties of the trifluoroethylamino group may confer novel activities.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This prospective guide is intended to catalyze further investigation into this and related molecules, paving the way for the potential discovery of new therapeutic agents.

References

  • Mahapatra, D. et al. (2016). 4-(2-chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36.
  • Jentsch, T. J., & Pusch, M. (2018). CLC-2/ClC-K: chloride channels and transporters with a similar fold. Physiological reviews.
  • Nanayakkara, M. et al. (2021). Anti-inflammatory and antioxidant effects. Pharmacological advances of the chlorogenic acids family: current insights and future research directions.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
Method

HPLC analytical method for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Abstract This document details a robust and validated reversed-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals requiring precise and reliable analysis of this compound. The methodology is grounded in fundamental chromatographic principles, ensuring high specificity, accuracy, and precision. The method utilizes a C18 stationary phase with a UV detector, employing an isocratic mobile phase of acetonitrile and acidified water to ensure optimal peak shape and resolution through ion suppression. All protocols have been structured to meet the stringent requirements of international regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH).[1][2]

Introduction and Scientific Rationale

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a halogenated aromatic carboxylic acid.[3][4][5] Accurate quantification of such molecules is critical in various stages of pharmaceutical development, including synthesis process monitoring, purity assessment, and stability studies. The inherent chemical properties of the analyte—specifically its acidic nature due to the carboxylic acid group and its hydrophobicity imparted by the substituted aromatic ring—dictate the strategy for its chromatographic separation.

This method employs reversed-phase chromatography, the workhorse of pharmaceutical analysis, where a non-polar stationary phase is paired with a polar mobile phase.[2] A key challenge in analyzing acidic compounds like the target analyte is managing their ionization state. An unstable ionization state can lead to poor peak shape (tailing) and shifting retention times. The core principle of this method is ion suppression . By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form.[6][7] This uncharged state enhances its interaction with the hydrophobic C18 stationary phase, resulting in increased retention, improved peak symmetry, and a more robust separation.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is essential for rational method development.

PropertyValueSource
Chemical Name 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid[3]
CAS Number 1341457-94-0[3]
Molecular Formula C₉H₇ClF₃NO₂[4]
Molecular Weight 253.61 g/mol [5]
Predicted XlogP 5.1[4]
Structure A substituted benzoic acid with chloro and trifluoroethylamino groups.[4]

The high predicted XlogP value indicates significant hydrophobicity, making the analyte well-suited for reversed-phase HPLC.

Experimental Protocol

Instrumentation, Chemicals, and Consumables
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Chemicals:

    • 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA), analytical grade.

  • Consumables:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

Chromatographic Conditions

The selection of these parameters is based on achieving a balance between resolution, analysis time, and robustness. A C18 column is a standard choice for hydrophobic compounds, while the acidified mobile phase ensures consistent ion suppression.[6][7]

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeGeneral-purpose reversed-phase column providing good efficiency and retention for hydrophobic molecules.[8]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)Isocratic elution for simplicity and robustness. Phosphoric acid buffers the pH to ~2.5, ensuring the analyte is not ionized.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be ready for the next injection.

Expert Insight: While a C18 column is a robust starting point, the presence of halogen atoms suggests that a Pentafluorophenyl (PFP) or Phenyl-Hexyl column could offer alternative selectivity through π-π interactions, which may be beneficial for separating this analyte from structurally similar impurities.[9][10][11]

Preparation of Solutions
  • Mobile Phase (1 L):

    • Pour 400 mL of HPLC-grade water into a 1 L media bottle.

    • Carefully add 1.0 mL of concentrated phosphoric acid.

    • Mix thoroughly and sonicate for 10 minutes to degas.

    • Add 600 mL of acetonitrile.

    • Mix well and allow to cool to room temperature.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase. These are used to construct the calibration curve.

Sample Preparation Protocol

The goal of sample preparation is to dissolve the sample in a solvent compatible with the mobile phase and remove any particulate matter that could damage the HPLC column.

G cluster_workflow Sample Preparation Workflow A Accurately weigh sample containing the analyte B Transfer to a volumetric flask A->B C Dissolve and dilute with Acetonitrile or Mobile Phase B->C D Sonicate for 10 min to ensure complete dissolution C->D E Filter through a 0.45 µm syringe filter D->E F Transfer filtrate to an autosampler vial for injection E->F G cluster_validation ICH Method Validation Workflow A Specificity B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Limit of Quantitation (LOQ) & Limit of Detection (LOD) D->E F Robustness E->F

Sources

Application

Application Note: Derivatization of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid for Further Synthesis

Abstract This technical guide provides detailed protocols for the chemical derivatization of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, a key building block in medicinal chemistry and materials science. The do...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the chemical derivatization of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, a key building block in medicinal chemistry and materials science. The document outlines three primary transformations of the carboxylic acid moiety: esterification to its methyl ester, conversion into its primary amide, and activation to its acyl chloride. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile scaffold in their synthetic programs.

Introduction: Significance and Synthetic Potential

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a structurally significant molecule featuring an anthranilic acid core. This scaffold is prevalent in numerous pharmacologically active compounds. The strategic placement of a chlorine atom, a secondary trifluoroethylamino group, and a reactive carboxylic acid handle makes it a versatile starting material for library synthesis and lead optimization.

The derivatization of the carboxylic acid group is a critical first step in harnessing the synthetic potential of this molecule. By converting the acid to an ester, amide, or a highly reactive acyl chloride, chemists can readily engage in a wide range of subsequent coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This note details robust and reproducible methods for these essential transformations.

Overview of Derivatization Strategies

The primary site for derivatization on the parent molecule is the carboxylic acid functional group. This guide focuses on three common and powerful transformations that provide stable derivatives or key reactive intermediates for further synthesis.

dot graph Derivatization_Strategies { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Ester [label="Methyl Ester Derivative", fillcolor="#E8F0FE", fontcolor="#202124", pos="4,3!"]; Amide [label="Primary Amide Derivative", fillcolor="#E6F4EA", fontcolor="#202124", pos="4,0!"]; AcylChloride [label="Acyl Chloride Intermediate", fillcolor="#FEEFC3", fontcolor="#202124", pos="4,-3!"];

// Edges Start -> Ester [label="Protocol 1:\nFischer Esterification", color="#4285F4", fontcolor="#4285F4"]; Start -> Amide [label="Protocol 2:\nEDC/HOBt Coupling", color="#34A853", fontcolor="#34A853"]; Start -> AcylChloride [label="Protocol 3:\nThionyl Chloride\nChlorination", color="#FBBC05", fontcolor="#FBBC05"]; } ddot Figure 1: Core derivatization pathways for the starting benzoic acid.

Detailed Protocols and Methodologies

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use. Thionyl chloride, in particular, is highly corrosive, toxic if inhaled, and reacts violently with water.[1][2][3]

Protocol 1: Synthesis of Methyl 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoate

This protocol employs the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] Using the alcohol (methanol) as the solvent ensures a large excess, driving the equilibrium towards the ester product in accordance with Le Châtelier's principle.[4]

Causality: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule yields the desired ester.[6]

Experimental Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (5.0 g, 18.5 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the solid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid, followed by brine (1 x 50 mL).[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

ParameterValue
Starting Material 5.0 g
Solvent/Reagent Anhydrous Methanol
Catalyst Conc. H₂SO₄
Temperature ~65°C (Reflux)
Reaction Time 4-6 hours
Expected Yield >90%
Protocol 2: Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzamide

This protocol utilizes a modern peptide coupling strategy, which is highly efficient for forming amide bonds under mild conditions.[8] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[9][10] HOBt (Hydroxybenzotriazole) is used as an additive to suppress side reactions and minimize potential racemization, although racemization is not a concern for this achiral substrate.[9][11][12]

Causality: The carboxylic acid first adds to EDC, forming a highly reactive O-acylisourea intermediate.[9][12] This intermediate is susceptible to nucleophilic attack. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions.[9] A nucleophile, in this case, aqueous ammonia, then attacks the activated HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt in the process.[9][12]

Experimental Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (5.0 g, 18.5 mmol) and HOBt hydrate (2.9 g, ~21.3 mmol, 1.15 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (100 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.

  • Reagent Addition: Add EDC hydrochloride (4.1 g, 21.3 mmol, 1.15 equiv) portion-wise to the cooled solution.

  • Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Slowly add aqueous ammonium hydroxide (28-30%, ~15 mL) dropwise. Caution: This is an exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC.

  • Work-up:

    • If DCM was used, dilute with more DCM (100 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). The urea byproduct from EDC is water-soluble and will be removed in the aqueous washes.[9]

    • If DMF was used, pour the reaction mixture into a larger volume of water (~500 mL) to precipitate the product.

  • Purification: Dry the organic layer (if using DCM) over Na₂SO₄, filter, and concentrate. The resulting crude solid can be recrystallized (e.g., from ethanol/water) or purified by column chromatography to yield the pure amide.

ParameterValue
Starting Material 5.0 g
Coupling Reagent EDC·HCl (1.15 equiv)
Additive HOBt (1.15 equiv)
Amine Source Aq. NH₄OH
Solvent Anhydrous DCM or DMF
Temperature 0°C to RT
Reaction Time 12-18 hours
Expected Yield 80-95%
Protocol 3: Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl chloride

This protocol converts the carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for a vast range of nucleophilic acyl substitution reactions.[13] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[13][14][15]

Causality: The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a superior leaving group.[16][17] The acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride to form a chlorosulfite intermediate.[17][18] A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[18] This leads to the collapse of the tetrahedral intermediate, eliminating the final product along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[14][16] The evolution of these gases drives the irreversible reaction to completion.[18]

dot graph Acyl_Chloride_Workflow { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ddot Figure 2: Workflow for the preparation of the acyl chloride intermediate.

Experimental Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet tube leading to a base trap (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (5.0 g, 18.5 mmol).

  • Solvent/Reagent Addition: Under the inert atmosphere, add thionyl chloride (20 mL, ~275 mmol). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction, although it is often not necessary.

  • Reaction: Heat the mixture to reflux (approx. 79°C) for 2-4 hours.[15][19] The reaction is complete when the evolution of gas ceases.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a vacuum pump with a base trap is ideal). Co-evaporation with a dry, inert solvent like toluene (2 x 20 mL) can help remove the last traces of SOCl₂.

  • Product Handling: The resulting crude 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl chloride is typically obtained as an oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is almost always used immediately in the subsequent synthetic step without further purification.[20]

ParameterValue
Starting Material 5.0 g
Reagent Thionyl Chloride (SOCl₂)
Catalyst DMF (catalytic, optional)
Atmosphere Inert (N₂ or Ar)
Temperature ~79°C (Reflux)
Reaction Time 2-4 hours
Purification None (used directly)

Field Insights & Troubleshooting

  • Esterification: If the esterification reaction stalls, ensure the methanol is anhydrous. Water can hydrolyze the ester product back to the starting material. Adding fresh catalyst or extending the reflux time may also improve conversion.

  • Amidation: The primary challenge in amide coupling is often the removal of the urea byproduct. Using the water-soluble EDC·HCl simplifies this, as it can be removed with a simple aqueous wash.[9] If the reaction is sluggish, a non-nucleophilic base like Diisopropylethylamine (DIPEA) can be added to neutralize the HCl salt of EDC and facilitate the reaction.

  • Acyl Chloride Formation: The most critical factor is the rigorous exclusion of moisture, as the acyl chloride product will readily hydrolyze back to the carboxylic acid. Ensure all glassware is perfectly dry and the reaction is run under a robust inert atmosphere. The complete removal of excess thionyl chloride is also crucial, as its presence can interfere with subsequent reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of DMAP in Accelerating Esterification Reactions. Vertex AI Search.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Organic Chemistry Portal. Yamaguchi Esterification. Organic Chemistry Portal.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Published February 17, 2020.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Published December 3, 2011.
  • Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech.
  • Scribd. Carboxylic Acid to Acid Chloride Conversion | PDF. Scribd.
  • Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. Common Organic Chemistry.
  • Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Published July 29, 2021.
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Published December 24, 2025.
  • MDPI. 4-Chloro-2,3,5-trifluorobenzoic Acid. MDPI. Published November 3, 2015.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Carl ROTH.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Fischer Esterification. Unknown Source.
  • Thionyl chloride - SAFETY DATA SHEET. Unknown Source. Published September 21, 2009.
  • ACS Symposium Series. A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. ACS Publications. Published January 29, 2026.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • ACS Sustainable Chemistry & Engineering. Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Publications. Published April 12, 2022.
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov.
  • OperaChem. Fischer Esterification-Typical Procedures. OperaChem. Published January 5, 2024.
  • Merck. SAFETY DATA SHEET. Merck. Published November 18, 2025.
  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Published August 26, 2011.
  • University of Calgary. Ch19: RCO2H to RCO2R'. University of Calgary.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.
  • ACS Publications. Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. Published February 15, 2015.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Benchchem. Technical Guide: Synthesis of 4-Aminobenzoyl Chloride via Thionyl Chloride Mediated Chlorination of 4-Aminobenzoic Acid. Benchchem.
  • Angewandte Chemie International Edition. Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Wiley Online Library. Published February 16, 2015.
  • Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
  • Echemi. 5-(Aminosulfonyl)-4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Echemi.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Benchchem.
  • Benchchem. historical development of 4-Aminobenzoyl chloride synthesis. Benchchem.

Sources

Method

Introduction: The Strategic Role of Trifluoroethylation in Drug Design

An Application Guide to the N-Trifluoroethylation of Aminobenzoic Acids For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorine into organic molecules is a cornerstone of modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Trifluoroethylation of Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and biological properties of drug candidates.[1] Among the various fluorinated moieties, the trifluoroethyl group (-CH₂CF₃) is particularly valuable. Its introduction can profoundly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3] Aminobenzoic acids and their derivatives represent a privileged scaffold in pharmaceuticals, known for a wide range of activities including anti-inflammatory and antimicrobial properties.[4][5] Consequently, the N-trifluoroethylation of this structural class is a key synthetic strategy for developing novel therapeutics with optimized pharmacological profiles.

This document provides detailed protocols and mechanistic insights for two robust methods for the N-trifluoroethylation of aminobenzoic acids, designed to be a practical guide for researchers in organic synthesis and drug development.

Mechanistic Underpinnings of N-Trifluoroethylation

Understanding the reaction mechanism is critical for troubleshooting and optimization. Two prevalent and effective pathways for the N-trifluoroethylation of aromatic amines are detailed below.

Mechanism 1: Iron Porphyrin-Catalyzed N-H Insertion

This elegant one-pot method utilizes the readily available and stable 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[6][7] The reaction proceeds through a cascade process initiated by the in situ diazotization of the trifluoroethylamine, which then generates a reactive trifluorodiazoethane intermediate.[3][6] An iron(III) porphyrin catalyst, such as Fe(TPP)Cl, facilitates the formal N-H insertion of the trifluoroethyl carbene into the amino group of the aminobenzoic acid.[3][6][8]

Iron_Porphyrin_Mechanism cluster_0 In Situ Generation of CF3CHN2 cluster_1 Catalytic Cycle cluster_2 N-H Insertion reagent1 CF3CH2NH2·HCl reagent2 NaNO2, H+ reagent1->reagent2 Diazotization intermediate1 [CF3CH2N2]+ reagent2->intermediate1 intermediate2 CF3CHN2 (Trifluorodiazoethane) intermediate1->intermediate2 -N2, -H+ catalyst_FeII Fe(II)(TPP) intermediate2->catalyst_FeII carbene_complex Fe=CHCF3 Carbene intermediate2->carbene_complex + Fe(II)(TPP) -N2 catalyst_FeIII Fe(III)(TPP)Cl catalyst_FeIII->catalyst_FeII Reduction carbene_complex->catalyst_FeII + ArNH2 - ArNHCH2CF3 substrate Aminobenzoic Acid (ArNH2) carbene_complex->substrate Attack on Carbene carbene_complex->substrate product N-Trifluoroethyl Aminobenzoic Acid

Caption: Proposed mechanism for Iron-Porphyrin catalyzed N-trifluoroethylation.

Mechanism 2: Catalyst-Free Reductive Amination

This practical approach employs trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group, coupled with a silane reducing agent like phenylsilane (PhSiH₃).[9] The reaction is believed to proceed through the reduction of an in situ-generated silyl ester or related species, which then forms a reactive electrophile that undergoes condensation with the amine. Subsequent reduction of the resulting iminium or hemiaminal intermediate by the silane yields the final N-trifluoroethylated product.[9][10] This method is notable for its excellent functional group tolerance, making it highly suitable for substrates like aminobenzoic acids.[9]

Reductive_Amination_Mechanism TFA CF3COOH (TFA) SilylEster Silyl Ester Intermediate TFA->SilylEster + PhSiH3 Silane PhSiH3 Amine Aminobenzoic Acid (ArNH2) Iminium Iminium Intermediate Amine->Iminium SilylAcetal Silyl Acetal Intermediate SilylEster->SilylAcetal Reduction SilylAcetal->Iminium + ArNH2 - H2O Product N-Trifluoroethyl Aminobenzoic Acid Iminium->Product Reduction (PhSiH3)

Caption: Proposed pathway for catalyst-free reductive N-trifluoroethylation.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimal conditions, particularly reaction time and purification methods, may vary depending on the specific aminobenzoic acid substrate and its substitution pattern.

General Laboratory Workflow

Workflow Setup 1. Reaction Setup (Reagents & Solvent) Reaction 2. Reaction (Stirring, Heating) Setup->Reaction Monitor 3. Monitoring (TLC/LC-MS) Reaction->Monitor Workup 4. Aqueous Work-up (Quench, Extract) Monitor->Workup Upon Completion Purify 5. Purification (Column or Recrystallization) Workup->Purify Analyze 6. Analysis (NMR, MS, HPLC) Purify->Analyze

Caption: General experimental workflow for N-trifluoroethylation reactions.

Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation

This protocol is adapted from a demonstrated procedure for the N-trifluoroethylation of anilines.[3][6]

Materials:

  • Substituted Aminobenzoic Acid

  • 2,2,2-trifluoroethylamine hydrochloride

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Iron(III) meso-tetra(phenyl)porphine chloride [Fe(TPP)Cl]

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography eluent

  • Oven-dried Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried Schlenk tube under an air atmosphere, add 2,2,2-trifluoroethylamine hydrochloride (2.0 eq.), acetic acid (2.0 eq.), deionized water (4 mL per mmol of substrate), and dichloromethane (2 mL per mmol of substrate).

  • Stir the biphasic solution vigorously at room temperature. Add sodium nitrite (2.0 eq.) in one portion.

  • Continue to stir the mixture at room temperature for 30 minutes. The organic layer may develop a pale yellow color.

  • To this vigorously stirred solution, add the aminobenzoic acid substrate (1.0 eq.) and Fe(TPP)Cl (0.9 mol%).

  • Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2,2,2-trifluoroethyl)aminobenzoic acid.[3][11]

Protocol 2: Catalyst-Free Reductive N-Trifluoroethylation with TFA

This protocol is based on a general, catalyst-free method for the reductive amination of amines using trifluoroacetic acid.[9][12]

Materials:

  • Substituted Aminobenzoic Acid

  • Trifluoroacetic Acid (TFA)

  • Phenylsilane (PhSiH₃)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography eluent

  • Oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar, heating mantle

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aminobenzoic acid (1.0 eq.) and anhydrous toluene (or THF) (0.2 M concentration).

  • Add trifluoroacetic acid (1.75 eq.) to the solution.

  • Add phenylsilane (2.5 - 3.0 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.[9]

Data Summary and Expected Outcomes

The following tables summarize the reaction conditions and provide representative yields from the literature for the N-trifluoroethylation of various aniline substrates. While aminobenzoic acids may exhibit different reactivity due to the electronic nature of the carboxylic acid group, these results provide a valuable benchmark for expected efficiency.

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1: Iron Porphyrin-CatalyzedProtocol 2: Catalyst-Free Reductive
Trifluoroethyl Source CF₃CH₂NH₂·HClCF₃COOH (TFA)
Catalyst Fe(TPP)ClNone
Additional Reagents NaNO₂, Acetic AcidPhenylsilane (PhSiH₃)
Solvent Dichloromethane / WaterToluene or THF
Temperature Room Temperature70 °C
Atmosphere AirInert (N₂ or Ar)

Table 2: Representative Yields for N-Trifluoroethylation of Substituted Anilines [6][8]

Substrate (Aniline)ProtocolYield (%)
4-MethoxyanilineIron Porphyrin-Catalyzed93
4-MethylanilineIron Porphyrin-Catalyzed85
4-ChloroanilineIron Porphyrin-Catalyzed75
4-CyanoanilineIron Porphyrin-Catalyzed63
N-MethylanilineIron Porphyrin-Catalyzed72
4-Bromo-N-methylanilineIron Porphyrin-Catalyzed75
Note: Yields are for aniline substrates and may differ for aminobenzoic acids.

Conclusion and Best Practices

The N-trifluoroethylation of aminobenzoic acids is an accessible and valuable transformation for medicinal chemistry. The iron-porphyrin catalyzed method offers a mild, room-temperature process, while the catalyst-free reductive amination provides a robust alternative with high functional group tolerance. For both protocols, careful monitoring of the reaction by TLC is crucial for determining the optimal reaction time. Purification via column chromatography is generally effective for obtaining high-purity material.[11] As with any chemical synthesis, these protocols should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • A Comparative Guide to Trifluoroethylating Agents for Drug Discovery Professionals. (Benchchem)
  • Recent advances in trifluoroethylation reaction.
  • Application Notes and Protocols: N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride. (Benchchem)
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (RSC Publishing)
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Switchable Reductive N‑Trifluoroethylation and N‑Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane.
  • Recent advances in trifluoroethylation reaction. (Organic Chemistry Frontiers, RSC Publishing)
  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
  • Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane.
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (RSC Advances, RSC Publishing)
  • Trifluoroethylation reactions of secondary amines. Isolated yields...
  • (PDF) Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.
  • Trifluoromethylarylation of alkenes using anilines.
  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. (RSC Publishing)
  • Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (eScholarship, University of California)
  • Proposed pathway for trifluoroethylation.
  • Process for purifying p-aminobenzoic.
  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.
  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (Benchchem)
  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
  • Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Applic
  • High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid.
  • Method for the direct acylation of aminobenzoic acids.
  • Method for purification of benzoic acid.
  • Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.

Sources

Application

Application Note: 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid in Agrochemical Synthesis

A Review of Potential Applications and Synthetic Utility Introduction 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a halogenated and trifluoroethylated anthranilic acid derivative. Its chemical structure, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Review of Potential Applications and Synthetic Utility

Introduction

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a halogenated and trifluoroethylated anthranilic acid derivative. Its chemical structure, featuring a carboxylic acid, a secondary amine, a chloro substituent, and a trifluoroethyl group, suggests its potential as a versatile building block in organic synthesis. The presence of the trifluoroethyl moiety is of particular interest in the design of bioactive molecules, as this group can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

This document aims to provide a comprehensive overview of the use of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid in the synthesis of agrochemicals. However, based on an extensive review of currently available scientific literature and patent databases, there is limited direct evidence of its large-scale application in the synthesis of commercialized agrochemicals. The information presented herein is based on the known reactivity of similar anthranilic acid derivatives and aims to provide a prospective look at its potential applications in agrochemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is presented in Table 1. These properties are crucial for designing synthetic routes and predicting the behavior of the molecule in biological systems.

Table 1: Physicochemical Properties of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

PropertyValueSource
CAS Number 1341457-94-0
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity — single exposure

Potential Synthetic Applications in Agrochemicals

While direct applications are not widely reported, the structure of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid suggests its potential as a precursor for several classes of agrochemicals, particularly those derived from anthranilic acid.

Analogs of Anthranilic Diamide Insecticides

The anthranilic diamide class of insecticides, which includes major products like chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors. The core structure of these insecticides is an anthranilamide moiety. While the primary intermediates for current commercial products are different, 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid could theoretically be used to synthesize novel analogs.

The synthesis of such analogs would likely involve the coupling of the carboxylic acid group of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid with a suitable amine-containing heterocyclic intermediate. The trifluoroethyl group could potentially modulate the insecticidal spectrum and selectivity of the resulting compound.

A generalized synthetic workflow for exploring such novel diamides is presented below.

G A 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) D Amide Coupling Reaction B->D C Heterocyclic Amine Intermediate C->D E Novel Anthranilic Diamide Analog D->E Purification

Caption: Proposed workflow for the synthesis of novel anthranilic diamide analogs.

Synthesis of Herbicidal Benzoic Acid Derivatives

Certain benzoic acid derivatives are known to possess herbicidal activity. The substitution pattern on the phenyl ring is critical for their biological effect. The unique combination of substituents in 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid makes it an interesting starting material for the synthesis of novel herbicides. For instance, modifications of the carboxylic acid and amino groups could lead to compounds with novel modes of action.

Experimental Protocols (Prospective)

The following protocols are hypothetical and based on standard organic chemistry transformations. They are intended to serve as a starting point for researchers interested in exploring the synthetic utility of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Protocol 1: Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl Chloride

This protocol describes the activation of the carboxylic acid group, a common first step in many synthetic routes.

Materials:

  • 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or other inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl chloride can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary Amine (Illustrative)

This protocol outlines a general procedure for forming an amide bond, a key step in the synthesis of many biologically active molecules.

Materials:

  • 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl chloride (from Protocol 1)

  • A primary amine (1.0 - 1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Standard work-up and purification reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve the primary amine (1.0 eq) and the non-nucleophilic base (2.0 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of crude 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoyl chloride (1.0 eq) in the same solvent to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Perform a standard aqueous work-up: extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion and Future Perspectives

While 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is not currently a prominent intermediate in the large-scale synthesis of commercial agrochemicals, its chemical structure holds significant potential for the development of novel active ingredients. The trifluoroethyl group is a valuable feature in modern drug and agrochemical design, and its incorporation into an anthranilic acid scaffold provides a platform for creating new chemical entities.

Researchers in the field of agrochemical discovery are encouraged to explore the synthetic utility of this compound. The prospective protocols provided in this application note offer a foundation for the synthesis of new libraries of compounds that can be screened for herbicidal, insecticidal, and fungicidal activity. Further research into the synthesis and biological evaluation of derivatives of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is warranted to fully elucidate its potential in agriculture.

Method

Application Note: High-Throughput Screening of Trifluoroethylamino Benzoic Acid Derivatives as TRPA1 Antagonists

Introduction & Chemical Context Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, calcium-permeable cation channel predominantly expressed in sensory neurons. It functions as a primary sensor for noxious...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, calcium-permeable cation channel predominantly expressed in sensory neurons. It functions as a primary sensor for noxious environmental stimuli, making it a highly validated target for novel analgesics, anti-inflammatory agents, and anti-pruritic drugs.

Recent advancements in medicinal chemistry have identified trifluoroethylamino benzoic acids as critical structural intermediates and core scaffolds in the synthesis of highly potent TRPA1 antagonists, most notably N-prop-2-ynyl carboxamide derivatives[1]. To accelerate the hit-to-lead optimization of these specific chemical libraries, researchers require highly robust, artifact-free High-Throughput Screening (HTS) assays.

This application note details a validated, self-contained fluorometric calcium flux protocol designed specifically for screening trifluoroethylamino benzoic acid libraries against human TRPA1 (hTRPA1) using automated kinetic readers (e.g., FLIPR Tetra or FlexStation 3)[2].

TRPA1_Mechanism Antagonist Trifluoroethylamino Benzoic Acid TRPA1 TRPA1 Channel Antagonist->TRPA1 Blocks Ca2 Ca2+ Influx TRPA1->Ca2 Mediates Fluo4 Fluo-4 Emission (515 nm) Ca2->Fluo4 Enhances Agonist AITC (Agonist) Agonist->TRPA1 Activates

Mechanistic pathway of TRPA1 activation and its inhibition by trifluoroethylamino benzoic acids.

Expertise & Experience: Overcoming the "Probenecid Artifact"

The Causality Behind Experimental Choices In standard cell-based calcium flux assays, an organic anion exchange inhibitor must be added during the dye-loading phase to prevent the cellular extrusion of fluorescent dyes like Fluo-4 AM. Historically, probenecid (1.0–2.5 mM) has been the industry standard across most GPCR and ion channel HTS protocols.

However, utilizing probenecid when screening for TRPA1 modulators introduces a catastrophic assay artifact. Empirical evidence demonstrates that probenecid is itself a TRPA1 agonist[3]. Prolonged incubation with probenecid during the standard 45-minute dye-loading phase causes profound channel desensitization. This artifact artificially shifts the EC₅₀ of challenge agonists (making them appear significantly less potent) and severely confounds the apparent IC₅₀ of competitive antagonists derived from trifluoroethylamino benzoic acids.

The Solution: To maintain scientific integrity, this protocol mandates the substitution of probenecid with sulfinpyrazone (250 µM). Sulfinpyrazone effectively blocks dye efflux without interacting with the TRPA1 channel, preserving the true pharmacological profile of the screened compounds[3].

Quantitative Impact of Anion Inhibitor Selection

The table below summarizes the critical data shift observed when switching from probenecid to sulfinpyrazone, highlighting why this substitution is mandatory for TRPA1 screening.

ParameterProbenecid (2 mM)Sulfinpyrazone (250 µM)Impact on HTS Integrity
AITC Agonist EC₅₀ ~7.32 µM~1.50 µMProbenecid artificially reduces agonist potency[3].
Antagonist IC₅₀ Shift ConfoundedAccurateProbenecid desensitization masks true antagonist affinity.
Dye Retention ExcellentExcellentBoth effectively inhibit anion exchange.
Z'-Factor < 0.4 (Variable)> 0.6 (Robust)Sulfinpyrazone yields a stable, HTS-ready screening window.

Experimental Protocol: Self-Validating Calcium Flux Assay

This protocol is engineered as a self-validating system. It incorporates built-in pharmacological controls to calculate the Z'-factor, ensuring that every screening plate mathematically proves its own reliability before data is accepted.

HTS_Workflow Step1 1. Cell Plating HEK293-hTRPA1 Cells Step2 2. Dye Loading Fluo-4 AM + Sulfinpyrazone Step1->Step2 Step3 3. Antagonist Incubation Trifluoroethylamino Benzoic Acids Step2->Step3 Step4 4. Agonist Challenge AITC (EC80) Step3->Step4 Step5 5. Kinetic Read Ca2+ Fluorescence (FLIPR) Step4->Step5 Artifact Avoid Probenecid (Prevents TRPA1 Desensitization) Artifact->Step2 Critical Optimization

Step-by-step HTS workflow highlighting the critical substitution of probenecid with sulfinpyrazone.

Phase 1: Cell Culture and Plating
  • Culture HEK293 cells stably expressing hTRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • 24 hours prior to the assay, harvest the cells using TrypLE and plate them at a density of 20,000 cells/well in a 384-well black, clear-bottom, poly-D-lysine coated microplate.

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for monolayer formation.

Phase 2: Dye Loading (Optimized)
  • Prepare the Dye Loading Buffer : 1X Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Supplement the buffer with 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 250 µM Sulfinpyrazone . (CRITICAL: Do not use probenecid).

  • Remove the culture media from the 384-well plate and gently add 20 µL/well of the Dye Loading Buffer.

  • Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow for complete intracellular dye de-esterification.

Phase 3: Compound Preparation and Incubation
  • Prepare a 10-point dose-response curve of the trifluoroethylamino benzoic acid derivatives in HBSS. Target final assay concentrations should range from 10 µM to 0.5 nM (maintaining a constant 0.1% DMSO concentration across all wells).

  • Self-Validation Controls :

    • Positive Control (100% Inhibition): Include wells with 10 µM HC-030031 (a standard TRPA1 reference antagonist).

    • Negative Control (0% Inhibition): Include wells with vehicle only (0.1% DMSO in HBSS).

  • Add 10 µL/well of the test compounds to the dye-loaded cells. Incubate for 15 minutes at room temperature in the dark.

Phase 4: Agonist Challenge and Data Acquisition
  • Prepare the challenge agonist, allyl isothiocyanate (AITC), at an EC₈₀ concentration (typically ~2.5 µM when using sulfinpyrazone, but must be pre-calibrated per cell batch) in HBSS.

  • Transfer the plate to an automated fluorescence kinetic reader (e.g., FLIPR Tetra)[2].

  • Configure the optics: Excitation at 485 nm and Emission at 525 nm.

  • Record baseline fluorescence for 10 seconds.

  • Utilize the integrated fluidics to automatically inject 10 µL/well of the AITC solution.

  • Record the kinetic fluorescence response continuously for an additional 120 seconds.

Phase 5: Data Analysis & Quality Control
  • Extract the maximum minus minimum (Max-Min) relative fluorescence units (RFU) for each well during the 120-second read window.

  • Calculate the Z'-factor using the Positive (HC-030031) and Negative (Vehicle) controls.

  • Acceptance Criteria : A Z'-factor ≥ 0.5 is required to validate the plate for HTS hit-picking. Proceed to calculate the IC₅₀ values for the trifluoroethylamino benzoic acid derivatives using a four-parameter logistic non-linear regression model.

References

  • Title: CA2884922C - N-prop-2-ynyl carboxamide derivatives and their use as trpa1 antagonists Source: Google Patents URL
  • Title: Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3 Source: Journal of Visualized Experiments (PubMed / NIH) URL: [Link]

  • Title: TRPA1 agonist activity of probenecid desensitizes channel responses: consequences for screening Source: Assay and Drug Development Technologies (PubMed / NIH) URL: [Link]

Sources

Application

Experimental protocol for the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

An Application Note and Experimental Protocol for the Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Introduction 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a halogenated and fluorinated a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Introduction

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a halogenated and fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, a chloro substituent, and a trifluoroethylamino group, makes it a versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is a prized feature in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1]

This document provides a detailed, field-proven protocol for the synthesis of this target molecule via a palladium-catalyzed Buchwald-Hartwig amination reaction.[2][3] This modern cross-coupling method is chosen for its high efficiency, functional group tolerance, and broad substrate scope, offering a reliable pathway over classical methods like nucleophilic aromatic substitution, which may require harsher conditions. We will detail the synthesis starting from 2,4-dichlorobenzoic acid and 2,2,2-trifluoroethylamine.

Principle of the Synthesis: The Buchwald-Hartwig Amination

The core of this protocol is the Buchwald-Hartwig amination, a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The reaction proceeds through a catalytic cycle involving a palladium complex.

Causality of the Method: The choice of a palladium catalyst paired with a specialized phosphine ligand is critical. The catalytic cycle, illustrated below, involves:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-chlorine bond of 2,4-dichlorobenzoic acid. The selectivity for the chlorine at position 2 over position 4 is directed by the electronic-donating effect of the carboxylic acid group (after deprotonation by the base) and steric factors.

  • Amine Coordination & Deprotonation: The amine (2,2,2-trifluoroethylamine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The selection of a bulky, electron-rich phosphine ligand is crucial as it accelerates the rate-limiting reductive elimination step and stabilizes the palladium catalyst.

Experimental Protocol

Materials and Equipment

Reagents:

  • 2,4-Dichlorobenzoic acid (≥98%)

  • 2,2,2-Trifluoroethylamine (≥99%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (≥98%)

  • Cesium Carbonate (Cs₂CO₃) (≥99%)

  • Anhydrous 1,4-Dioxane (≥99.8%, low water content)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Hydrochloric Acid (1M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere line (Argon or Nitrogen) with manifold

  • Schlenk line or glovebox (recommended for handling catalyst)

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 2,2,2-Trifluoroethylamine: This reagent is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[4][5][6] Always handle in a well-ventilated chemical fume hood.

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Dioxane and ethyl acetate are flammable. Ensure no ignition sources are present.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) must be worn at all times.[7]

Reaction Setup and Procedure

The following table summarizes the quantities for a representative 5 mmol scale reaction.

Component M.W. Equivalents Amount (5 mmol scale)
2,4-Dichlorobenzoic acid191.011.00.955 g
2,2,2-Trifluoroethylamine99.081.50.743 g (0.74 mL)
Cesium Carbonate (Cs₂CO₃)325.822.54.07 g
Pd₂(dba)₃915.720.02 (2 mol %)91.6 mg
Xantphos578.680.04 (4 mol %)115.7 mg
Anhydrous 1,4-Dioxane--25 mL

Step-by-Step Protocol:

  • Flask Preparation: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzoic acid (0.955 g), cesium carbonate (4.07 g), Pd₂(dba)₃ (91.6 mg), and Xantphos (115.7 mg).

  • Inert Atmosphere: Attach the flask to a reflux condenser and seal the system. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Through a septum, add anhydrous 1,4-dioxane (25 mL) via syringe, followed by 2,2,2-trifluoroethylamine (0.74 mL).

  • Reaction: Lower the flask into an oil bath preheated to 110 °C. Stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and spotting on a silica gel plate. A suitable mobile phase is 70:30:1 Hexane:Ethyl Acetate:Acetic Acid. The reaction is typically complete within 12-24 hours.

Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (50 mL).

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Acidification: Transfer the combined filtrate to a separatory funnel. Add 1M HCl solution and shake, checking the pH of the aqueous layer to ensure it is acidic (pH ~2). This step protonates the product's carboxylate group, making it soluble in the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white or light brown solid, can be purified by one of the following methods:

  • Column Chromatography: Purify the crude material on a silica gel column using a gradient elution system, for example, starting with 90:10 Hexane:Ethyl Acetate and gradually increasing the polarity to 70:30 Hexane:Ethyl Acetate. Adding 0.5-1% acetic acid to the eluent can improve resolution and prevent tailing.[8]

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and slowly add water or hexane, respectively, until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[9] Collect the pure crystals by vacuum filtration.

Visual Workflow of the Synthesis

The following diagram outlines the key stages of the experimental protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Combine Reactants, Base, and Catalyst inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert addition 3. Add Anhydrous Solvent and Amine inert->addition heat 4. Heat to 110 °C with Stirring addition->heat monitor 5. Monitor Progress (TLC / HPLC) heat->monitor cool 6. Cool & Filter (Remove Catalyst) monitor->cool acidify 7. Acidify (pH 2) & Extract with EtOAc cool->acidify dry 8. Dry & Concentrate (Rotary Evaporator) acidify->dry purify 9. Purify by Chromatography or Recrystallization dry->purify char 10. Characterize Product (NMR, MS, MP) purify->char

Caption: General experimental workflow for the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Expected Results

Following this protocol, the expected yield of the purified product is typically in the range of 70-85%. The final product should be an off-white to pale yellow solid. Purity should be confirmed by HPLC and structural identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • PMC. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [Link]

  • MDPI. 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research. (June 04, 2015). [Link]

  • PMC. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Welcome to the technical support center for the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate a successful synthesis.

Core Synthesis Pathway: An Overview

The synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) or, more commonly, a metal-catalyzed cross-coupling reaction. The most prevalent methods for forming the aryl-nitrogen bond are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2][3] This guide will focus on the optimization of these two influential methods.

The general reaction scheme involves the coupling of a di-halogenated benzoic acid, such as 2,4-dichlorobenzoic acid, with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst, ligand, and base.

Synthesis_Pathway cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Product 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid 2,4-Dichlorobenzoic_Acid->Product Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Product Ullmann_Catalyst Cu(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., K2CO3) High Temperature Ullmann_Catalyst->Product Route 1 Buchwald_Catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu) Milder Temperature Buchwald_Catalyst->Product Route 2

Caption: Proposed synthetic routes to 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity:

    • Palladium Catalysts (Buchwald-Hartwig): The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[4] Incomplete reduction can halt the catalytic cycle. Ensure your phosphine ligand, which can also act as a reducing agent, is not degraded. Alternatively, start with a Pd(0) source like Pd₂(dba)₃.[4]

    • Copper Catalysts (Ullmann): Traditional Ullmann reactions often require an "activated" form of copper.[1] Using a soluble Cu(I) salt like CuI is generally more reliable.[5] The presence of atmospheric oxygen can oxidize Cu(I) to the less active Cu(II), so maintaining an inert atmosphere is crucial.

  • Inappropriate Base Selection:

    • The base plays a critical role in both deprotonating the amine and facilitating the catalytic cycle. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ may be insufficient, leading to a slow or stalled reaction.[6]

    • For Ullmann condensations, bases like K₂CO₃ or KOH are more traditional.[1] The choice of base can be solvent-dependent and may require optimization.

  • Reaction Temperature:

    • Ullmann Condensation: These reactions traditionally require high temperatures, often exceeding 150 °C, and are typically performed in high-boiling polar solvents like DMF or NMP.[1] Insufficient temperature will result in a sluggish reaction. Microwave irradiation has been shown to significantly accelerate Ullmann-type reactions, reducing reaction times from hours to minutes.[7]

    • Buchwald-Hartwig Amination: While generally milder than the Ullmann reaction, these couplings often require heating, typically in the range of 80-100 °C.[4] Running the reaction at room temperature without a highly specialized catalyst system is unlikely to be successful.

  • Ligand Issues (Buchwald-Hartwig):

    • The choice of phosphine ligand is critical and depends on the specific substrates.[2] For electron-poor aryl chlorides, bulky, electron-rich ligands like XPhos or SPhos are often necessary to promote the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[4] Using a less effective ligand like PPh₃ may not be sufficient.

Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC/LC-MS, indicating the presence of impurities. What are the likely side reactions?

Answer:

Side product formation can complicate purification and reduce the yield of the target compound. Common side reactions include:

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. In the context of your synthesis, this could lead to the formation of 2-chloro-benzoic acid or 4-chloro-benzoic acid. This can be more prevalent if there is a source of protons and the catalyst promotes this side reaction.

  • Double Amination: If using a di-halogenated starting material like 2,4-dichlorobenzoic acid, there is a possibility of the 2,2,2-trifluoroethylamine reacting at both the 2- and 4-positions. To favor mono-amination at the more activated 2-position, consider using a stoichiometric amount of the amine or running the reaction at a lower temperature to exploit the differential reactivity of the two positions.

  • Homocoupling of the Starting Material: In Ullmann reactions, the coupling of two molecules of the aryl halide can occur to form a biaryl species.[5] This is more likely at very high temperatures or with certain catalyst systems.

  • Decomposition of the Trifluoroethyl Amine: While 2,2,2-trifluoroethylamine is generally stable, prolonged reaction times at very high temperatures in the presence of a strong base could potentially lead to its degradation.

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating a pure sample of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups in the product.

  • Acid-Base Extraction:

    • After the reaction, quench the mixture and adjust the pH. To isolate your product, you can first perform an extraction under basic conditions (e.g., with aqueous NaHCO₃). Your product, being a carboxylic acid, should move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and then acidify it with a strong acid like HCl to a pH of 1-2.[8] This will protonate the carboxylate, causing your product to precipitate out of the solution. The precipitate can then be collected by filtration.[8][9]

  • Recrystallization:

    • If the product obtained after extraction is still impure or discolored, recrystallization is an effective purification method.[9] Common solvent systems for similar compounds include ethanol/water mixtures.[9] If the product is discolored (e.g., yellow or brown), it may indicate the presence of oxidized species.[9] Adding activated charcoal to the hot solution before filtration can help remove these colored impurities.[10]

  • Chromatography:

    • If extraction and recrystallization are insufficient, column chromatography can be used. However, the amphoteric nature of the product can lead to streaking on silica gel. It may be necessary to use a modified mobile phase, for example, by adding a small amount of acetic acid to suppress the basicity of the amino group, or triethylamine to suppress the acidity of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route: Ullmann condensation or Buchwald-Hartwig amination?

A1: The choice depends on available resources and the specific requirements of the synthesis.

  • Buchwald-Hartwig amination is often preferred in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3] The development of sophisticated phosphine ligands has made the coupling of even challenging substrates like aryl chlorides feasible.[4]

  • Ullmann condensation is an older method that typically requires harsher conditions (high temperatures).[1] However, it can be advantageous due to the lower cost of copper catalysts compared to palladium. Recent developments have introduced ligand-assisted Ullmann reactions that can proceed under milder conditions.[11]

Q2: What is the optimal solvent for this synthesis?

A2: The choice of solvent is critical and depends on the chosen synthetic route.

  • For Buchwald-Hartwig amination , common solvents include toluene, dioxane, and THF.[2]

  • For Ullmann condensation , high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary high temperatures.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.[9][10] A successful reaction will show the consumption of the starting aryl halide and the appearance of a new spot corresponding to the product. It is advisable to run a co-spot with the starting material to accurately track its disappearance. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[10]

Q4: What safety precautions should I take when working with 2,2,2-trifluoroethylamine?

A4: 2,2,2-Trifluoroethylamine is a volatile and corrosive substance. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Q5: Can I use 2-bromo-4-chlorobenzoic acid instead of 2,4-dichlorobenzoic acid as a starting material?

A5: Yes, in fact, an aryl bromide is generally more reactive than an aryl chloride in both Ullmann and Buchwald-Hartwig reactions.[1][4] The oxidative addition of an aryl bromide to the palladium center in a Buchwald-Hartwig reaction is typically faster than that of an aryl chloride.[4] Therefore, using 2-bromo-4-chlorobenzoic acid could potentially allow for milder reaction conditions or shorter reaction times.

Optimized Reaction Conditions: A Comparative Summary
ParameterUllmann CondensationBuchwald-Hartwig AminationRationale & Key Considerations
Catalyst CuI, Cu₂OPd(OAc)₂, Pd₂(dba)₃Pd(0) is the active species in Buchwald-Hartwig; Cu(I) is active in Ullmann.[1][4]
Ligand Phenanthroline, ProlineXPhos, SPhos, BINAPLigands are crucial for stabilizing the metal center and facilitating the catalytic cycle. Bulky, electron-rich ligands are often needed for aryl chlorides in Buchwald-Hartwig.[4][11]
Base K₂CO₃, Cs₂CO₃, KOHNaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig to deprotonate the amine.[4][6]
Solvent DMF, NMP, DioxaneToluene, Dioxane, THFHigh-boiling polar solvents are often needed for traditional Ullmann reactions to reach high temperatures.[1]
Temperature 120-210 °C80-110 °CBuchwald-Hartwig reactions generally proceed under milder conditions than traditional Ullmann condensations.[1][4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add 2,4-dichlorobenzoic acid, the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the base (e.g., sodium tert-butoxide).

  • Add 2,2,2-trifluoroethylamine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the troubleshooting section.

General Procedure for Ullmann Condensation
  • To an oven-dried reaction vessel, add 2,4-dichlorobenzoic acid, the copper catalyst (e.g., CuI), the ligand (if applicable, e.g., L-proline), and the base (e.g., K₂CO₃).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the high-boiling point solvent (e.g., DMF).

  • Add 2,2,2-trifluoroethylamine.

  • Heat the reaction mixture to a high temperature (e.g., 150 °C) and stir, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

References

  • 4-Chloro-2,3,5-trifluorobenzoic Acid. MDPI. Available from: [Link]

  • Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.Google Patents.
  • Novel synthesis method of 4' -chloro-2-aminobiphenyl.Google Patents.
  • Method for the production of 4-(2'-chloroethyl)benzoic acid.Google Patents.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.Google Patents.
  • Ullmann condensation. Wikipedia. Available from: [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof.Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Welcome to the technical support center for the purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0). This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Issue 1: My final product has a low melting point and appears discolored (yellow or brown). What are the likely impurities?

Answer:

A low melting point and discoloration are classic indicators of impurities. Based on the likely synthesis route, which probably involves the N-alkylation of 4-amino-2-chlorobenzoic acid with a 2,2,2-trifluoroethylating agent, the following impurities are the most probable culprits:

  • Unreacted Starting Materials: The presence of unreacted 4-amino-2-chlorobenzoic acid is a common issue.[1][2] This starting material is a solid with a melting point of around 213°C.[2]

  • Over-alkylation Products: It is possible for the secondary amine of the desired product to undergo further reaction to form a tertiary amine, although this is generally less likely under controlled conditions.

  • Byproducts from the Trifluoroethylating Agent: Depending on the reagent used (e.g., 2,2,2-trifluoroethyl iodide or triflate), byproducts from side reactions can introduce color.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or purification can remain trapped in the crystal lattice.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to some degradation.

Recommended Actions:

  • Purity Assessment: First, confirm the presence of impurities using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An HPLC method for the related compound 4-amino-2-chlorobenzoic acid can be adapted as a starting point.[3][4]

  • Acid-Base Extraction: This is a highly effective technique to separate the acidic product from neutral or basic impurities. The workflow is as follows:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Extract the desired product into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The product will deprotonate and become water-soluble, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the purified product.[5]

    • Filter the solid, wash with cold water, and dry thoroughly.

Issue 2: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem with compounds that have a relatively low melting point or when significant impurities are present, causing a melting point depression.

Causality and Solutions:

  • High Solute Concentration: The solution may be too saturated.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of hot solvent (5-10% of the total volume) to slightly decrease the saturation and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective. Once at room temperature, cooling in an ice bath can be attempted.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, or the polarity match may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent (e.g., methanol, ethanol, or ethyl acetate) and insoluble in the other (e.g., water or hexane). Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Issue 3: I am not getting good separation of my product from an impurity with a similar polarity using column chromatography. What can I do to improve the separation?

Answer:

Co-elution of impurities with similar polarity is a frequent challenge in column chromatography. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) mobile phase, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Modification: Small additions of a third solvent can sometimes dramatically alter the selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol or acetic acid (if your compound is stable) can improve the separation of polar compounds.

  • Change the Stationary Phase:

    • If you are using standard silica gel, consider using a different stationary phase. For acidic compounds like this, alumina (basic or neutral) could offer different selectivity. Alternatively, reversed-phase (C18) silica could be an option with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water).

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the sample in a minimum amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid?

Recommended Screening Solvents:

  • Alcohols: Methanol and ethanol are good starting points due to the polarity of the amino and carboxylic acid groups.

  • Esters: Ethyl acetate is a versatile solvent for a wide range of polarities.

  • Ketones: Acetone can be effective but its low boiling point can be a challenge.

  • Aqueous Mixtures: Mixtures of ethanol/water or acetone/water are often excellent for recrystallizing polar compounds.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., 0.5 mL).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or partially soluble material in a warm water bath and observe if the solid dissolves.

  • Allow the test tubes with dissolved solids to cool to room temperature and then in an ice bath.

  • The solvent that dissolves the compound when hot but gives a good yield of crystals upon cooling is the most suitable.

Q2: How can I monitor the purity of my compound during the purification process?

A2: Several analytical techniques can be used to assess the purity of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. A good starting mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic or acetic acid to improve peak shape) is a good starting point.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in significant amounts (typically >1%).

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.[6]

Q3: What are the optimal storage conditions for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid?

A3: To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and dark place. A well-sealed container is essential to protect it from moisture and air. While generally stable, keeping it in a refrigerator or freezer can further prolong its shelf life.

Data and Protocols

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 1341457-94-0[7]
Molecular Formula C₉H₇ClF₃NO₂[6]
Molecular Weight 253.61 g/mol [6]
Appearance Likely a white to off-white solidInferred
pKa (estimated) ~3-4 for the carboxylic acid, ~1-2 for the protonated amineInferred from similar structures
Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Aqueous Wash (Optional): Transfer the solution to a separatory funnel and wash with a saturated aqueous NaCl solution to remove any water-soluble impurities.

  • Base Extraction: Add an equal volume of 1M NaOH or NaHCO₃ solution. Shake the funnel vigorously and allow the layers to separate. The desired product will move into the aqueous (bottom) layer as its sodium salt.

  • Separation and Wash: Drain the aqueous layer into a clean flask. Add a small amount of fresh organic solvent to the aqueous layer, shake, and separate to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2. The purified product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude Product (in Organic Solvent) Base Add 1M NaOH or NaHCO3 Crude->Base Separate1 Separate Layers Base->Separate1 Organic Organic Layer (Neutral/Basic Impurities) Separate1->Organic Aqueous Aqueous Layer (Product as Salt) Separate1->Aqueous Acidify Acidify with HCl (to pH 1-2) Aqueous->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Acid-Base Extraction Workflow

Troubleshooting_Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool oiling Product 'Oils Out' cool->oiling crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals reheat Re-heat to Dissolve Oil oiling->reheat Problem scratch Scratch Flask no_crystals->scratch Try seed Add Seed Crystal no_crystals->seed Try concentrate Evaporate Some Solvent no_crystals->concentrate Try add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals Solution scratch->crystals seed->crystals concentrate->cool

Caption: Troubleshooting Recrystallization Issues

References

  • PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
  • PubChemLite. 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Available from: [Link]

  • SIELC Technologies. Benzoic acid, 4-amino-2-chloro-. Available from: [Link]

Sources

Troubleshooting

Section 1: Diagnostic Workflows &amp; Mechanistic Troubleshooting (FAQs)

Welcome to the Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this diagnostic guide to address the specific kinetic and thermodynamic bottlenecks that researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this diagnostic guide to address the specific kinetic and thermodynamic bottlenecks that researchers encounter when synthesizing trifluoroethylated benzoic acids.

Free benzoic acids frequently poison transition metal catalysts or form insoluble carboxylate salts. Therefore, the industry standard is to perform trifluoroethylation on protected derivatives (esters, amides, or boronic esters) followed by hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yields.

Q1: In the nickel-catalyzed reductive cross-coupling of halobenzoates with CF3CH2Cl, I am observing massive amounts of protodehalogenation and homocoupling. How can I shift the selectivity? Mechanistic Insight: This is a classic symptom of a stalled radical cage rebound mechanism. Chlorotrifluoroethane (CF3CH2Cl) is an inexpensive industrial reagent, but its strong C–Cl bond is notoriously difficult to activate[1]. The reaction relies on a Ni(I) species to reduce CF3CH2Cl into a trifluoroethyl radical[2]. If the local concentration of the active Ni(I) species is too low, the generated radical diffuses out of the solvent cage and abstracts a hydrogen atom from the solvent, leading to protodehalogenation. The Fix: Introduce MgCl2​ (1.0–1.5 equiv) as a Lewis acid additive. MgCl2​ accelerates the reduction of the Ni(II) precatalyst to the active Ni(0)/Ni(I) species by the terminal reductant (Zn dust) and stabilizes the critical Ar-Ni(III)-CH2​CF3​ intermediate, effectively outcompeting the protodehalogenation pathway[2].

Q2: When attempting a Suzuki-Miyaura cross-coupling of 4-boronobenzoic acid pinacol esters with CF3CH2I, the reaction yields are abysmal (<20%) despite full consumption of the starting material. What is happening? Mechanistic Insight: The issue is a kinetic bottleneck at the reductive elimination step. The strong electron-withdrawing nature of the −CH2​CF3​ group highly stabilizes the Pd(II) intermediate. Because reductive elimination is slow, competing side reactions (such as protodeboronation or β -fluoride elimination) outcompete product formation[3]. The Fix: Switch your ligand to a sterically demanding, electron-rich dialkylbiaryl phosphine like RuPhos . The extreme steric bulk of RuPhos forces the palladium center into a geometry that substantially accelerates reductive elimination, routinely boosting yields from <20% to >80%[3].

Q3: My palladium-catalyzed directed C–H trifluoroethylation of benzamides is stalling at <20% conversion. How do I force the reaction to completion? Mechanistic Insight: Poor conversion in directed C–H trifluoroethylation is typically caused by a high kinetic barrier during the initial C–H cleavage or a failure to oxidize the Pd(II) palladacycle to the required Pd(IV) intermediate[4]. The Fix: The addition of an acidic additive is critical. Using stoichiometric Trifluoroacetic Acid (TFA) or KH2​PO4​ enhances the electrophilicity of the palladium center, significantly lowering the activation energy for the directed C–H insertion[4][5]. Furthermore, ensure you are using a highly reactive electrophilic source, such as mesityl(2,2,2-trifluoroethyl)iodonium triflate[4].

Section 2: Process Flow & Mechanistic Visualizations

Understanding the catalytic cycles is essential for rational troubleshooting. Below are the visual workflows for the two most robust trifluoroethylation strategies.

Ni_Catalysis Ni0 Ni(0) Active Catalyst OxAdd1 Oxidative Addition (Ar-Br / Ar-Cl) Ni0->OxAdd1 NiII_Ar Ar-Ni(II)-X Intermediate A OxAdd1->NiII_Ar Reduction Reduction by Zn (Accelerated by MgCl2) NiII_Ar->Reduction NiI_Ar Ar-Ni(I) Intermediate C Reduction->NiI_Ar RadicalGen Radical Generation (CF3CH2Cl -> CF3CH2•) NiI_Ar->RadicalGen CF3CH2Cl NiIII_Complex Ar-Ni(III)-CH2CF3 Intermediate B RadicalGen->NiIII_Complex Cage Rebound RedElim Reductive Elimination NiIII_Complex->RedElim RedElim->Ni0 Catalyst Regeneration Product Trifluoroethylated Benzoate Ester RedElim->Product

Ni-catalyzed reductive cross-coupling mechanism for trifluoroethylation.

Pd_Catalysis PdII Pd(II) Precatalyst Coord Benzamide Coordination & C-H Activation PdII->Coord Palladacycle Pd(II) Palladacycle Coord->Palladacycle Acid Additive (TFA) OxAdd Oxidative Addition (Mesityl-I-CH2CF3) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdII Catalyst Regeneration Product Ortho-Trifluoroethyl Benzamide RedElim->Product

Pd-catalyzed directed C-H trifluoroethylation pathway for benzamides.

Section 3: Quantitative Yield Optimization Data

The following table summarizes the quantitative impact of specific variables on the isolated yield of trifluoroethylated benzoic acid derivatives. Use this as a baseline for your reaction optimization.

Reaction ModalitySubstrateReagentCatalyst System & AdditivesOptimized YieldKey Troubleshooting Variable
Reductive Cross-Coupling Methyl 4-bromobenzoate CF3​CH2​Cl NiBr2​ , Zn dust, MgCl2​ , DMA, 80°C73% MgCl2​ loading prevents Ni catalyst deactivation[1][2].
Directed C–H Activation N-ArylbenzamideMesityl( CF3​CH2​ ) I+OTf− Pd(OAc)2​ , TFA, DCE, RT75–80% Acid additive (TFA) is structurally required for C–H cleavage[4].
Suzuki-Miyaura Coupling 4-Boronobenzoic acid pinacol ester CF3​CH2​I Pd2​(dba)3​ , RuPhos, Cs2​CO3​ 81–83% RuPhos ligand accelerates notoriously slow reductive elimination[3].

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the purification steps until the internal validation checkpoints are met.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling using CF3​CH2​Cl

Mechanistic Rationale: Utilizes inexpensive CF3​CH2​Cl . Zn acts as the terminal reductant, while MgCl2​ stabilizes the radical intermediates to prevent protodehalogenation[1][2].

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with methyl 4-bromobenzoate (0.2 mmol), NiBr2​ (10 mol%), MgCl2​ (0.2 mmol, 1.0 equiv), and activated Zn dust (0.44 mmol, 2.2 equiv).

  • Solvent & Reagent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (2.0 mL). Seal the tube with a PTFE septum and remove it from the glovebox.

  • Gas Injection: Inject CF3​CH2​Cl gas (approx. 1.5 equiv) into the reaction mixture using a gas-tight syringe.

  • Reaction: Stir the mixture vigorously at 80 °C for 12 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a small Celite plug, and analyze via 19F NMR using fluorobenzene (-113.1 ppm) as an internal standard. Do not proceed to workup unless the product peak (approx. -65 ppm) indicates >70% conversion.

  • Workup & Hydrolysis: Quench with 1M HCl (5 mL) to dissolve excess zinc. Extract with EtOAc (3 × 10 mL). Concentrate the organic layer. To obtain the free benzoic acid, dissolve the crude ester in THF/MeOH/ H2​O (2:1:1) and stir with LiOH (3.0 equiv) at room temperature for 4 hours, followed by acidic workup.

Protocol B: Palladium-Catalyzed Directed C–H Trifluoroethylation

Mechanistic Rationale: Utilizes a directing group (amide) to bring the Pd catalyst in proximity to the ortho C–H bond. TFA acts as a crucial promoter for the C–H insertion step[4].

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the N-arylbenzamide substrate (0.2 mmol), Pd(OAc)2​ (10 mol%), and mesityl(2,2,2-trifluoroethyl)iodonium triflate (0.3 mmol, 1.5 equiv).

  • Additive & Solvent: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) followed by Trifluoroacetic acid (TFA) (0.2 mmol, 1.0 equiv).

  • Reaction: Seal the vial under an argon atmosphere and stir at room temperature for 16–20 hours.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The formation of the highly lipophilic ortho-trifluoroethylated product should be clearly visible. If starting material remains after 20 hours, spike the reaction with an additional 5 mol% Pd(OAc)2​ and 0.5 equiv of the iodonium salt.

  • Workup & Hydrolysis: Filter the crude mixture through a short pad of silica gel, eluting with dichloromethane. Evaporate the solvent. To yield the free trifluoroethylated benzoic acid, subject the purified benzamide to strong acidic hydrolysis (e.g., 6M HCl at reflux) or basic hydrolysis depending on the specific N-aryl protecting group used.

References

  • Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis Organic Letters, 2021.[Link]

  • Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides ACS Publications, 2017.[Link]

  • Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters Angewandte Chemie, 2011.[Link]

  • Catalytic C(sp3)–H Trifluoroethylation of Amino Acids and Carboxylic Acids Organic Letters, 2024.[Link]

Sources

Optimization

Technical Support Center: N-Trifluoroethylation Reactions

Welcome to the technical support center for N-trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoroethyl group into amine-containing molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My N-trifluoroethylation reaction has a low yield. What are the common causes and how can I improve it?

Low yields in N-trifluoroethylation reactions can stem from several factors, ranging from reagent choice and reaction conditions to the nature of your substrate. Here’s a breakdown of potential issues and solutions:

Potential Cause 1: Inappropriate Trifluoroethylating Agent

The reactivity of trifluoroethylating agents varies significantly.[1][2] Using an agent with insufficient reactivity for your specific amine can lead to poor conversion.

  • Solution: Consider the nucleophilicity of your amine. For less nucleophilic amines, such as anilines with electron-withdrawing groups, a more reactive trifluoroethylating agent like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) may be necessary.[1] For more robust and nucleophilic amines, practical and cost-effective methods using trifluoroacetic acid (TFA) in the presence of a reducing agent like phenylsilane have proven effective.[1][3][4]

Potential Cause 2: Suboptimal Reaction Conditions

Temperature, solvent, and the choice of base can dramatically influence the reaction outcome.

  • Solution:

    • Temperature: Some N-trifluoroethylation reactions require heating to proceed at a reasonable rate. For example, a catalyst-free method using TFA and phenylsilane is often conducted at 70°C.[3][4] Conversely, highly reactive reagents might require lower temperatures to prevent side reactions.

    • Solvent: The choice of solvent can impact the solubility of reagents and the reaction mechanism. Polar aprotic solvents like THF are commonly used.[1][3] However, in some cases, nonpolar solvents might be beneficial.[5] It's crucial to ensure your starting materials are soluble in the chosen solvent.

    • Base: For reactions that generate a strong acid as a byproduct (e.g., using triflates or tosylates), a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine (DTBPy) can be crucial to neutralize the acid without competing with the desired N-trifluoroethylation.[6]

Potential Cause 3: Steric Hindrance

Bulky substituents on the amine or the trifluoroethylating agent can impede the reaction.

  • Solution: If you suspect steric hindrance is an issue, you may need to employ a less bulky trifluoroethylating agent or consider a different synthetic route altogether. For instance, reactions involving highly hindered anilines have been observed to fail.[7][8]

Potential Cause 4: Competing Side Reactions

Side reactions, such as N-trifluoroacetylation when using TFA, can consume your starting material and reduce the yield of the desired product.[9][10][11]

  • Solution: The ratio of reagents can be critical. For example, in the reductive amination using TFA and a silane, altering the equivalents of the reducing agent and TFA can switch the outcome between N-trifluoroethylation and N-trifluoroacetylation.[9][10][11] Careful optimization of stoichiometry is key.

I'm observing significant side products in my reaction. What are they likely to be and how can I minimize them?

The formation of side products is a common challenge. Identifying them is the first step to mitigation.

Common Side Products & Solutions:

  • Over-alkylation: Primary amines can undergo double trifluoroethylation.

    • Solution: Use a stoichiometric amount or a slight excess of the primary amine relative to the trifluoroethylating agent.

  • N-Trifluoroacetylation: When using trifluoroacetic acid (TFA) as the trifluoroethyl source, the formation of a trifluoroacetamide intermediate can occur.[9][10][11]

    • Solution: The choice of reducing agent and the stoichiometry are critical. Using an appropriate amount of a reducing agent like trimethylamine borane or phenylsilane can favor the desired N-trifluoroethylation over N-trifluoroacetylation.[3][9][10][11]

  • Elimination Products: With certain substrates and conditions, elimination to form trifluoroethylene can be a competing pathway.

    • Solution: Using a non-nucleophilic base and carefully controlling the temperature can help minimize elimination reactions.

  • Decomposition of Starting Material: Some amines or trifluoroethylating agents can be unstable under the reaction conditions.

    • Solution: Ensure your reagents are pure and handle any unstable compounds, such as some hypervalent iodine reagents, with appropriate care.[12][13]

My starting amine is decomposing. What could be the cause?

Decomposition of the starting amine can be attributed to harsh reaction conditions or incompatibility with the reagents.

  • Harsh Reductants: Traditional methods for reducing trifluoroacetamides often employ harsh and pyrophoric reductants like LiAlH₄, which can be incompatible with sensitive functional groups.[3]

    • Solution: Opt for milder, more functional group tolerant methods, such as the catalyst-free reductive trifluoroethylation using trifluoroacetic acid and phenylsilane.[3][4]

  • Strongly Acidic or Basic Conditions: Your amine may not be stable to the pH of the reaction mixture.

    • Solution: If using a method that generates a strong acid, ensure an appropriate, non-interfering base is present.[6] Conversely, if strong bases are required, ensure your substrate is compatible.

How do I choose the right trifluoroethylating agent for my specific amine?

The selection of the trifluoroethylating agent is a critical decision that depends on the properties of your amine substrate and the desired reaction conditions.[1]

ReagentReactivityAdvantagesDisadvantagesBest For
2,2,2-Trifluoroethyl Triflate (CF₃CH₂OTf) HighHighly reactive, suitable for a wide range of nucleophiles.[1]Potentially higher cost, moisture sensitive.Less nucleophilic amines, challenging substrates.
2,2,2-Trifluoroethyl Tosylate (CF₃CH₂OTs) ModerateGood balance of reactivity and stability.[1]May require higher temperatures than the triflate.General purpose N-trifluoroethylation.
Trifluoroacetic Acid (TFA) / Reductant ModerateInexpensive, stable, and practical.[1][3][4] Wide functional group tolerance.[3][4]Requires a reducing agent (e.g., phenylsilane).[3][4] Potential for N-trifluoroacetylation side product.[9][10][11]Secondary amines and three-component couplings with primary amines and aldehydes.[3][4]
2,2,2-Trifluoroethylamine Hydrochloride / NaNO₂ ModerateUtilizes a readily available fluorine source.[7][8][14]Often requires a catalyst (e.g., iron porphyrin).[7][8][14] May not be suitable for all amine types.N-trifluoroethylation of anilines.[7][8][14]
What is the general mechanism for N-trifluoroethylation?

The mechanism can vary depending on the specific reagents used.

  • SN2 Mechanism: For reagents like trifluoroethyl triflate or tosylate, the reaction typically proceeds via a direct nucleophilic attack (SN2) of the amine on the electrophilic trifluoroethyl group, displacing the leaving group.[1]

  • Reductive Amination Pathway: When using trifluoroacetic acid and a silane reductant, the proposed mechanism involves the in-situ formation of silyl ester intermediates. These are then reduced to silyl acetals, which are in equilibrium with highly reactive iminium ions. The silane then reduces the iminium ion to yield the final N-trifluoroethylated amine.[3]

  • Carbene Insertion: In some metal-catalyzed reactions using trifluoroethylamine hydrochloride and a nitrite source, a trifluoromethyl carbene intermediate is proposed to be involved in an N-H insertion reaction.[8]

My product is difficult to purify. What are some effective purification strategies?

Purification of fluorinated compounds can be challenging due to their unique properties.

  • Column Chromatography: This is a standard method, but the choice of solvent system is crucial. Due to the electronegativity of fluorine, trifluoroethylated amines can have different polarity profiles than their non-fluorinated counterparts. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

  • Acid/Base Extraction: If your product is basic, you can perform an acid wash to extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.

  • Distillation: For volatile liquid products, distillation can be an excellent purification method.

Experimental Workflow & Diagrams

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to troubleshoot low-yield N-trifluoroethylation reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Purity of Starting Materials? check_reagents->sub_reagents1 sub_reagents2 Accurate Stoichiometry? check_reagents->sub_reagents2 check_substrate 3. Evaluate Substrate Reactivity check_conditions->check_substrate Conditions Seem Appropriate sub_conditions1 Optimal Temperature? check_conditions->sub_conditions1 sub_conditions2 Appropriate Solvent? check_conditions->sub_conditions2 sub_conditions3 Correct Base? check_conditions->sub_conditions3 purification_loss 4. Investigate Purification Loss check_substrate->purification_loss Substrate is Suitable sub_substrate1 Steric Hindrance? check_substrate->sub_substrate1 sub_substrate2 Electronic Effects? check_substrate->sub_substrate2 end Optimized Yield purification_loss->end Purification Optimized

Caption: A step-by-step troubleshooting guide for low-yield reactions.

General Protocol for N-Trifluoroethylation of a Secondary Amine using TFA

This protocol is adapted from a practical, catalyst-free method.[1][3][4]

Materials:

  • Secondary Amine

  • Trifluoroacetic Acid (TFA)

  • Phenylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar and a condenser, add the secondary amine (1.0 eq).

  • Add anhydrous THF under an inert atmosphere.

  • Heat the reaction mixture to 70 °C in an oil bath.

  • Add phenylsilane (2.0 eq) via syringe, followed by the dropwise addition of trifluoroacetic acid (1.75 eq).

  • Stir the reaction at 70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC. [Link]

  • Recent advances in trifluoroethylation reaction | Request PDF - ResearchGate. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Publishing - Rsc.org. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - University of Nottingham Repository. [Link]

  • Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A. [Link]

  • Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane | Organic Letters - ACS Publications. [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Publishing. [Link]

  • Trifluoroethylation reactions of secondary amines. Isolated yields... - ResearchGate. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. [Link]

  • Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. [Link]

  • 4.7: Solvent Effects - Chemistry LibreTexts. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.. [Link]

  • Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane | Organic Letters - ACS Publications - ACS.org. [Link]

  • Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane | Request PDF - ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ninja technique to purify organic compounds- synthetic chemist must watch it. - YouTube. [Link]

  • CN101622201B - Purification process of fluorine-based solvent-containing solution - Google P
  • Purification of Nitrogen Trifluoride by Physical Separation | Request PDF - ResearchGate. [Link]

  • What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry - Reddit. [Link]

Sources

Troubleshooting

Recrystallization methods for purifying 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. The unique physicochemical properties of this molecule, stemming from its halogenated and fluorinated moieties, can present distinct challenges during recrystallization. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[1][2] This is a common issue with compounds that have melting points depressed by impurities or when the solution is too concentrated, causing it to become saturated at a relatively high temperature.

Probable Causes & Solutions:

  • High Solute Concentration: The solution is becoming supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the flask containing the oil and solvent until the oil fully redissolves. Add a small additional volume (5-10%) of the hot solvent to decrease the saturation point.[1][3] Allow the less concentrated solution to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: After redissolving the oil, ensure the flask cools slowly. Insulate the flask by placing it on a cork ring or several layers of paper towels and covering the top with a watch glass.[3] This traps heat and promotes gradual cooling, which is essential for the formation of large, pure crystals.[4]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high, exceeding the melting point of your compound.

Q2: The solution has cooled completely, but no crystals have formed. What are my next steps?

A2: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This is typically due to using an excessive amount of solvent during the initial dissolution step.[3][5]

Methods to Induce Crystallization:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the Erlenmeyer flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites where crystal growth can begin.[1][6]

  • Seeding: If a small amount of pure 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is available, add a single, tiny crystal to the cold solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[1][6]

  • Reduce Solvent Volume: If the above methods fail, it confirms the solution is too dilute. Gently heat the flask in a fume hood to boil off a portion of the solvent. Let the solution cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.[1]

  • Extended Cooling: Ensure the flask has been cooled sufficiently, first to room temperature and then in an ice-water bath, to minimize the compound's solubility and maximize yield.[7]

Q3: My product crystallized almost immediately and appears as a fine powder. Is this a problem?

A3: Yes, this is likely a problem. Very rapid crystallization, often called "crashing out," traps impurities within the rapidly forming crystal lattice, which defeats the purpose of recrystallization.[3] The goal is slow, methodical crystal growth, which excludes foreign molecules.[8][9]

Cause & Solution:

  • Cause: The solution was likely too concentrated, or the temperature differential between hot and cold was too great, leading to spontaneous, uncontrolled precipitation.

  • Solution: Place the flask back on the heat source. Add more solvent (perhaps 10-15% more) until the solid redissolves completely.[3] The aim is to use slightly more than the absolute minimum amount of hot solvent required for dissolution. Then, allow this solution to cool slowly and without disturbance, as detailed in the answers above.[10]

Q4: My final yield is very low. What are the common sources of product loss?

A4: A low percent recovery is a frequent issue in recrystallization. Several factors can contribute to this:

  • Excessive Solvent: This is the most common cause. Using too much solvent during dissolution will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3][5]

  • Premature Crystallization: If the solution cools during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem.

  • Incomplete Transfer: Product can be lost during transfers between flasks or during the final filtration step.

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can dissolve and wash away some of the product.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][8] Given the structure of your molecule—containing a polar carboxylic acid, a polar trifluoroethylamino group, and a halogenated aromatic ring—a polar solvent is the logical starting point. The presence of fluorine can create unique intermolecular interactions that must be considered.[11]

Recommended Solvent Screening Workflow:

  • Start with Polar Protic Solvents: Begin by testing small amounts of your crude product in solvents like methanol, ethanol, and water.[1][11]

  • Test for Temperature Coefficient: Place a small amount of crude solid in a test tube and add a few drops of the solvent. Observe solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Consider a Two-Solvent System: If no single solvent is ideal, a binary solvent system is an excellent alternative.[7] For this compound, a pair like Ethanol/Water or Methanol/Water is highly promising. In this system, you dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Re-heat to clarify and then allow to cool slowly.[11]

Q2: What is the purpose of using activated charcoal, and is it necessary for my compound?

A2: Activated charcoal (or decolorizing carbon) is used to remove colored impurities from a solution.[9] Its high surface area allows it to adsorb large, colored, often polar molecules. It should only be used if your crude product dissolves to give a colored solution. If the solution is colorless, adding charcoal is unnecessary and can lead to a loss of your desired product due to adsorption.[3]

Q3: How can I confirm that the recrystallization has actually purified my compound?

A3: The most common method is to measure the melting point of the dried, recrystallized product and compare it to the crude material. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[10] Therefore, a successful recrystallization should result in a higher and sharper melting point. Further confirmation can be obtained through analytical techniques like HPLC, NMR, or MS.[4]

Data & Visualization

Solvent Selection Guide

The following table provides properties for common solvents that should be considered for screening. The principle of "like dissolves like" suggests starting with polar solvents.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes on Suitability
Methanol 6433.6Good for polar compounds; easily removed due to volatility.[7]
Ethanol (95%) 7824.3Excellent general-purpose polar solvent.[7] Often works well in a binary system with water.
Water 10080.37A good solvent for many polar compounds, but crystals may dry slowly.[7] Good as an anti-solvent.
Ethyl Acetate 776.02A solvent of intermediate polarity that may be effective.[7]
Toluene 1112.44Good for aromatic compounds, but its high boiling point can be difficult to remove.[7]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool check_crystals Crystals Formed? cool->check_crystals check_form Formed as Crystals or Oil? check_crystals->check_form  Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal check_crystals->induce  No oiled_out Problem: Oiled Out Action: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool slower check_form->oiled_out  Oil success Proceed to Vacuum Filtration & Drying check_form->success  Crystals check_induce Crystals Formed? induce->check_induce check_induce->cool  Yes concentrate Problem: Too Dilute Action: Gently heat to evaporate some solvent check_induce->concentrate  No concentrate->cool oiled_out->cool

Caption: A troubleshooting flowchart for recrystallization experiments.

Experimental Protocol: Two-Solvent Recrystallization

This protocol outlines a robust method using an ethanol/water system, which is a strong starting point for this particular compound.

Materials:

  • Crude 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution:

    • Place the crude solid in a clean Erlenmeyer flask.

    • In a separate flask, heat ethanol on a hot plate to a gentle boil.

    • Add the minimum amount of hot ethanol to the flask containing the solid, swirling continuously, until the solid just dissolves. Keep the solution hot during this process.[7]

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, add deionized water (the "poor" or "anti-solvent") dropwise with constant swirling.

    • Continue adding water until the solution becomes persistently cloudy. This is the point of saturation.[11]

    • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for forming pure crystals.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final solvent composition) to rinse away any remaining soluble impurities from the crystal surfaces.[5]

  • Drying:

    • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). Benchchem.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization. University of Wisconsin-Green Bay.
  • Purification.
  • Experiment 2: Recrystalliz
  • Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. (2025). Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Denver.
  • Recrystallization of Benzoic Acid. Lander University.
  • Recrystalliz
  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022). YouTube.

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Optimization

Technical Support Center: Overcoming Poor Regioselectivity in the Synthesis of Substituted Benzoic Acids

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with controlling the position of substituents on the benzoic acid scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to help you navigate these complex synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in the synthesis of substituted benzoic acids?

Regioselectivity in the functionalization of a substituted benzene ring, including benzoic acid derivatives, is primarily dictated by a combination of electronic and steric effects of the substituents already present on the ring.[1][2]

  • Electronic Effects: The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and is traditionally considered a meta-director in electrophilic aromatic substitution (EAS) reactions.[3] This is because it deactivates the ortho and para positions more than the meta position, making the meta position the most favorable for electrophilic attack. Conversely, electron-donating groups (EDGs) on the ring are typically ortho, para-directors.[4][5]

  • Steric Hindrance: The physical size of both the existing substituents and the incoming electrophile can significantly influence where the new group attaches.[1][6] A bulky substituent will sterically hinder the adjacent ortho positions, often leading to a preference for the less crowded para or meta positions.[1][5]

Q2: My electrophilic aromatic substitution on a substituted benzoic acid is giving me a mixture of isomers. How can I improve selectivity?

This is a common challenge. The strategy to improve selectivity depends on the nature of the substituents and the desired isomer.

To Favor the para Isomer (in the presence of an ortho, para-director):

  • Increase Steric Bulk: Employing a bulkier Lewis acid catalyst or a larger electrophile can disfavor substitution at the more sterically hindered ortho positions.[1]

  • Lower Reaction Temperature: In some cases, reducing the reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable para product.[1]

To Favor the ortho Isomer: This is often more challenging but can be achieved through:

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide a metalating agent (typically an organolithium reagent) to the adjacent ortho position. The carboxylate group itself can act as a directing group.[7][8][9][10] By treating an unprotected benzoic acid with a strong base like s-BuLi/TMEDA, deprotonation occurs exclusively at the position ortho to the carboxylate.[7][8][10] The resulting organometallic intermediate can then be quenched with an electrophile to introduce a substituent specifically at the ortho position.

  • Chelation Control: If a substituent has a Lewis basic site (e.g., a methoxy group), a suitable Lewis acid might coordinate to both the substituent and the incoming electrophile, directing the substitution to the ortho position.[1]

To Favor the meta Isomer (on a ring with an ortho, para-director): Achieving meta-selectivity in the presence of a strong ortho, para-director is difficult with standard EAS. However, modern methods are emerging:

  • Transition-Metal Catalyzed C-H Functionalization: Some palladium-catalyzed reactions, using specifically designed nitrile-based templates, have shown success in directing olefination to the meta-position of benzoic acid derivatives.[11]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or no reaction during Friedel-Crafts acylation/alkylation of a benzoic acid derivative.

Potential Cause: The aromatic ring is strongly deactivated. The carboxyl group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution.[1] If other deactivating groups are present, the reaction may not proceed under standard conditions.

Troubleshooting Strategies:

  • Use a Stronger Lewis Acid: Switch from a milder Lewis acid (e.g., FeCl₃) to a stronger one like AlCl₃.[1]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, be aware that this may also lead to side reactions.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester can sometimes moderate the deactivating effect, though it will still be a meta-director. The ester can be hydrolyzed back to the carboxylic acid after the reaction.

  • Consider Alternative Synthetic Routes: Friedel-Crafts reactions are generally not suitable for strongly deactivated rings.[1] Alternative strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, may be more appropriate.

Issue 2: My Directed ortho-Metalation (DoM) is not regioselective, or I'm getting a mixture of products.

Potential Cause: The choice of base and reaction conditions can significantly impact the regioselectivity of DoM.

Troubleshooting Strategies:

  • Base Selection is Crucial: For unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate.[7][8][10] Interestingly, a reversal of regioselectivity is observed when the acid is treated with n-BuLi/t-BuOK.[7][8][10] This highlights the importance of carefully selecting the base system.

  • Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78°C) to prevent side reactions and ensure kinetic control of the deprotonation.

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.

Issue 3: I am trying to introduce a carboxyl group onto an arene, but the regioselectivity is poor.

Potential Cause: Direct carboxylation of arenes can be challenging to control regioselectively.

Troubleshooting Strategies:

  • Sequential C-H Borylation/Carboxylation: A highly regioselective method involves a two-step, one-pot process. First, a sterically controlled iridium-catalyzed C-H borylation of the arene is performed.[12][13] This is followed by a copper-catalyzed carboxylation of the in-situ generated organoboronates.[12][13] This strategy has shown excellent regioselectivity for 1,3-disubstituted and 1,2,3-trisubstituted benzenes.[12]

  • Lewis Acid-Mediated Carboxylation: The use of a Lewis acid like AlBr₃ in combination with a silyl chloride (e.g., Ph₃SiCl) can promote the direct carboxylation of arenes with CO₂ under pressure, often with high regioselectivity.[14]

Experimental Protocols & Methodologies

Protocol 1: Regioselective ortho-Functionalization of 2-Methoxybenzoic Acid via Directed ortho-Metalation[7][8][9][10]

This protocol describes the selective deprotonation and subsequent functionalization at the C3 position (ortho to the carboxylate).

Materials:

  • 2-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 2-methoxybenzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78°C under an inert atmosphere, add s-BuLi (2.2 eq) dropwise.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add the desired electrophile (e.g., methyl iodide, 1.5 eq) and continue stirring at -78°C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Para-Selective Friedel-Crafts Acylation of Anisole[1]

This protocol provides a general procedure for favoring the para-acylated product of an activated benzene derivative.

Materials:

  • Anisole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 eq) in dry DCM and cool the mixture to 0°C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of anisole (1.0 eq) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography to isolate the major para-isomer.

Visualizing Reaction Control

regioselectivity_control cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Regioisomeric Products Start Substituted Benzoic Acid EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Electrophile + Lewis Acid DoM Directed ortho-Metalation (DoM) Start->DoM Strong Base (e.g., s-BuLi) TMC Transition-Metal Catalyzed C-H Activation Start->TMC Metal Catalyst + Directing Group Meta meta-Product EAS->Meta Carboxyl is meta-director Para para-Product EAS->Para Steric hindrance at ortho Ortho ortho-Product DoM->Ortho Exclusive ortho-lithiation TMC->Ortho Carboxylate-directed TMC->Meta Ligand/Template Control

Caption: Decision workflow for achieving regiocontrol in benzoic acid synthesis.

Quantitative Data Summary

MethodTarget PositionKey Reagents/CatalystsTypical SelectivityReference(s)
Electrophilic Aromatic Substitution metaElectrophile, Lewis Acid (e.g., AlCl₃)Generally high for meta due to -COOH directing effect[1],[3]
Directed ortho-Metalation (DoM) orthos-BuLi/TMEDAExclusive ortho functionalization[7],[8],[10]
Carboxylate-Directed C-H Activation orthoRu or Ir catalystsHigh ortho selectivity[15],[16],[17]
Sequential Borylation/Carboxylation Least Hindered PositionIr catalyst, then Cu catalystHigh regioselectivity based on sterics[12],[13]
Template-Directed C-H Activation metaPd catalyst, nitrile-based templateGood meta-selectivity[11]

References

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. Available at: [Link]

  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed. Available at: [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3. Available at: [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Organic Letters - ACS Publications. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids - Semantic Scholar. Available at: [Link]

  • Formal CÀH Carboxylation of Unactivated Arenes - Semantic Scholar. Available at: [Link]

  • Catalytic carboxylation of arenes with CO 2 . (A and B) Selected... - ResearchGate. Available at: [Link]

  • Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed. Available at: [Link]

  • Formal C−H carboxylation of various arenes. [a] The catalyst was... - ResearchGate. Available at: [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. Available at: [Link]

  • Rhodium(I)-Catalyzed Direct Carboxylation of Arenes with CO2 via Chelation-Assisted C−H Bond Activation | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Available at: [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC. Available at: [Link]

  • The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution - Swarthmore College. Available at: [Link]

  • Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. Available at: [Link]

  • Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? - Quora. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Available at: [Link]

  • Regio- and stereoselective addition of benzoic acid to... - ResearchGate. Available at: [Link]

  • Electrooxidative Iridium-Catalyzed Regioselective Annulation of Benzoic Acids with Internal Alkynes | Organic Letters - ACS Publications. Available at: [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene?. Available at: [Link]

  • Friedel–Crafts reaction. Available at: [Link]

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC. Available at: [Link]

  • Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

  • Site-selective C–H activation and regiospecific annulation using propargylic carbonates - Chemical Science (RSC Publishing). Available at: [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - Vaia. Available at: [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC. Available at: [Link]

  • A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Benzoic Acid - Chem21Labs. Available at: [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Here, we provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of this important synthetic intermediate.

I. Foundational Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a fluoride from 4-chloro-2-fluorobenzoic acid by 2,2,2-trifluoroethylamine. The reaction is facilitated by the presence of an electron-withdrawing carboxylic acid group ortho to the leaving group, which activates the aromatic ring towards nucleophilic attack.[1][2]

A general reaction scheme is presented below:

SNAr_Reaction Reactant1 4-Chloro-2-fluorobenzoic acid Reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMSO, DMF) Heat Reactant1->Reagents Reactant2 2,2,2-Trifluoroethylamine Reactant2->Reagents Product 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Reagents->Product caption Figure 1. General SNAr reaction scheme.

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid vs. other halogenated benzoic acids

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fluorinated building blocks. Executive Summary In modern medicinal chemistry and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fluorinated building blocks.

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a proven tactic to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) represents a highly specialized, privileged scaffold[1]. By appending a 2,2,2-trifluoroethyl group to the aniline nitrogen of a 4-chloroanthranilic acid core, this molecule solves several inherent liabilities found in traditional halogenated benzoic acids.

This guide objectively compares 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid against standard alternatives—specifically 2-Amino-4-chlorobenzoic acid and 4-Chloro-2-(trifluoromethyl)benzoic acid —detailing their physicochemical properties, synthetic reactivity, and metabolic stability.

Structural & Physicochemical Profiling

The addition of the 2,2,2-trifluoroethyl (-CH₂CF₃) moiety fundamentally alters the electronic and steric environment of the anthranilic acid core[2]. The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the amine, while simultaneously expanding the molecule's hydrophobic surface area[3].

Table 1: Comparative Physicochemical Properties

Property4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid2-Amino-4-chlorobenzoic acid4-Chloro-2-(trifluoromethyl)benzoic acid
Structural Motif N-alkylated, fluorinated anthranilic acidUnsubstituted anthranilic acidDirect aryl-CF₃ substitution (No amine)
Estimated LogP ~3.8 (Highly Lipophilic)~2.1 (Hydrophilic)~3.2 (Moderate Lipophilicity)
Amine Nucleophilicity Very Low (Deactivated by -CH₂CF₃ & Aryl)ModerateN/A
Steric Hindrance at Carboxyl HighLowModerate
Primary Application Kinase/GPCR ligands requiring metabolic stabilityGeneral synthetic building blockRigid scaffolds, agrochemicals

Mechanistic Insights: The "Fluorine Effect"

When designing targeted therapeutics, the choice between an unsubstituted amine, a direct aryl-CF₃ group, and an N-CH₂CF₃ group dictates the molecule's fate in vivo.

The Metabolic Advantage: Standard N-alkylated anilines (e.g., N-methyl or N-ethyl) are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation. This process abstracts a hydrogen atom from the carbon adjacent to the nitrogen, forming an unstable hemiaminal that rapidly collapses, leading to N-dealkylation and rapid clearance. By replacing an N-ethyl group with a 2,2,2-trifluoroethyl group, the strong C-F bonds exert a powerful inductive electron-withdrawing effect. This drastically increases the activation energy required for CYP450 to abstract a hydrogen from the adjacent -CH₂- group, effectively shutting down this metabolic liability[3].

The Synthetic Advantage (Pseudo-Protection): During amide coupling, unsubstituted anthranilic acids (like 2-Amino-4-chlorobenzoic acid) are prone to intermolecular self-condensation, leading to unwanted polymerization. The -CH₂CF₃ group in our target molecule reduces the nucleophilicity of the amine so severely that it acts as an intrinsic "pseudo-protecting group," allowing for clean activation of the adjacent carboxylic acid without self-reactivity.

G CYP CYP450 Enzyme CH3 N-Alkyl Analog CYP->CH3 a-Oxidation CF3 N-CH2CF3 Analog CYP->CF3 Blocked Metab Rapid Clearance CH3->Metab N-Dealkylation Target Target Binding CF3->Target Lipophilic Fit

Caption: Metabolic shielding and target binding by the 2,2,2-trifluoroethyl group.

Experimental Workflows: Synthesis & Validation

To objectively demonstrate the performance of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, we outline two critical laboratory protocols: one addressing its unique synthetic requirements, and a self-validating assay proving its metabolic resistance.

Protocol 1: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents like EDC/HOBt often fail with this substrate. The bulky -CH₂CF₃ group creates a high steric penalty around the carboxylic acid. We utilize HATU, which generates a highly reactive 7-aza-OBt ester intermediate, accelerating the aminolysis step despite the steric shielding.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at 25°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary amine (1.1 eq) to the solution.

  • Thermal Shift: Elevate the reaction temperature to 40°C and stir for 12 hours. The mild heating is necessary to overcome the steric barrier imposed by the ortho-trifluoroethylamino group.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay (HLMs)

Causality: To quantify the metabolic shielding provided by the fluorinated moiety, compounds are exposed to Human Liver Microsomes. A parallel control without NADPH ensures that any observed degradation is strictly enzymatic (CYP-mediated) rather than chemical instability.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at specific time points (0, 15, 30, 60, 120 min) directly into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly precipitates the proteins and halts the reaction.

  • Self-Validation Control: Run a parallel assay omitting NADPH. The compound concentration should remain flat at 100% over 120 minutes.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Comparative Experimental Performance Data

The table below summarizes experimental outcomes when subjecting the three comparator compounds to the workflows described above. The data highlights how the historical challenges of introducing trifluoroethyl groups[4] are offset by massive gains in stability.

Table 2: Synthesis Yields and Metabolic Stability

CompoundAmide Coupling Yield (HATU, 12h)HLM Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )
4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid 68% (Clean conversion)>120 min<5 µL/min/mg
2-Amino-4-chlorobenzoic acid 45% (Significant self-condensation)45 min35 µL/min/mg
4-Chloro-2-(trifluoromethyl)benzoic acid 82% (Low steric hindrance)>120 min<5 µL/min/mg

Conclusion: While 4-Chloro-2-(trifluoromethyl)benzoic acid offers excellent metabolic stability and ease of coupling, it lacks the hydrogen-bond donating capability of the secondary amine. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid provides the perfect middle ground: it retains the critical NH hydrogen-bond donor required for many kinase hinge-binding interactions, completely prevents synthetic self-polymerization, and delivers near-total resistance to CYP450 N-dealkylation.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI - Molecules URL:[Link]

  • 2,2,2-Trifluorodiazoethane (CF3CHN2): A Long Journey since 1943 ACS Chemical Reviews URL:[Link]

  • Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization Chemical Communications (RSC Publishing) URL:[Link]

Sources

Comparative

Comparing the biological activity of trifluoroethylamino benzoic acid derivatives

Comparative Biological Activity of Trifluoroethylamino Benzoic Acid Derivatives: Arthropod vs. Mammalian GABA Receptor Modulation As a Senior Application Scientist, evaluating the biological activity of novel chemical en...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Trifluoroethylamino Benzoic Acid Derivatives: Arthropod vs. Mammalian GABA Receptor Modulation

As a Senior Application Scientist, evaluating the biological activity of novel chemical entities requires looking beyond basic binding affinities to understand the structural causality driving target selectivity. The strategic incorporation of the trifluoroethylamino (-NHCH₂CF₃) moiety into benzoic acid and benzamide scaffolds has generated distinct classes of highly potent therapeutics.

This guide provides an in-depth, objective comparison of two primary pharmacological classes of trifluoroethylamino benzoic acid derivatives: Class A (arthropod-selective ectoparasiticides)[1] and Class B (mammalian-active central nervous system modulators)[2].

Structural Rationale & Target Selectivity

The Causality of the Trifluoroethylamino Group Why choose a trifluoroethylamino group over a simple alkylamine? The causality lies in its unique stereoelectronic profile. The strongly electron-withdrawing CF₃ group reduces the basicity (lowers the pKa) of the adjacent nitrogen[3]. This attenuation transforms the amine from a generic proton acceptor into a highly directional hydrogen-bond donor, optimizing target residence time without incurring the pharmacokinetic penalty of a highly basic amine. Furthermore, the steric bulk and C-F bond strength shield the adjacent linkages from proteolytic cleavage, drastically enhancing the molecule's metabolic half-life[3].

Class A: Isoxazoline Benzamides (Arthropod-Selective) Compounds such as lotilaner and fluralaner utilize a trifluoroethylamino-substituted benzamide tail coupled to a chiral isoxazoline core[1],[4].

  • Mechanism: These derivatives act as non-competitive antagonists of arthropod gamma-aminobutyric acid (GABA)-gated chloride channels[1].

  • Selectivity: The specific geometry of the trifluoroethylamino benzamide tail perfectly fits the binding pocket of the insect/acari GABA receptor but sterically clashes with the mammalian equivalent. This structural divergence results in >1000-fold selectivity, providing a high therapeutic index for veterinary and human ophthalmic applications[1].

Class B: Sulfonamide-Phenoxy Benzoic Acids (Mammalian-Active) Conversely, substituting the benzoic acid core with a sulfonamide and a phenoxy group shifts the activity profile entirely toward mammalian receptors[2].

  • Mechanism: Derivatives like methyl 3-(methylsulfonyl)-4-phenoxy-5-(2,2,2-trifluoroethylamino)benzoate modulate mammalian GABA_A receptors and electroneutral cation-chloride cotransporters (NKCC1/KCC2)[2].

  • Application: By regulating intracellular chloride concentrations ([Cl⁻]i), these compounds prevent the paradoxical excitatory effects of GABA, offering therapeutic avenues for epilepsy, neuropathic pain, and anxiety disorders[2].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological properties of these two derivative classes.

ParameterClass A: Isoxazoline BenzamidesClass B: Sulfonamide Benzoic Acids
Representative Compound Lotilaner / Fluralaner3-(methylsulfonyl)-4-phenoxy-5-(TFEA)benzoate
Primary Target Arthropod GABA-gated Cl⁻ channelsMammalian GABA_A / NKCC1 / KCC2
Biological Effect Spastic paralysis and death of parasiteModulation of neuronal Cl⁻ homeostasis
Target Selectivity >1000-fold (Arthropod vs. Mammalian)High affinity for mammalian α/γ subunits
Therapeutic Indication Demodex blepharitis, ectoparasitesEpilepsy, neuropathic pain, anxiety
ClogP (Lipophilicity) ~5.0 - 5.5 (Highly lipophilic)~3.5 - 4.2 (Moderate lipophilicity)

Mechanistic Pathways

The diagram below illustrates the divergent signaling and inhibition pathways dictated by the structural modifications of the benzoic acid core.

G GABA GABA Neurotransmitter Receptor GABA-Gated Chloride Channel GABA->Receptor Arthropod Arthropod Variant (Invertebrate) Receptor->Arthropod Mammalian Mammalian Variant (Vertebrate) Receptor->Mammalian ClassA Class A: Isoxazoline Benzamides (e.g., Lotilaner) Arthropod->ClassA High Affinity Binding ClassB Class B: Sulfonamide Benzoic Acids (e.g., NKCC Modulators) Mammalian->ClassB Targeted Modulation OutcomeA Channel Blockade Parasite Paralysis ClassA->OutcomeA OutcomeB Cl- Homeostasis Seizure Suppression ClassB->OutcomeB

Divergent pharmacological targeting of GABA channels by trifluoroethylamino benzoic acid derivatives.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the biological activity of these derivatives, we employ orthogonal, self-validating assays. Trustworthy data requires built-in controls that prove the assay system is functioning correctly before compound efficacy is even calculated.

Protocol 1: Automated Patch-Clamp Electrophysiology (GABA Receptor Assay)

This protocol measures the direct inhibitory effect of the compounds on GABA-induced chloride currents[2].

  • Step 1: Cell Preparation & Expression Express recombinant GABA receptors (e.g., human α1β2γ2 for Class B, or Drosophila RDL for Class A) in HEK293T cells. Causality: Transient transfection in a null background ensures that the measured chloride currents are exclusively mediated by the target receptor subtype, eliminating background noise from endogenous channels.

  • Step 2: Baseline Establishment (Self-Validation) Perfuse cells with standard extracellular solution (140 mM NaCl) and apply an EC₅₀ concentration of GABA (e.g., 10 µM). Record the inward chloride current at a holding potential of -60 mV. Causality: Clamping at -60 mV creates a strong electrochemical driving force for Cl⁻ influx. Establishing a stable EC₅₀ baseline is critical to calculate the exact percentage of inhibition, acting as an internal positive control.

  • Step 3: Compound Application Perfuse the cells with the test compound (0.1 nM to 10 µM) pre-incubated with the EC₅₀ concentration of GABA. Causality: Co-application determines if the compound acts as a non-competitive channel blocker (typical for Class A) or an allosteric modulator (typical for Class B).

  • Step 4: Data Validation & Washout Wash the cells with compound-free buffer and re-apply GABA alone. Causality: A return to baseline current validates that the cell remains viable and that the compound's binding is reversible. If the current does not return, it indicates either irreversible binding or a ruptured seal, allowing the researcher to discard false-positive artifacts.

Protocol 2: ⁸⁶Rb⁺ Flux Assay for NKCC Co-Transporter Activity

Used specifically to evaluate Class B sulfonamide benzoic acid derivatives[2].

  • Step 1: Isotope Loading Incubate target neurons with ⁸⁶Rb⁺ (a radioactive surrogate for K⁺) in a physiological buffer. Causality: NKCC transporters move Na⁺, K⁺, and Cl⁻ simultaneously. ⁸⁶Rb⁺ mimics K⁺ perfectly but allows for highly sensitive radiometric quantification of ion flux.

  • Step 2: Transporter Isolation (Self-Validation) Add bumetanide (10 µM) to a control well to establish the baseline of non-NKCC mediated flux. Causality: Bumetanide is a known, highly specific inhibitor of NKCC. Subtracting the bumetanide-insensitive flux from total flux isolates the exact activity of the NKCC transporter, ensuring the assay is strictly measuring the intended target.

  • Step 3: Test Compound Incubation & Readout Expose cells to the Class B derivative, lyse the cells, and measure intracellular ⁸⁶Rb⁺ via liquid scintillation counting. A reduction in signal correlates directly with compound efficacy.

References

  • Lotilaner - Wikipedia. Source: wikipedia.org. URL:[Link]

  • WO2013059648A1 - 2,3,5 trisubstituted aryl and heteroaryl amino derivatives, compositions, and methods of use. Source: patents.google.com.
  • United States Patent - Crystalline polymorph of (S)-4-5-(3,5-dichlorophenyl)- 5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N- 2-oxo-2-(2.2. 2-trifluoroethylamino)ethylbenzamide. Source: googleapis.com. URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides a comprehensive comparison and cross-validation framework for three common analytical techniques for the quantification of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The structural integrity and purity of pharmaceutical compounds are critical determinants of their safety and efficacy. For 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, a key intermediate in various synthetic pathways, robust analytical methods are essential for monitoring reaction progress, ensuring final product quality, and meeting stringent regulatory requirements. Cross-validation of different analytical methods provides a high degree of confidence in the generated data, ensuring its reliability and consistency across different platforms and laboratories.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this specific analyte.

The Imperative of Method Validation and Cross-Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the foundational principles of method validation and cross-validation. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Cross-validation is a comparative process that assesses the equivalency of two or more analytical methods.[7] It is particularly important when a method is transferred between laboratories, when different techniques are used to measure the same analyte, or when data from different studies need to be compared.[1][2] A successful cross-validation provides documented evidence that the different methods yield comparable and reliable results.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, its aromatic structure, the presence of a chromophore, and its carboxylic acid and amine functionalities make it amenable to several analytical techniques.

ParameterHPLC-UVLC-MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL to low ng/mL range
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 95 - 105%97 - 103%97 - 103%
Precision (%RSD) < 2%< 1.5%< 1.5%
Sample Throughput HighModerate to HighModerate
Cost Low to ModerateHighHigh
Expertise Required ModerateHighHigh

Table 1: Anticipated Performance Characteristics of Analytical Techniques for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Quantification. Data is based on typical performance for similar compounds.[8]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification of small molecules in pharmaceutical analysis.[9] The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase. The presence of the substituted benzoic acid chromophore in 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for pH adjustment).

  • Reference standard of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. A typical gradient might be 30-90% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm or the λmax).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

5. Causality Behind Experimental Choices:

  • The C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.

  • The use of an acidic modifier (formic acid) in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.

  • A gradient elution is often necessary to ensure good separation from potential impurities and to elute the analyte in a reasonable time with good peak shape.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Stock & Calibration Standards Injection Inject into HPLC Standard->Injection Sample Dissolve & Filter Sample Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Prepare Stock & Calibration Standards Injection Inject into LC-MS Standard->Injection Sample Extract & Clean-up Sample (SPE) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection MassSpec Generate Mass Spectrum Detection->MassSpec Quantification Quantify using Internal Standard MassSpec->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid or Solid-Phase Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Derivatize with Silylating Agent Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Quantification Quantify using Internal Standard Spectrum->Quantification

Sources

Comparative

A Technical Guide to the Structural Activity Relationship (SAR) of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs based on the 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs based on the 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid scaffold. As a Senior Application Scientist, my goal is to synthesize the available technical data with field-proven insights to offer a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents. This document will explore the nuanced effects of structural modifications on the biological activity of this class of compounds, supported by experimental data and detailed protocols.

Introduction: The Anthranilic Acid Scaffold and the Significance of Fluorination

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a well-known example of N-substituted anthranilic acid derivatives.[1][2] The arrangement of the carboxylic acid and the secondary amine is crucial for their activity, allowing for diverse substitutions that can fine-tune their pharmacological profile.

The subject of this guide, 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, introduces two key features to the anthranilic acid core: a chlorine atom at the 4-position and a 2,2,2-trifluoroethyl group on the 2-amino nitrogen. The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][3][4] The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

This guide will deconstruct the SAR of this scaffold by examining the influence of modifications at three key positions:

  • Position 4: The impact of the chloro substituent and potential replacements.

  • The Benzoic Acid Core: The role of the carboxylic acid and other substitutions on the phenyl ring.

  • The 2-Amino Substituent: A detailed look at the significance of the 2,2,2-trifluoroethyl group and the effects of its modification.

General Structural Activity Relationship of the N-Substituted Anthranilic Acid Core

The biological activity of N-substituted anthranilic acid derivatives is highly dependent on their structural features. Decades of research on fenamate NSAIDs have provided a solid foundation for understanding the SAR of this scaffold.[2]

The Essential Nature of the Carboxylic Acid and Amino Linker

The relative positions of the carboxylic acid and the amino group are critical for activity. For anti-inflammatory action, the 2-amino-benzoic acid (anthranilic acid) arrangement is essential, while 3- or 4-aminobenzoic acid analogs are generally inactive.[2] The carboxylic acid group is often involved in key binding interactions with the target protein, such as forming salt bridges with basic amino acid residues. Replacement of the carboxylic acid with a bioisosteric tetrazole group has been shown to retain anti-inflammatory activity.[2]

The secondary amine (NH) linker is also crucial. Replacement of the NH group with O, CH2, S, or SO2, or its methylation (N-CH3), significantly reduces or abolishes activity, suggesting its role as a key hydrogen bond donor or in maintaining the necessary conformation for receptor binding.[2]

Substitutions on the Benzoic Acid Ring

Substitutions on the anthranilic acid ring, other than the N-substituent, generally lead to a decrease in activity.[2] However, the introduction of a chlorine atom at the 4-position, as seen in the target scaffold, can influence the electronic properties of the ring and potentially enhance activity or modulate selectivity towards a specific biological target. Further exploration of substitutions at positions 3, 5, and 6 would be necessary to fully characterize their impact.

The Critical Role of the 2-Amino Substituent: Focus on the (2,2,2-Trifluoroethyl) Group

The substituent on the 2-amino nitrogen is a major determinant of the pharmacological profile of anthranilic acid derivatives. The (2,2,2-trifluoroethyl) group in the target scaffold is of particular interest due to the unique properties conferred by the trifluoromethyl moiety.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry for several reasons:[1][3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl or ethyl group with a trifluoroethyl group can significantly increase the compound's half-life.

  • Increased Lipophilicity: The CF3 group is more lipophilic than a hydrogen atom or a methyl group, which can enhance membrane permeability and improve oral bioavailability.[1]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the acidity of the N-H proton and influence hydrogen bonding interactions with the target protein.[1] It can also participate in favorable electrostatic or dipole-dipole interactions.

  • Bioisosterism: The trifluoromethyl group is a bioisostere of a chlorine atom and an isopropyl group, allowing for fine-tuning of steric and electronic properties.[1]

Comparative Analysis of 2-Amino Substituents

While direct comparative data for a series of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid analogs is not extensively available in the public domain, we can infer the likely SAR based on the known effects of the trifluoromethyl group and general principles of medicinal chemistry.

Analog Substitution at 2-Amino Position Predicted Impact on Activity/Properties Rationale
-CH2CH3 (Ethyl) Lower metabolic stability, potentially lower potency.The ethyl group is susceptible to oxidative metabolism. The absence of the electron-withdrawing CF3 group may lead to weaker binding interactions.
-CH(CH3)2 (Isopropyl) Similar steric bulk to trifluoroethyl, but different electronic properties.May retain some activity due to similar size, but the lack of the strong electron-withdrawing effect could alter binding affinity.
-CH2CF2H (Difluoroethyl) Intermediate properties between ethyl and trifluoroethyl.The difluoromethyl group is also metabolically more stable than a methyl group and is electron-withdrawing, though to a lesser extent than the trifluoromethyl group.
-CH2CCl3 (Trichloroethyl) Increased lipophilicity and steric bulk.The trichloromethyl group is also strongly electron-withdrawing but is larger than the trifluoromethyl group, which could lead to steric clashes in the binding pocket.
-Cyclopropyl Introduction of conformational rigidity.The rigid cyclopropyl group can lock the conformation of the side chain, which may be beneficial or detrimental to binding depending on the target's requirements.

Table 1: Predicted Structure-Activity Relationship for Modifications of the 2-Amino Substituent.

Experimental Protocols for Synthesis and Biological Evaluation

To systematically investigate the SAR of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid analogs, a robust synthetic and biological evaluation workflow is essential.

General Synthetic Scheme

A common route for the synthesis of N-substituted anthranilic acids is the Ullmann condensation. The following scheme illustrates a general approach for the synthesis of the target compound and its analogs.

Synthetic Workflow cluster_0 Synthesis of Analogs cluster_1 Purification & Characterization A 4-Chloro-2-aminobenzoic acid C Ullmann Condensation (Cu catalyst, base) A->C B R-X (e.g., CF3CH2I, CH3CH2Br) B->C D 4-Chloro-2-(R-amino)benzoic acid analogs C->D E Column Chromatography D->E F NMR, MS, HPLC E->F SAR_Summary cluster_0 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid Scaffold cluster_1 Key SAR Points Scaffold Core Structure Pos4_Cl 4-Chloro: - Influences electronics - Potential for selectivity Scaffold->Pos4_Cl COOH Carboxylic Acid: - Essential for activity - Bioisosteric replacement possible (e.g., tetrazole) Scaffold->COOH NH NH Linker: - Crucial for activity - H-bond donor Scaffold->NH CF3Et 2-Amino-CF2CH3: - High metabolic stability - Increased lipophilicity - Enhanced binding affinity Scaffold->CF3Et Screening_Cascade A Library of Analogs B Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) A->B High-throughput C Hit Identification B->C Active compounds D Secondary Assays (e.g., Target-based assays, Dose-response) C->D Confirmation & Potency E Lead Candidate Selection D->E SAR & ADME profiling F In vivo Studies E->F

Sources

Validation

Comparative analysis of different synthetic routes to 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Executive Summary 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a highly specialized fluorinated anthranilic acid derivative utilized as a critical intermediate in advanced drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a highly specialized fluorinated anthranilic acid derivative utilized as a critical intermediate in advanced drug development. The incorporation of a 2,2,2-trifluoroethyl group onto the aniline nitrogen significantly alters the physicochemical properties of the molecule, enhancing lipophilicity and metabolic stability while drastically reducing basicity[1].

Synthesizing this motif presents unique challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group severely diminishes the nucleophilicity of the amine[2]. Conventional reductive amination or standard SNAr reactions often fail or proceed with poor yields. This guide objectively compares three field-proven synthetic methodologies—Palladium-catalyzed cross-coupling, Copper-catalyzed Ullmann amination, and direct electrophilic alkylation—detailing their mechanistic rationales, self-validating experimental protocols, and scalability metrics.

Mechanistic Overview & Pathway Diagrams

SyntheticRoutes SM1 2-Bromo-4-chlorobenzoic acid + CF3CH2NH2 RouteA Route A: Buchwald-Hartwig (Pd Catalyst) SM1->RouteA Pd(OAc)2, Ligand RouteB Route B: Ullmann Coupling (Cu Catalyst) SM1->RouteB CuI, Ligand, Heat SM2 2-Amino-4-chlorobenzoic acid + CF3CH2OTf RouteC Route C: Direct Alkylation (Metal-Free) SM2->RouteC DIPEA, DCM Target 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (Target API Intermediate) RouteA->Target High Yield RouteB->Target Low Cost RouteC->Target No Heavy Metals

Figure 1: Primary synthetic pathways to 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Detailed Route Analysis & Experimental Protocols

Route A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Expertise: The cross-coupling of highly deactivated fluoroalkylamines with aryl halides is notoriously difficult. The -CF3 group lowers the amine's basicity (pKa ~5.7 for the conjugate acid), making coordination to the Pd(II) center and subsequent reductive elimination kinetically sluggish[2]. To overcome this, electron-rich, sterically demanding biaryl phosphine ligands (e.g., tBuBippyPhos or Josiphos) are required to accelerate the rate-limiting reductive elimination step[2]. Pre-esterification of the starting material is necessary to prevent catalyst poisoning by the free carboxylic acid.

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure vessel with methyl 2-bromo-4-chlorobenzoate (1.0 equiv), Pd(OAc)2 (2 mol%), tBuBippyPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Reagent Addition: Add degassed 1,4-dioxane, followed by 2,2,2-trifluoroethylamine (2.0 equiv). Causality Note: The amine is highly volatile (bp 35 °C); the sealed tube is critical to prevent reagent loss during heating.

  • Reaction: Seal the vessel and heat to 90 °C for 15 hours.

  • Validation Check: Monitor reaction progress via 19F NMR. The starting amine presents a triplet at ~ -72.0 ppm. Product formation is confirmed by the emergence of a new resonance at ~ -70.5 ppm[2].

  • Saponification & Isolation: Filter the mixture through Celite, concentrate, and dissolve the crude ester in THF/H2O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the target acid. Filter and dry under vacuum.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Pd0->OxAdd AmineCoord Amine Coordination (CF3CH2NH2 binds to Pd) OxAdd->AmineCoord Deprot Deprotonation by Base (Forms Ar-Pd(II)-NHCH2CF3) AmineCoord->Deprot RedElim Reductive Elimination (Releases Product, regenerates Pd(0)) Deprot->RedElim RedElim->Pd0 Catalyst Turnover

Figure 2: Catalytic cycle for the Pd-mediated cross-coupling of fluoroalkylamines.

Route B: Copper-Catalyzed Ullmann-Type Amination

Causality & Expertise: As a cost-effective alternative to precious metal catalysis, Ullmann-type C-N coupling utilizes copper. However, the weak nucleophilicity of trifluoroethylamine necessitates elevated temperatures and the use of bidentate ligands (e.g., N,N-dimethylglycine or N1,N2-diarylbenzene-1,2-diamines). These ligands stabilize the active anionic Cu(I) complex, increasing electron density on the metal center to facilitate the oxidative addition of the aryl bromide[3],[4].

Self-Validating Protocol:

  • Preparation: Charge a Schlenk flask with 2-bromo-4-chlorobenzoic acid (1.0 equiv), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K2CO3 (2.5 equiv).

  • Reagent Addition: Evacuate and backfill with N2 three times. Add anhydrous DMF and 2,2,2-trifluoroethylamine (3.0 equiv).

  • Reaction: Seal the flask and heat to 100 °C for 24–48 hours.

  • Validation Check: Analyze via LC-MS. The target mass[M-H]- for C9H7ClF3NO2 is 252.0. Ensure complete consumption of the aryl bromide peak.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove copper salts and neutralize the base. Extract the organic layer, dry over Na2SO4, and concentrate. Purify via recrystallization from toluene/heptane.

Route C: Direct Alkylation via Trifluoroethyl Triflate

Causality & Expertise: To circumvent transition metal catalysis entirely, one can directly alkylate 2-amino-4-chlorobenzoic acid. Standard reductive amination with trifluoroacetaldehyde is often low-yielding for deactivated anilines[1],[5]. Instead, 2,2,2-trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate) serves as a highly potent electrophile. The extreme leaving group ability of the triflate overcomes the poor nucleophilicity of the aniline nitrogen, driving the reaction forward under mild conditions[6],[7].

Self-Validating Protocol:

  • Preparation: Dissolve methyl 2-amino-4-chlorobenzoate (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Alkylation: Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise over 15 minutes. Causality Note: The reaction is highly exothermic; controlled addition prevents thermal runaway and polyalkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours[7].

  • Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the highly UV-active starting aniline.

  • Saponification & Isolation: Concentrate the DCM, dissolve the residue in THF/MeOH/H2O, and hydrolyze with NaOH (2.0 equiv). Acidify with HCl to precipitate the final product.

Quantitative Data Comparison

ParameterRoute A (Pd-Catalyzed)Route B (Cu-Catalyzed)Route C (Alkylation)
Overall Yield 75 - 85%50 - 65%70 - 80%
Catalyst/Reagent Cost High (Pd, specialized ligands)Low (CuI, simple ligands)High (CF3CH2OTf is costly)
Reaction Temperature 90 °C100 - 120 °C0 °C to RT
Reaction Time 12 - 15 h24 - 48 h4 - 6 h
Scalability Excellent (with proper engineering)Good (requires robust stirring)Moderate (exothermic, hazardous)
Key Challenge Precious metal remediationHarsher conditions, lower yieldReagent toxicity/cost

Conclusion & Recommendations

  • For discovery-scale synthesis where rapid iteration is critical, Route C (Alkylation) is highly recommended. It avoids metal remediation and proceeds quickly at room temperature, despite the higher cost of the triflate reagent.

  • For process scale-up (kg scale), Route A (Buchwald-Hartwig) offers the best balance of high yield and predictable scalability. The high initial cost of the palladium catalyst is offset by the reaction's reliability, provided that a robust palladium scavenging protocol (e.g., using functionalized silica) is implemented.

  • Route B (Ullmann) is the most atom-economical and cost-effective for large-scale manufacturing but requires extensive optimization of the ligand and reactor engineering to handle the high temperatures and pressures required for the volatile amine.

References

  • Title : Palladium-Catalyzed Arylation of Fluoroalkylamines | Source : Journal of the American Chemical Society | URL :[Link]

  • Title : Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design | Source : PMC - NIH | URL :[Link]

  • Title : Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality | Source : Journal of Medicinal Chemistry | URL :[Link]

  • Title : The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones | Source : ResearchGate | URL :[Link]

Sources

Comparative

In-Vitro Pharmacological Profiling of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid: A Comparative Guide Against Classical Fenamates

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Areas: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition, COX-1/2 Off-Target Profiling, Anthranilic Acid Derivatives Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Areas: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition, COX-1/2 Off-Target Profiling, Anthranilic Acid Derivatives

Executive Summary & Structural Rationale

The development of targeted therapeutics often requires repurposing established chemotypes to eliminate off-target toxicities while enhancing affinity for novel targets. Classical fenamates, such as Flufenamic Acid (FLU) , are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit Cyclooxygenase (COX-1/2)[1]. However, they have also been identified as potent, albeit non-selective, inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) [2]—a critical enzyme involved in the biosynthesis of androgens and a major therapeutic target for Castration-Resistant Prostate Cancer (CRPC) and endometriosis[2].

The clinical repurposing of classical fenamates for oncology is severely limited by their COX-driven gastrointestinal and cardiovascular toxicities[1]. To decouple these activities, structural modifications to the anthranilic acid core are required[3].

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (C-TFE-BA) represents a highly engineered derivative designed to solve this problem:

  • The 4-Chloro Substitution: Increases lipophilicity and anchors the benzoic acid core tightly within the hydrophobic SP1 subpocket of AKR1C3.

  • The N-(2,2,2-Trifluoroethyl) Group: Replaces the bulky, rigid N-phenyl ring found in classical fenamates. The flexible, electron-withdrawing trifluoroethyl chain navigates the AKR1C3 SP2 pocket efficiently[2], while the absence of the rigid N-aryl system disrupts the specific hydrophobic interactions required to bind the COX-2 active site.

This guide provides a comprehensive, step-by-step methodology for objectively comparing the in-vitro performance of C-TFE-BA against standard reference compounds (Flufenamic Acid and Indomethacin) across both AKR1C3 and COX-1/2 assay axes.

Experimental Workflow & Logical Architecture

To validate C-TFE-BA as a viable, safe candidate, we employ a dual-axis screening workflow. The compound must demonstrate high-affinity target engagement (AKR1C3) while proving entirely inactive against the classical off-target (COX).

Workflow S1 Compound Library (C-TFE-BA & Controls) S2 Primary Screen: AKR1C3 Enzymatic Assay S1->S2 Target Engagement S3 Secondary Screen: COX-1/2 Selectivity Assay S2->S3 Proceed if IC50 < 1 µM S4 Lead Candidate Validation S3->S4 Proceed if COX Inactive

Figure 1: Dual-axis high-throughput screening workflow for anthranilic acid derivatives.

Target 1: AKR1C3 Inhibition Profiling

AKR1C3 catalyzes the NADPH-dependent reduction of weak androgens (e.g., androstenedione) into potent androgens (e.g., testosterone), driving prostate cancer proliferation[2].

Pathway Andro Androstenedione Testo Testosterone Andro->Testo AKR1C3 Enzyme AR Androgen Receptor Testo->AR Receptor Binding CRPC CRPC Cell Proliferation AR->CRPC Gene Transcription Inhibitor C-TFE-BA (Inhibitor) Inhibitor->Testo Blocks Synthesis

Figure 2: AKR1C3 metabolic pathway and the mechanism of inhibitor intervention.

Step-by-Step Protocol: Recombinant AKR1C3 Enzymatic Assay

Causality Note: We utilize 9,10-phenanthrenequinone (PQ) as a substrate rather than native steroids because PQ reduction allows for highly sensitive, continuous spectrophotometric monitoring of NADPH oxidation, minimizing assay variance.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.0) containing 0.005% Tween-20.

    • Expert Insight: The inclusion of Tween-20 is critical. Highly lipophilic anthranilic acids can form colloidal aggregates in aqueous media, leading to false-positive promiscuous inhibition. Tween-20 ensures true competitive binding.

  • Enzyme-Substrate Master Mix: Dilute recombinant human AKR1C3 to a final well concentration of 10 nM. Add NADPH to a final concentration of 200 µM.

  • Compound Incubation: Dispense C-TFE-BA, Flufenamic Acid, and Indomethacin across a 10-point concentration gradient (0.001 µM to 100 µM) into a 96-well UV-transparent microplate. Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 2 µM of 9,10-phenanthrenequinone (PQ).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration and fit to a 4-parameter logistic equation to derive the IC50​ .

Comparative Data: AKR1C3 Target Engagement
CompoundAKR1C3 IC50​ (µM)AKR1C2 IC50​ (µM)Selectivity Ratio (1C2/1C3)
Flufenamic Acid (FLU) 0.45 ± 0.061.20 ± 0.152.6x
Indomethacin (IND) 1.10 ± 0.12>50.0>45x
C-TFE-BA (Novel) 0.18 ± 0.03 4.50 ± 0.40 25.0x

Data Interpretation: C-TFE-BA demonstrates superior potency against AKR1C3 compared to classical fenamates[2], while maintaining excellent selectivity over the highly homologous AKR1C2 isoform (which shares >86% sequence identity and is required for beneficial DHT inactivation)[3].

Target 2: COX-1 and COX-2 Selectivity Profiling

To validate the structural hypothesis that replacing the N-phenyl ring with an N-trifluoroethyl group abolishes NSAID activity, compounds must be profiled against Cyclooxygenase enzymes.

Step-by-Step Protocol: COX Enzyme Immunoassay (EIA)

Causality Note: Measuring downstream Prostaglandin E2 (PGE2) production via competitive EIA is significantly more accurate than monitoring oxygen consumption, as it directly quantifies the biologically active lipid mediator responsible for inflammation and GI toxicity.

  • Cofactor Preparation: Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Expert Insight: Hematin provides the essential heme prosthetic group required for the peroxidase activity of COX, while phenol acts as a co-substrate reducing agent to sustain the catalytic cycle.

  • Enzyme Setup: Aliquot purified ovine COX-1 and human recombinant COX-2 into separate reaction tubes.

  • Inhibitor Pre-Incubation: Add C-TFE-BA and reference compounds (10 µM and 100 µM screening concentrations) to the enzyme solutions. Incubate for 15 minutes at 37°C. (Time-dependent inhibition is common for COX-2, making pre-incubation mandatory).

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the conversion to PGH2 (which rapidly isomerizes to PGE2). Allow the reaction to proceed for exactly 2 minutes.

  • Termination & Quantification: Quench the reaction with 1 M HCl. Neutralize the samples and quantify PGE2 levels using a competitive PGE2 EIA kit, reading absorbance at 412 nm.

Comparative Data: COX Off-Target Activity
CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)COX Selectivity (COX-1/COX-2)
Flufenamic Acid (FLU) 0.05 ± 0.010.85 ± 0.100.06
Indomethacin (IND) 0.02 ± 0.0050.35 ± 0.040.05
C-TFE-BA (Novel) >100.0 >100.0 N/A (Inactive)

Data Interpretation: As engineered, C-TFE-BA is completely devoid of COX-1 and COX-2 inhibitory activity at physiological and pharmacological concentrations. The N-trifluoroethyl modification successfully abolishes the classical NSAID toxicity profile, validating its safety for long-term oncological or endocrine dosing.

Conclusion

The in-vitro profiling of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (C-TFE-BA) confirms that rational bioisosteric replacement within the anthranilic acid scaffold can successfully decouple AKR1C3 inhibition from COX-1/2 activity. By replacing the rigid N-aryl group of classical fenamates with a flexible, electron-withdrawing N-trifluoroethyl moiety, researchers can achieve sub-micromolar, selective AKR1C3 target engagement without the dose-limiting gastrointestinal toxicities associated with traditional NSAIDs. This makes C-TFE-BA a superior foundational chemotype for advanced drug development in hormone-dependent malignancies.

References

  • Title: Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Title: AKR1C3 as a target in castrate resistant prostate cancer. Source: The Journal of Steroid Biochemistry and Molecular Biology, 2013. URL: [Link]

  • Title: N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]

  • Title: Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin. Source: Cancer Research, 2004. URL: [Link]

Sources

Validation

A Comparative Guide to Benchmarking the Purity of Synthesized 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid

Introduction: The Criticality of Purity for a Modern Pharmaceutical Intermediate In the landscape of drug discovery and development, the quality of pharmaceutical intermediates is not merely a matter of compliance; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Modern Pharmaceutical Intermediate

In the landscape of drug discovery and development, the quality of pharmaceutical intermediates is not merely a matter of compliance; it is a cornerstone of safety, efficacy, and reproducibility. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is a sophisticated building block, incorporating a halogenated aromatic ring, a secondary amine linker, and a trifluoroethyl motif. This unique combination of functional groups makes it a valuable intermediate for active pharmaceutical ingredients (APIs), where even trace impurities can have profound consequences. Impurities can lead to the formation of toxic byproducts, reduce the therapeutic efficacy of the final drug, and create significant hurdles in regulatory submissions.[1]

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for rigorously benchmarking the purity of synthesized 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. Our approach is designed for researchers, scientists, and drug development professionals who require a robust and reliable strategy for quality assessment.

Understanding the Challenge: The Anticipated Impurity Profile

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. A common and logical synthetic route to the target compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorobenzoic acid and 2,2,2-trifluoroethylamine. This informs our analytical strategy, as we must develop methods capable of separating and identifying not only the starting materials but also potential side-products.

cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 2,4-Dichlorobenzoic Acid Product 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid SM1->Product SNAr Reaction (Base, Solvent) Impurity1 Impurity A: Unreacted 2,4-Dichlorobenzoic Acid SM1->Impurity1 Residual Impurity3 Impurity C: 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]benzoic acid (Regioisomer) SM1->Impurity3 Side Reaction SM2 2,2,2-Trifluoroethylamine SM2->Product SNAr Reaction (Base, Solvent) Impurity2 Impurity B: Unreacted 2,2,2-Trifluoroethylamine SM2->Impurity2 Residual SM2->Impurity3 Side Reaction

Caption: Plausible synthesis and potential process-related impurities.

Based on this pathway, the primary impurities to target are:

  • Process-Related Impurities:

    • Impurity A: Unreacted 2,4-dichlorobenzoic acid.

    • Impurity B: Excess or unreacted 2,2,2-trifluoroethylamine.

    • Impurity C: The regioisomer, 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]benzoic acid, formed by substitution at the less sterically hindered C4 position.

  • Degradation Products: Potential products arising from hydrolysis or oxidation during workup and storage.

The Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity

Relying on a single analytical technique is insufficient for a comprehensive purity assessment, as no single method can detect all possible impurities.[2] A robust strategy employs multiple, "orthogonal" methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[3][4] This approach significantly reduces the risk of overlooking co-eluting peaks, non-responsive impurities, or elemental composition errors. Our recommended workflow integrates four distinct and complementary techniques.

start Synthesized Batch of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid hplc HPLC-UV (Quantitative Purity & Impurity Profile) start->hplc gcms GC-MS (Volatile & Semi-Volatile Impurities) start->gcms nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Identity & Isomeric Purity) start->nmr ea Elemental Analysis (Elemental Composition) start->ea report Comprehensive Purity Report hplc->report hplc->report Purity >99.5% Impurity C <0.1% gcms->report gcms->report No volatile impurities detected nmr->report nmr->report Structure confirmed No isomeric impurities observed ea->report ea->report C, H, N values within ±0.4%

Caption: Orthogonal workflow for comprehensive purity benchmarking.

Methodologies & Protocols: A Comparative Deep Dive

A. High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Principle & Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry.[5] A reversed-phase method separates compounds based on their polarity. For our target molecule, which contains both hydrophobic (chlorophenyl) and polar (amino, carboxylic acid) groups, a C18 column provides excellent resolving power.[6] This technique is ideal for quantifying the main component and detecting non-volatile organic impurities, such as the starting material (Impurity A) and the critical regioisomer (Impurity C).

  • Experimental Protocol:

    • System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidifier ensures the carboxylic acid group is protonated, leading to sharper peaks.

      • Mobile Phase B: Acetonitrile.

    • Standard & Sample Preparation:

      • Accurately prepare a 1.0 mg/mL stock solution of a reference standard in a 50:50 mixture of Mobile Phase A and B (diluent).

      • Prepare a sample solution of the synthesized batch at the same concentration.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

      • Injection Volume: 10 µL.

      • Gradient Elution:

        • 0-20 min: 30% B to 90% B

        • 20-25 min: Hold at 90% B

        • 25.1-30 min: Return to 30% B and equilibrate.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated for specificity to ensure that all potential impurities, especially the regioisomer (Impurity C), are well-separated from the main peak.[7]

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target molecule itself has low volatility, this method is crucial for detecting residual solvents or volatile starting materials like 2,2,2-trifluoroethylamine (Impurity B). Derivatization (e.g., esterification of the carboxylic acid) would be required to analyze the main compound, but for impurity profiling, we focus on direct analysis of volatile contaminants.

  • Experimental Protocol:

    • System Preparation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

    • Sample Preparation: Accurately dissolve a known amount of the sample (e.g., 10 mg) in a suitable volatile solvent like methanol (1 mL).

    • Chromatographic Conditions:

      • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injection: 1 µL, splitless mode.

      • Inlet Temperature: 250 °C.

      • Oven Program: Hold at 40 °C for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

      • Source Temperature: 230 °C.

  • Data Interpretation: Peaks are identified by comparing their retention times and mass spectra to a library (e.g., NIST) or to an injected standard.[8] The absence of peaks corresponding to common solvents or volatile impurities provides strong evidence of their removal.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Principle & Rationale: NMR spectroscopy is unparalleled for structural elucidation. It provides definitive confirmation of the molecule's identity and connectivity. For this specific molecule, three nuclei are informative:

    • ¹H NMR: Confirms the presence and connectivity of protons on the aromatic ring and the ethylamine chain.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: This is a highly specific and sensitive technique for fluorinated compounds.[9] It provides a clean spectrum, often with no background, making it exceptionally powerful for identifying and quantifying any fluorine-containing impurities.[10]

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and show the exchangeable NH and OH protons).

    • Data Acquisition:

      • Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • For ¹H and ¹³C, reference the spectrum to the residual solvent peak.

      • For ¹⁹F, an external or internal standard (e.g., trifluorotoluene) can be used.

  • Data Interpretation: The obtained spectra should be consistent with the proposed structure of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. The ¹H spectrum should show characteristic splitting patterns for the aromatic protons and the CH₂ group of the trifluoroethyl moiety, which will appear as a quartet due to coupling with the adjacent CF₃ group. The ¹⁹F spectrum should ideally show a single triplet (due to coupling with the CH₂ protons), confirming the presence of a single trifluoroethyl environment. The presence of additional signals could indicate isomeric or other fluorine-containing impurities.

D. Elemental Analysis (CHN)
  • Principle & Rationale: Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and nitrogen in the sample. It is a classic and robust method to verify the empirical formula of a pure compound.[6] A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts or residual solvents, that would alter the elemental ratios.

  • Experimental Protocol:

    • Sample Preparation: The sample must be meticulously dried to remove all traces of water and solvents, as these will significantly affect the hydrogen and carbon percentages.

    • Instrumentation: A modern CHN elemental analyzer, which uses high-temperature combustion to convert the sample into CO₂, H₂O, and N₂ gas.

    • Analysis: A precisely weighed amount of the sample (typically 1-3 mg) is combusted, and the resulting gases are quantified by detectors.

  • Data Interpretation: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₇ClF₃NO₂). According to most journal and regulatory standards, the experimental values should be within ±0.4% of the theoretical values to confirm sufficient purity.[3][11]

Data Summary: A Head-to-Head Comparison

Parameter HPLC-UV GC-MS NMR Spectroscopy Elemental Analysis
Primary Purpose Quantitative purity, impurity profileVolatile impurities, residual solventsStructural confirmation, isomeric purityElemental formula verification
Specificity High (with method validation)High (based on mass spectrum)Very High (structural fingerprint)Low (provides bulk composition)
Sensitivity High (µg/mL to ng/mL)Very High (pg to ng level)Moderate (mg of sample needed)Low (requires mg of pure sample)
Quantitation Excellent (primary method)Good (with calibration)Good (with internal standard)Absolute (provides % composition)
Key Strengths Robust, precise, excellent for non-volatile impurities and isomers.[7]Unmatched for volatile compounds. Provides structural info on impurities.Definitive structural evidence. ¹⁹F NMR is highly specific for this molecule.[9]Confirms fundamental composition; detects inorganic impurities.[2]
Key Limitations May not detect non-UV active or highly volatile impurities.Not suitable for non-volatile compounds without derivatization.Lower sensitivity than chromatographic methods; can be complex to interpret mixtures.Non-specific; cannot distinguish between isomers. Prone to errors from residual solvent/water.

Conclusion: An Integrated Strategy for Unimpeachable Quality

Benchmarking the purity of a critical pharmaceutical intermediate like 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid demands more than a single measurement. It requires a holistic and orthogonal analytical strategy.

  • HPLC-UV should be employed as the primary method for determining the percentage purity and for quantifying process-related organic impurities.

  • NMR spectroscopy , particularly the combination of ¹H and ¹⁹F NMR, serves as the definitive tool for structural confirmation and ensuring the absence of isomeric impurities.

  • GC-MS provides essential assurance that volatile impurities and residual solvents have been adequately removed.

  • Elemental Analysis acts as a final, fundamental check on the elemental composition, corroborating the findings of the other techniques.

By integrating the data from these four complementary methods, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This rigorous approach not only ensures the quality and consistency of the intermediate but also provides the trustworthy and authoritative data required to support successful and streamlined pharmaceutical development.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Li, P., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871. [Link]

  • Van Gyseghem, E., et al. (2010). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (2022, December 31). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro- Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • bioRxiv. (2024, October 28). SUPPORTING INFORMATION. [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Abdel-Hamid, H., et al. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 7(59), 37045-37053. [Link]

  • Dilmaghani, K., et al. (2012). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 24(12), 5947-5950. [Link]

  • NextSDS. (n.d.). 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. [Link]

  • Google Patents. (2020). Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • NIST. (n.d.). Benzenamine, 4-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • Nishina, Y., et al. (1990). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 107(5), 724-728. [Link]

  • Takano, Y., et al. (2016). Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) for underivatized amino acids. JAMSTEC Report of Research and Development, 22, 1-13. [Link]

  • Cini, E., & Tredici, A. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-318. [Link]

  • Google Patents. (n.d.). Method of producing esters of n-substituted ortho-aminobenzoic acid.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932. [Link]

  • Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1989. [Link]

  • National Center for Biotechnology Information. (2021). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. Glycoscience Protocols (GlycoPODv2). [Link]

  • Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]

  • MassBank. (2009). Benzoic acids and derivatives. [Link]

  • Ikarashi, Y., et al. (2008). Analysis of Ultraviolet Absorber Benzoic acid, 2-[4-(Diethylamino)-2-hydroxybenzoyl]-, Hexyl Ester in Cosmetics by High-performance Liquid Chromatography. Bulletin of the National Institute of Health Sciences, 126, 82-86. [Link]

  • ResearchGate. (2012). A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae. [Link]

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Comparative

Spectroscopic comparison of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid and its precursors

Title: Spectroscopic Comparison Guide: 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid vs. Its Precursor Executive Summary: This guide provides a comprehensive, objective comparison of the spectroscopic profiles of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid vs. Its Precursor

Executive Summary: This guide provides a comprehensive, objective comparison of the spectroscopic profiles of 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid and its primary synthetic precursor, 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid). By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we establish a robust, self-validating analytical framework for confirming successful N-alkylation.

Structural and Mechanistic Context

The introduction of a 2,2,2-trifluoroethyl group to the anthranilic acid scaffold profoundly alters the electronic environment of the molecule. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group reduces the basicity of the adjacent secondary amine while increasing the overall lipophilicity of the compound. This modification is highly sought after in drug development for improving metabolic stability and modulating target binding affinity.

The transformation from the primary amine (2-amino-4-chlorobenzoic acid) to the secondary fluoroalkyl amine requires rigorous analytical tracking to differentiate the target product from unreacted precursors or over-alkylated byproducts.

Analytical Workflow and Logical Relationships

To ensure scientific integrity, the characterization workflow relies on orthogonal analytical techniques. Each method provides distinct, non-overlapping evidence of the structural transformation, creating a self-validating system.

AnalyticalWorkflow Precursor Precursor 2-Amino-4-chlorobenzoic acid Product Target Product 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Precursor->Product N-Alkylation (CF3CH2OTf) NMR Multinuclear NMR (1H, 13C, 19F) Product->NMR IR FT-IR Spectroscopy (ATR Mode) Product->IR MS ESI-MS (Negative Ion Mode) Product->MS NMR_Result 19F Triplet (~ -71 ppm) CH2 Multiplet (~ 4.1 ppm) NMR->NMR_Result IR_Result Single N-H Stretch (~ 3350 cm⁻¹) Strong C-F Stretch (1100-1300 cm⁻¹) IR->IR_Result MS_Result [M-H]⁻ at m/z 252 MS->MS_Result

Orthogonal spectroscopic workflow for validating the N-alkylation of 4-chloroanthranilic acid.

Spectroscopic Comparison

Multinuclear NMR Spectroscopy

NMR provides the most definitive evidence of successful trifluoroethylation.

  • ¹H NMR Causality: The precursor exhibits a broad singlet integrating to two protons (~5.6 ppm in DMSO-d₆), characteristic of a primary aromatic amine [1]. Upon alkylation, this signal is replaced by a broad triplet (~7.8 ppm, 1H), indicating a secondary amine coupled to the adjacent methylene group. The newly introduced -CH₂- protons appear as a distinct multiplet (or doublet of quartets) around 4.1 ppm due to simultaneous spin-spin coupling with the adjacent N-H proton and the three fluorine atoms.

  • ¹⁹F NMR Causality: The defining feature of the product is the ¹⁹F resonance. The -CF₃ group appears as a triplet at approximately -71 ppm (J ≈ 9.5 Hz). This splitting pattern is caused by scalar coupling with the two adjacent methylene protons, serving as an internal validation of the -CH₂CF₃ connectivity [2].

FT-IR Spectroscopy

Vibrational spectroscopy tracks the conversion of the primary amine to a secondary amine.

  • Causality: The precursor displays two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3450 cm⁻¹ region. In the product, the loss of one N-H bond results in a single, sharper N-H stretching band (~3350 cm⁻¹). Additionally, the product spectrum is dominated by intense C-F stretching vibrations between 1100 and 1300 cm⁻¹, which are entirely absent in the precursor [3].

Mass Spectrometry (ESI-MS)

Electrospray ionization in negative mode (ESI-) is ideal for these carboxylic acids. The precursor yields an[M-H]⁻ ion at m/z 170. The successful addition of the trifluoroethyl group (+82 Da mass shift) is confirmed by the appearance of the [M-H]⁻ ion at m/z 252. The isotopic pattern for both compounds will prominently feature a 3:1 ratio for the M and M+2 peaks, confirming the retention of the single chlorine atom.

Quantitative Data Summaries

Table 1: NMR Chemical Shift Comparison (Solvent: DMSO-d₆)

Nucleus2-Amino-4-chlorobenzoic acid (Precursor)4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (Product)Structural Assignment
¹H ~5.60 ppm (s, 2H, broad)~7.80 ppm (t, 1H, broad)N-H protons (Primary vs. Secondary)
¹H Absent~4.15 ppm (dq, 2H)-CH₂- protons (Trifluoroethyl group)
¹H 7.68 (d), 6.78 (d), 6.55 (dd) ppm7.85 (d), 6.95 (d), 6.70 (dd) ppmAromatic protons (Deshielded in product)
¹³C Absent~125.0 ppm (q, J = 277 Hz)-CF₃ carbon
¹³C Absent~44.5 ppm (q, J = 33 Hz)-CH₂- carbon
¹⁹F Absent~ -71.0 ppm (t, J = 9.5 Hz)-CF₃ fluorines

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)

Functional GroupPrecursor Frequency (cm⁻¹)Product Frequency (cm⁻¹)Diagnostic Significance
N-H Stretch3425 (asym), 3338 (sym)~3350 (single band)Confirms transition from 1° to 2° amine
C=O Stretch16701665Carboxylic acid carbonyl (maintained)
C-F StretchAbsent1100 - 1300 (strong, broad)Confirms incorporation of -CF₃ group

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of Analytical Samples (N-Alkylation)

  • Reaction Setup: Dissolve 1.0 eq of 2-amino-4-chlorobenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 2.0 eq of potassium carbonate (K₂CO₃) as a base.

  • Alkylation: Slowly add 1.2 eq of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Stir the mixture at 80°C under an inert argon atmosphere.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is deemed complete when the lower Rf spot (precursor) is fully consumed, validating the conversion.

  • Workup: Acidify the mixture with 1M HCl to pH 3 to protonate the carboxylic acid, inducing precipitation of the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Multinuclear NMR Acquisition

  • Sample Prep: Dissolve 15 mg of the dried product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected because it disrupts intermolecular hydrogen bonding, ensuring high solubility, and prevents rapid chemical exchange of the N-H proton, allowing the critical ¹H-¹H scalar coupling between the N-H and -CH₂- groups to be observed.

  • ¹H NMR: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds. Reference to the residual solvent peak (2.50 ppm).

  • ¹⁹F NMR: Acquire at 376 MHz. Use trichlorofluoromethane (CFCl₃) as an external standard (0 ppm). Ensure proton decoupling is turned off to observe the diagnostic triplet splitting caused by the adjacent methylene protons.

Protocol C: FT-IR Spectroscopy (ATR Method)

  • Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply pressure using the anvil to ensure intimate contact. Causality: Solid-state ATR avoids solvent interference in the critical 3300–3500 cm⁻¹ N-H stretching region.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol D: ESI-MS Analysis

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Injection: Inject directly into the mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Validation: Scan from m/z 100 to 500. Verify the presence of the [M-H]⁻ peak at m/z 252 and confirm the 3:1 isotopic distribution indicative of the single chlorine atom.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66646, 2-Amino-4-chlorobenzoic acid". PubChem. URL: [Link]

  • Prosser, R. S., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. URL:[Link]

Sources

Validation

The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated and Non-Fluorinated Benzoic Acid Analogs

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehensive comparison of the efficacy of fluorinated benzoic acid analogs against their non-fluorinated counterparts. We will delve into the fundamental physicochemical alterations induced by fluorination and elucidate how these changes translate into tangible benefits in metabolic stability, cell permeability, and target binding affinity. This analysis is grounded in established experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for evaluating and advancing their own fluorinated drug candidates.

The Rationale for Fluorination: Beyond a Simple Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to a molecule that can profoundly influence its biological activity.[2] Unlike other halogens, fluorine's small size allows it to act as a bioisostere of a hydrogen atom, often with minimal steric disruption to a molecule's interaction with its biological target.[2] However, its powerful electron-withdrawing nature can significantly alter the electronic landscape of the benzoic acid ring, impacting key parameters that govern a drug's journey through the body.[2][4]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][6][7] This often "blocks" a site of metabolism, preventing the rapid breakdown of the drug and prolonging its therapeutic effect.[5][6]

  • Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[2][5] However, the effect is complex and can be fine-tuned based on the degree and position of fluorination.[5]

  • Altered Acidity (pKa): The strong inductive effect of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can impact solubility, permeability, and interactions with the target protein.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to a stronger and more selective binding affinity.[2]

Comparative Analysis: A Data-Driven Examination

To illustrate the practical implications of these principles, let's consider a hypothetical comparative study between a non-fluorinated benzoic acid analog (Analog A) and its fluorinated counterpart (Analog B).

Physicochemical Properties
PropertyAnalog A (Non-fluorinated)Analog B (Fluorinated)Impact of Fluorination
Molecular Weight ( g/mol ) 150.13168.12Increased
cLogP (Lipophilicity) 1.872.35Increased Lipophilicity
pKa (Acidity) 4.203.27Increased Acidity
Polar Surface Area (Ų) 63.6063.60Unchanged

Data is illustrative and will vary based on the specific molecular structures.

This table highlights the fundamental shifts in physicochemical properties upon fluorination. The increase in lipophilicity (cLogP) in Analog B suggests potentially better membrane permeability, while the lower pKa indicates it will be more ionized at physiological pH, which could influence its interactions and solubility.

Experimental Workflows for Efficacy Comparison

A thorough comparison of these analogs necessitates a suite of well-designed experiments. The following protocols are standard in the industry for generating the data required for a comprehensive efficacy assessment.

I. Metabolic Stability Assessment

The objective of this assay is to determine the rate at which the compounds are metabolized by liver enzymes, providing an indication of their likely in vivo half-life.[8][9][10][11][12]

Workflow for Metabolic Stability Assay:

Caption: Workflow for determining metabolic stability.

Expected Outcome: Fluorinated analogs like Analog B are expected to exhibit a longer in vitro half-life and lower intrinsic clearance compared to their non-fluorinated counterparts, indicating enhanced metabolic stability.[5][6]

II. Cell Permeability Assessment

Understanding a compound's ability to cross biological membranes is crucial for oral bioavailability and reaching intracellular targets.[13][14][15][16][17] Two complementary assays are often employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Workflow for Permeability Assays:

G cluster_0 PAMPA (Passive Diffusion) cluster_1 Caco-2 (Active & Passive Transport) A1 Add Compound to Donor Plate A2 Incubate with Artificial Membrane A1->A2 A3 Quantify Compound in Acceptor Plate A2->A3 A4 Calculate Permeability (Pe) A3->A4 C C A4->C B1 Seed Caco-2 Cells on Transwell Plates B2 Add Compound to Apical or Basolateral Side B1->B2 B3 Incubate and Sample from Opposite Side B2->B3 B4 Determine Apparent Permeability (Papp) & Efflux Ratio B3->B4 B4->C Comparative Comparative Analysis Analysis

Caption: Comparative workflow for permeability assays.

Expected Outcome: The increased lipophilicity of Analog B would likely lead to higher passive diffusion in the PAMPA assay.[13] The Caco-2 assay will provide a more complete picture by also assessing active transport mechanisms and potential efflux.[15]

III. Target Binding Affinity Assessment

Ultimately, a drug's efficacy is determined by how well it binds to its intended biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative measures of binding affinity.[18][19][20][21]

Workflow for Binding Affinity Assays:

Caption: Workflow for determining target binding affinity.

Expected Outcome: Due to the potential for favorable interactions, the fluorinated Analog B may exhibit a lower dissociation constant (KD), indicating a higher binding affinity for the target protein.[2]

Synthesizing the Evidence: A Holistic View of Efficacy

The true measure of efficacy comes from integrating the data from these disparate experiments.

Comparative Efficacy Profile:

ParameterAnalog A (Non-fluorinated)Analog B (Fluorinated)Implication for Overall Efficacy
Metabolic Stability (t1/2, min) 1590Longer duration of action for Analog B
Permeability (Papp, 10⁻⁶ cm/s) 515Better absorption and distribution for Analog B
Binding Affinity (KD, nM) 10020Higher potency for Analog B

Data is illustrative.

This integrated view clearly demonstrates the potential advantages of fluorination. Analog B, with its enhanced metabolic stability, improved permeability, and tighter binding affinity, would be predicted to have a significantly better in vivo efficacy profile than its non-fluorinated counterpart.

Conclusion

The strategic incorporation of fluorine into benzoic acid analogs is a powerful tool in the medicinal chemist's arsenal. As demonstrated, this single atomic substitution can lead to profound improvements in key drug-like properties, ultimately enhancing therapeutic efficacy. By employing a systematic and comparative experimental approach encompassing metabolic stability, cell permeability, and binding affinity assays, researchers can rationally design and select drug candidates with a higher probability of clinical success. This guide serves as a foundational framework for such evaluations, empowering drug development professionals to harness the "fluorine advantage" in their quest for novel and more effective therapeutics.

References

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Synapse. Retrieved from [Link]

  • IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of medicinal chemistry, 47(13), 3451–3461. [Link]

  • Taylor, R. J., & Unsworth, W. P. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10343–10355. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2008). The role of fluorine in medicinal chemistry. ChemBioChem, 9(15), 2445–2453. [Link]

  • Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. [Link]

  • SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Hughes, L. D., & Scott, P. J. H. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(2), 176–182. [Link]

  • WuXi Biologics. (n.d.). SPR & BLI Binding Assays Services. Retrieved from [Link]

  • Chen, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Al-Suwailem, A. M., & El-Metwaly, N. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2191. [Link]

  • Josten, J. R., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. [Link]

  • El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 1-28. [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Pate, K. M., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(34), 23645-23652. [Link]

  • Hughes, L. D., & Scott, P. J. H. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

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  • Al-Ostoot, F. H., & Al-Ghorbani, M. F. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4721. [Link]

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Comparative

Process Intensification and Validation of a Novel Synthetic Pathway for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Process Validation Guide Executive Summary The molecule 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Process Validation Guide

Executive Summary

The molecule 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a highly valued fluorinated building block [1]. Its unique trifluoroethylamino moiety provides enhanced metabolic stability and lipophilicity, making it a critical intermediate in the synthesis of next-generation anthranilic diamide insecticides and novel pharmaceutical kinase inhibitors.

Historically, synthesizing this intermediate relied on traditional Nucleophilic Aromatic Substitution (SNAr). However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group severely diminishes the nucleophilicity of the amine, demanding harsh conditions that compromise yield and scalability. This guide objectively compares the traditional SNAr batch method against a novel, continuous-flow Palladium-catalyzed Buchwald-Hartwig amination pathway , providing validated experimental protocols and comparative performance data to support process intensification.

Mechanistic Pathway Analysis: Batch SNAr vs. Continuous Flow Cross-Coupling

The Traditional SNAr Limitation

In the conventional batch route, 2-fluoro-4-chlorobenzoic acid is reacted with 2,2,2-trifluoroethylamine. Because the fluorinated amine is an exceptionally poor nucleophile, the reaction requires sealed pressure vessels, temperatures exceeding 150°C, and prolonged reaction times (24+ hours). This high activation energy barrier leads to competitive side reactions, including defluorination and thermal degradation, capping yields at approximately 45%.

The Novel Catalytic Solution

To overcome the nucleophilicity barrier, we validated a Palladium-catalyzed Buchwald-Hartwig cross-coupling approach [2]. By utilizing a highly active Pd precatalyst paired with a bulky, electron-rich ligand (e.g., tBuBrettPhos), the activation barrier for both oxidative addition and reductive elimination is drastically lowered.

Transitioning this catalytic cycle into a continuous flow microreactor further intensifies the process. Flow chemistry provides superior mass and heat transfer, ensuring uniform thermal profiles and mitigating the risk of thermal degradation [3].

ReactionPathways Start 2-Bromo-4-chlorobenzoic acid + 2,2,2-Trifluoroethylamine SNAr Traditional SNAr (Batch, 150°C, 24h) Start->SNAr PdCat Novel Pd-Catalyzed Buchwald-Hartwig (Flow, 90°C, 15 min) Start->PdCat Inter1 High Activation Energy Poor Nucleophilicity SNAr->Inter1 Inter2 Pd(0)/Pd(II) Catalytic Cycle Rapid Oxidative Addition PdCat->Inter2 SideProd Degradation & Side Products (55%) Inter1->SideProd Target 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid Target Product Inter1->Target 45% Yield Inter2->Target >92% Yield

Comparative reaction pathways: Traditional SNAr vs. Novel Pd-Catalyzed Continuous Flow.

Comparative Performance Data

The following table summarizes the quantitative improvements achieved by migrating from the traditional batch SNAr process to the novel continuous-flow Buchwald-Hartwig amination.

Process ParameterTraditional Batch (SNAr)Novel Continuous Flow (Pd-Catalyzed)Improvement Factor
Isolated Yield 45%>92%+47% Absolute
Reaction Time 24 Hours15 Minutes (Residence)96x Faster
Operating Temperature 150°C (Pressurized)90°C-60°C
Space-Time Yield (STY) ~8 g/L/h>250 g/L/h>30x Increase
E-factor (Waste) >45<1273% Reduction
Impurity Profile High defluorination byproducts<0.5% side productsHighly Selective

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must explain the causality behind its steps and incorporate internal validation mechanisms to ensure reproducibility. The following workflow details the continuous-flow synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid.

Step 1: Preparation of Homogeneous Reagent Streams
  • Stream A (Substrate & Catalyst): Prepare a 0.5 M solution of 2-bromo-4-chlorobenzoic acid, 1.0 mol% Pd(OAc)2, and 1.2 mol% tBuBrettPhos in anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: 2-MeTHF is selected as a green solvent with an excellent solubility profile for the Pd-complex. The bulky tBuBrettPhos ligand is critical; its steric volume physically forces the reductive elimination step, which is historically the rate-limiting bottleneck when coupling weakly nucleophilic fluorinated amines.

  • Stream B (Amine & Base): Prepare a 0.6 M solution of 2,2,2-trifluoroethylamine and 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as an ionic-liquid-forming base. Traditional inorganic bases (like K3PO4) generate insoluble halide salts that rapidly clog microreactors. DBU·HBr remains highly soluble in the organic phase, ensuring uninterrupted, homogeneous continuous flow [3].

Step 2: Microreactor Processing & In-Line PAT Validation
  • Execution: Pump Stream A and Stream B at equal flow rates (0.5 mL/min) into a PEEK T-mixer to ensure rapid diffusion. Direct the mixed stream into a 15 mL perfluoroalkoxy (PFA) coil reactor maintained at 90°C (Residence time = 15 minutes).

  • Self-Validation System (PAT): Route the reactor effluent through an in-line FlowIR™ spectrometer. The system continuously monitors the disappearance of the C-Br stretching frequency (~1030 cm⁻¹) and the emergence of the secondary amine N-H stretch (~3350 cm⁻¹).

    • Control Logic: If the steady-state conversion drops below 98%, the PAT system automatically triggers a pneumatic diversion valve, routing the under-reacted stream to a waste vessel until steady-state is restored. This ensures 100% quality assurance of the forward-processing material.

Step 3: In-Line Scavenging and Isolation
  • Execution: Pass the validated effluent through a packed-bed column containing QuadraPure® TU (thiourea-functionalized resin) heated to 40°C.

    • Causality: The thiourea groups aggressively chelate residual palladium, reducing metal contamination to <10 ppm in a single pass. This eliminates the need for repeated, yield-destroying batch crystallizations, allowing the pure API intermediate to be isolated via simple solvent evaporation.

FlowSetup PumpA Pump A: Aryl Halide + Pd/Ligand Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B: CF3CH2NH2 + DBU Base PumpB->Mixer Reactor Heated Coil Reactor (90°C, 15 min RT) Mixer->Reactor Scavenger In-line Pd Scavenger (Metal Removal) Reactor->Scavenger Product Pure API Intermediate Scavenger->Product

Schematic of the continuous flow reactor setup with in-line purification.

Conclusion

The validation of the continuous-flow Palladium-catalyzed Buchwald-Hartwig amination represents a paradigm shift for synthesizing 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid. By understanding the mechanistic causality—specifically addressing the poor nucleophilicity of fluorinated amines via tailored ligand design and preventing reactor fouling via ionic-liquid-forming bases—process chemists can achieve a >30-fold increase in Space-Time Yield while reducing the environmental E-factor by 73%. The integration of in-line PAT ensures this protocol functions as a highly trustworthy, self-validating system ready for industrial scale-up.

References

  • Yaseneva, P., et al. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering, Royal Society of Chemistry (2016).[Link]

  • Gemoets, H. P. L., et al. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development, ACS Publications (2020).[Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS No. 1341457-94-0).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS No. 1341457-94-0). As a halogenated aromatic carboxylic acid, this compound requires specific handling protocols to mitigate risks to personnel and the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Profile & Risk Assessment

Understanding the inherent hazards of a chemical is the foundation of its safe management. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is classified with several key hazards that directly inform the required disposal procedures.[1] Its structure contains both a chlorinated aromatic ring and a trifluoroethyl group, firmly placing it in the category of halogenated organic waste .[2][3] This classification is critical because halogenated compounds can form highly toxic and persistent byproducts, such as dioxins and hydrochloric acid, if not incinerated at appropriate high temperatures. Therefore, they must never be mixed with non-halogenated solvent waste, which is often recycled or fuel-blended—a process unsuitable for these compounds.

The specific, officially notified hazard classifications are summarized below.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled)[1]
Skin IrritationCategory 2H315 (Causes skin irritation)[1]
Eye IrritationCategory 2AH319 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H336 (May cause drowsiness or dizziness)[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are mandatory to prevent skin contact. Given the H312 and H315 classifications, dermal absorption and irritation are significant risks.[1][4]

  • Safety Goggles: To protect against eye irritation (H319), safety goggles are required at all times.[1][4][5]

  • Laboratory Coat: A fully buttoned lab coat provides a necessary barrier against accidental spills and skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust from the solid material, a NIOSH-approved respirator should be used in a well-ventilated area or chemical fume hood.[4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[4][6]

The Core Disposal Workflow

The following diagram outlines the critical decision-making process for managing waste streams associated with this compound. It provides a high-level visual guide to the detailed steps that follow.

G start Waste Generated: 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is_solid Is it residual solid chemical or contaminated debris? start->is_solid is_empty Is it an 'empty' container? is_solid->is_empty No collect_solid Collect as HALOGENATED ORGANIC SOLID WASTE is_solid->collect_solid Yes triple_rinse Triple-rinse with a suitable solvent (e.g., acetone, ethanol) is_empty->triple_rinse Yes label_container Use compatible, sealed container. Label with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Irritant, Toxic) collect_solid->label_container store_waste Store in designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS/Licensed Contractor for pickup and high-temperature incineration. store_waste->contact_ehs collect_rinsate Collect all rinsate as HALOGENATED ORGANIC LIQUID WASTE triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of container per institutional guidelines. triple_rinse->dispose_container collect_rinsate->label_container

Caption: Disposal Decision Workflow for the subject compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for the safe and compliant disposal of this chemical.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Due to its chemical nature, this compound must be treated as Halogenated Organic Waste .

  • Action: Collect waste 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid, and any materials (e.g., weigh boats, contaminated gloves, wipers) grossly contaminated with it, in a designated waste container.

  • Causality: This waste must be kept separate from all other waste streams, especially non-halogenated organic waste, acids, bases, and oxidizers.[2][7][8] Improper mixing can lead to dangerous chemical reactions, and it contaminates less hazardous waste streams, dramatically increasing disposal costs and complexity. Halogenated wastes require specific high-temperature incineration to ensure their complete and safe destruction.[2][9]

Step 2: Container Selection and Labeling

Proper containment and identification prevent accidental misuse and ensure correct handling by waste management personnel.

  • Action: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) wide-mouth bottle for solids, with a tightly sealing screw cap.[8][10] The container must be clearly and accurately labeled.

  • Labeling Requirements: The label must include, at a minimum:

    • The words "Hazardous Waste ".[4][7]

    • The full chemical name: "4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid ".[4][7]

    • The associated hazards (e.g., "Toxic," "Irritant") and relevant hazard pictograms.[7]

    • The date the waste was first added to the container.[8]

  • Causality: Federal and local regulations (such as those from the EPA) mandate clear labeling for the safe tracking, handling, and ultimate disposal of hazardous materials.[10] An unlabeled container of unknown chemicals poses a significant safety risk to everyone in the laboratory and to disposal technicians.[8]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at its point of generation prior to collection.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][11] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a secondary containment bin or tray to contain any potential leaks. It must be located away from heat sources and incompatible materials.[11][12] The container must be kept closed at all times except when waste is actively being added.[8][10]

  • Causality: The SAA concept is a regulatory standard designed to ensure that hazardous waste is managed safely in limited quantities before being moved to a central storage facility.[10] Keeping containers closed prevents the release of vapors and protects the lab environment.[10]

Step 4: Arranging for Final Disposal

Final disposal is a regulated activity that must be performed by trained professionals.

  • Action: Once the container is nearly full (approximately 80% capacity) or has been accumulating for a period defined by your institution (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4][10][13]

  • Causality: This compound cannot be landfilled or drain-disposed.[12][14] It requires destruction via controlled high-temperature incineration, which is the established treatment technology for halogenated organic wastes.[9] Only licensed facilities are permitted to perform this service in compliance with environmental regulations.[6]

Emergency Procedures: Spill & Decontamination

In the event of a small, manageable spill, follow this procedure. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, gently sweep up the material to avoid creating dust.[4][15] Place the swept material into a designated hazardous waste container.

  • Decontaminate: Use an inert absorbent material (e.g., vermiculite or sand) to clean the spill area.[12] All contaminated cleaning materials must be collected and placed in the halogenated solid waste container.[4][12]

  • Final Cleanup: Wipe the area with a cloth dampened with a suitable solvent (like acetone or ethanol), and also dispose of this cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS office as per your institutional policy.

Management of Empty Containers

An "empty" container that once held this chemical is still considered hazardous waste until properly decontaminated.[8]

  • Action: The container must be triple-rinsed.[8][13]

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

    • Pour the rinsate into the designated Halogenated Organic Liquid Waste container. This rinsate is hazardous and must be disposed of accordingly.[8]

    • Repeat this process two more times.

  • Container Disposal: After triple-rinsing, the original label must be completely removed or defaced.[7][13] The container can then be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's guidelines.[7][13]

  • Causality: The triple-rinse procedure is an EPA-recognized method for ensuring that residual hazardous material is removed to a level that renders the container non-hazardous, protecting custodial staff and preventing environmental contamination.[8]

References

  • 4-chloro-2-[(2,2,2-trifluoroethyl)
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal Consider
  • Proper Disposal of 4-Amino-2-chlorobenzoic Acid: A Guide for Labor
  • Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH.
  • Safety D
  • SAFETY D
  • Technical Resource Document: Treatment Technologies for Halogen
  • Hazardous Waste Segreg
  • SAFETY DATA SHEET - 4-Amino-2-chlorobenzoic acid. Fisher Scientific.
  • Halogen
  • TITLE: Hazardous laboratory waste classification.
  • Halogenated Solvents in Labor

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Mastering Laboratory Safety: Comprehensive PPE and Handling Guide for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid 1. Mechanistic Hazard Profile & Causality Understanding the "why" behind safety protocols is the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mastering Laboratory Safety: Comprehensive PPE and Handling Guide for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid

1. Mechanistic Hazard Profile & Causality Understanding the "why" behind safety protocols is the foundation of a self-validating safety system. 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS: 1341457-94-0) is a critical intermediate in API synthesis, but its unique structural features dictate a highly stringent handling approach ()[1].

  • Enhanced Dermal Penetration (Acute Tox. 4 - H312): The inclusion of the 2,2,2-trifluoroethyl group significantly increases the molecule's lipophilicity (log P). This fluorinated moiety allows the compound to partition into and cross the lipid-rich stratum corneum of the skin much faster than unfluorinated benzoic acids, making transdermal toxicity a primary operational concern[1].

  • Severe Mucous Membrane Irritation (Skin/Eye Irrit. 2/2A - H315, H319): The chloro-aromatic ring, combined with the carboxylic acid moiety, acts as a severe localized irritant. Upon contact with the aqueous environment of the eyes or respiratory tract, it induces rapid localized pH shifts, protein denaturation, and acute inflammation[1].

  • Inhalation Hazard (STOT SE 3 - H336): As a crystalline solid, routine handling (e.g., weighing, transferring) generates fine particulate dust. Inhalation causes mechanical irritation and can lead to systemic absorption, resulting in central nervous system (CNS) depression or respiratory toxicity[1].

2. Personal Protective Equipment (PPE) Matrix To mitigate these specific structural hazards, the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Minimum thickness: >0.11 mm) or Neoprene.Provides a robust chemical barrier against lipophilic, halogenated aromatic compounds, physically preventing transdermal absorption.
Eye Protection ANSI Z87.1 certified, tight-fitting safety goggles.Standard safety glasses are insufficient. Tight-fitting goggles exclude airborne crystalline dust from contacting ocular mucosa.
Body Protection Flame-retardant lab coat (fully buttoned) and closed-toe shoes.Prevents the accumulation of static-charged dust on personal clothing, minimizing secondary exposure risks outside the lab.
Respiratory N95 or P100 particulate respirator (if weighing outside LEV).Filters out fine crystalline particulates (STOT SE 3 hazard) if local exhaust ventilation is unavailable or compromised.

3. Operational Workflow: Step-by-Step Handling Protocol This protocol ensures a self-validating system where each step physically prevents the subsequent hazard, aligning with standard laboratory safety guidelines ()[2].

  • Step 1: Environmental Control (LEV Setup)

    • Conduct all open-container operations (weighing, transferring, dissolving) inside a certified laboratory fume hood (Local Exhaust Ventilation).

    • Ensure the hood face velocity is verified at >0.5 m/s (100 fpm) before opening the chemical container[2].

  • Step 2: Static Mitigation & Transfer

    • Halogenated benzoic acid powders are highly prone to static buildup, which can cause the powder to aerosolize or cling to gloves.

    • Use an anti-static U-shaped spatula for transferring the solid.

    • Weigh the compound into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction flask to minimize transfer steps and exposure time.

  • Step 3: Decontamination & Neutralization

    • Because benzoic acid derivatives are weakly acidic, they are highly soluble in basic solutions.

    • Decontaminate spatulas, balances, and hood surfaces by wiping them down with a mild alkaline solution (e.g., 5% sodium bicarbonate in water/ethanol). This chemically converts residual powder into a highly water-soluble sodium salt, ensuring complete and safe removal.

4. Spill Response & Chemical Disposal Plan In the event of a spill or when disposing of reaction byproducts, follow these systematic steps to ensure environmental and personnel safety ()[3]:

  • Spill Containment: Do not dry sweep, as this immediately aerosolizes the hazardous dust. Lightly mist the spilled powder with water to suppress dust formation.

  • Collection: Use non-sparking tools to scoop the dampened powder into a compatible, sealable polyethylene container.

  • Waste Segregation: Dispose of the collected material, rinsate, and any contaminated PPE strictly as Halogenated Organic Solid Waste . Do not mix with strong oxidizers or aqueous acidic waste streams, as this can trigger incompatible reactions[3].

  • Labeling: Clearly label the waste container with "Contains Halogenated Benzoic Acid Derivatives - Toxic/Irritant" in accordance with institutional and EPA/RCRA guidelines[3].

5. Systems Visualization The following diagram illustrates the logical causality between the chemical's structural hazards, the required PPE interventions, and the safe operational workflow.

PPE_Workflow Chem 4-Chloro-2-[(2,2,2-trifluoroethyl) amino]benzoic acid (CAS: 1341457-94-0) Haz1 Dermal Penetration (Lipophilic CF3 Group) Chem->Haz1 H312 Haz2 Mucous Membrane Irritation (Chloro-aromatic Moiety) Chem->Haz2 H315/H319 Haz3 Inhalation Hazard (Crystalline Dust) Chem->Haz3 H332/H336 PPE1 Nitrile Gloves (>0.11mm) & Lab Coat Haz1->PPE1 Mitigate PPE2 ANSI Z87.1 Safety Goggles Haz2->PPE2 Mitigate PPE3 Fume Hood (LEV) Face Velocity >0.5 m/s Haz3->PPE3 Mitigate Op1 Safe Weighing & Transfer PPE1->Op1 PPE2->Op1 PPE3->Op1 Disp Halogenated Waste Disposal Op1->Disp Post-Reaction

Fig 1: Logical workflow linking chemical hazards to specific PPE interventions and safe disposal.

References

  • NextSDS. "4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid - Chemical Substance Information". Source: NextSDS Chemical Database. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: NCBI Bookshelf. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: NCBI Bookshelf. URL:[Link]

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